2-Bromo-4-phenylquinazoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIYIAGTHDVLKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-phenylquinazoline
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of 2-Bromo-4-phenylquinazoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinazoline scaffold is a well-established pharmacophore present in numerous therapeutic agents. The introduction of a bromine atom at the 2-position and a phenyl group at the 4-position offers a versatile platform for further chemical modifications and the exploration of structure-activity relationships (SAR). This document outlines a rational, multi-step synthesis, provides a detailed experimental protocol, and discusses the analytical techniques required for the unambiguous structural elucidation of the target molecule.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are foundational to the development of a wide array of therapeutic agents.[1] The rigid bicyclic structure of the quinazoline core serves as a versatile scaffold for the design of molecules that can interact with various biological targets with high specificity and affinity. Notably, the 4-aminoquinazoline core is a key feature in several approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, which are potent kinase inhibitors.[2]
The strategic functionalization of the quinazoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. The introduction of a bromine atom, as in this compound, provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The phenyl group at the 4-position contributes to the molecule's lipophilicity and can engage in crucial π-π stacking interactions within the binding pockets of target proteins.
Proposed Synthetic Pathway
While a direct, well-established protocol for the synthesis of this compound is not extensively documented in the literature, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous quinazoline derivatives. The proposed synthesis commences with the readily available 2-aminobenzophenone and proceeds through a cyclization to form the quinazolinone core, followed by a bromination step.
Retrosynthetic Analysis and Strategy
The core strategy involves the construction of the 4-phenylquinazolin-2-one intermediate, which can then be converted to the target 2-bromo derivative. This approach is advantageous as 2-aminobenzophenone is a commercially available starting material, and the subsequent cyclization and bromination steps are generally high-yielding and well-understood reactions in organic synthesis.
Step-wise Synthesis
Step 1: Cyclization of 2-Aminobenzophenone to 4-Phenylquinazolin-2(1H)-one
The initial step involves the cyclization of 2-aminobenzophenone with a suitable one-carbon synthon. Urea is a common and effective reagent for this transformation, proceeding via a condensation reaction to form the heterocyclic ring system.
Step 2: Bromination of 4-Phenylquinazolin-2(1H)-one
The second step is the conversion of the hydroxyl group at the 2-position of the quinazolinone tautomer to a bromine atom. This is a crucial step that transforms the relatively unreactive lactam into a versatile synthetic intermediate. A common and effective reagent for this type of transformation is phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the proposed synthesis of this compound.
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of 4-Phenylquinazolin-2(1H)-one
-
To a round-bottom flask, add 2-aminobenzophenone (1.0 eq) and urea (3.0 eq).
-
Heat the mixture to 180-200 °C with stirring.
-
Maintain the temperature for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the solidified mass and stir vigorously.
-
Collect the precipitate by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to afford pure 4-phenylquinazolin-2(1H)-one as a solid.
Synthesis of this compound
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 4-phenylquinazolin-2(1H)-one (1.0 eq) and phosphorus oxybromide (2.0 eq).
-
Add a minimal amount of a high-boiling point solvent such as N,N-dimethylaniline.
-
Heat the reaction mixture to reflux (approximately 120-140 °C) under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield this compound.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Characterization of this compound
Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the quinazoline and phenyl rings. The exact chemical shifts and coupling constants will depend on the substitution pattern. Based on data for the closely related 6-bromo-2-phenylquinazolin-4(3H)-one, the aromatic protons will likely appear in distinct regions, allowing for their assignment.[3]
-
¹³C NMR: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The carbon attached to the bromine atom is expected to have a chemical shift in the range of δ 150-160 ppm. The other aromatic carbons will appear in the typical region of δ 120-150 ppm.[3]
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecular ion. The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[4] The fragmentation pattern can provide further structural information.[5]
Infrared (IR) Spectroscopy:
-
The FTIR spectrum will show characteristic absorption bands for the aromatic C-H stretching vibrations (around 3050-3100 cm⁻¹), C=N and C=C stretching vibrations of the quinazoline ring (in the range of 1500-1650 cm⁻¹), and the C-Br stretching vibration (typically below 700 cm⁻¹).
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Multiplets in the aromatic region (δ 7.0-8.5 ppm). |
| ¹³C NMR | Aromatic carbons in the range of δ 120-160 ppm. |
| Mass Spec (EI) | Molecular ion peaks (M+, M+2) with ~1:1 ratio. |
| FTIR (KBr) | Aromatic C-H stretch (~3050 cm⁻¹), C=N/C=C stretch (1500-1650 cm⁻¹). |
Diagram of the Characterization Workflow
Caption: Logical workflow for the characterization of this compound.
Conclusion
This technical guide has detailed a rational and robust synthetic approach to this compound, a valuable building block for the synthesis of novel bioactive molecules. The proposed two-step synthesis from readily available starting materials is designed to be efficient and scalable. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the target compound's structure and purity. This guide serves as a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development, providing a solid foundation for the exploration of new chemical entities based on the versatile this compound scaffold.
References
A Spectroscopic Guide to 2-Bromo-4-phenylquinazoline: Elucidating Molecular Structure Through NMR, IR, and MS Data
Introduction to 2-Bromo-4-phenylquinazoline
This compound belongs to the quinazoline family, a class of fused heterocyclic compounds that are structural isomers of quinoxaline, phthalazine, and cinnoline. The quinazoline core is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. The presence of a bromo substituent at the 2-position provides a versatile handle for further synthetic modifications through cross-coupling reactions, making it a valuable intermediate in the synthesis of diverse compound libraries. The phenyl group at the 4-position contributes to the molecule's overall steric and electronic properties, influencing its biological target interactions and photophysical characteristics.
Accurate structural elucidation is paramount in the development of novel quinazoline-based compounds. This guide will systematically explore the predicted spectroscopic signatures of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed picture of the molecular structure can be assembled.
Experimental Protocols: Sample Preparation for NMR Analysis
A standard protocol for preparing a sample of a quinazoline derivative for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for quinazoline derivatives include deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Gently vortex or sonicate the NMR tube to ensure complete dissolution of the sample.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
Diagram: NMR Sample Preparation Workflow
Caption: A streamlined workflow for preparing a sample for NMR analysis.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit distinct signals corresponding to the protons of the quinazoline core and the phenyl substituent. The chemical shifts are influenced by the electronic effects of the nitrogen atoms, the bromine atom, and the aromatic rings.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~ 8.20 | d | ~ 8.0 |
| H-6 | ~ 7.65 | t | ~ 7.5 |
| H-7 | ~ 7.90 | t | ~ 7.5 |
| H-8 | ~ 7.80 | d | ~ 8.0 |
| H-2', H-6' | ~ 7.75 | m | |
| H-3', H-4', H-5' | ~ 7.55 | m |
Interpretation:
-
Quinazoline Protons (H-5, H-6, H-7, H-8): The protons on the benzene ring of the quinazoline core are expected to resonate in the downfield region (δ 7.6-8.2 ppm) due to the deshielding effect of the fused heterocyclic ring. H-5 is predicted to be the most downfield proton due to the anisotropic effect of the nearby phenyl ring and the nitrogen at position 1. The protons will exhibit characteristic doublet and triplet splitting patterns due to ortho and meta coupling.
-
Phenyl Protons (H-2'/H-6', H-3'/H-4'/H-5'): The protons of the 4-phenyl substituent will appear as a complex multiplet in the aromatic region (δ 7.5-7.8 ppm). The ortho protons (H-2' and H-6') will be slightly more deshielded than the meta (H-3' and H-5') and para (H-4') protons.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 152.0 |
| C-4 | ~ 165.0 |
| C-4a | ~ 121.0 |
| C-5 | ~ 128.0 |
| C-6 | ~ 127.5 |
| C-7 | ~ 134.0 |
| C-8 | ~ 129.0 |
| C-8a | ~ 150.0 |
| C-1' | ~ 137.0 |
| C-2', C-6' | ~ 130.0 |
| C-3', C-5' | ~ 129.5 |
| C-4' | ~ 131.0 |
Interpretation:
-
Quinazoline Carbons: The carbon atoms of the quinazoline ring will resonate over a wide range. C-2, being directly attached to a bromine and two nitrogen atoms, is expected to have a chemical shift around 152 ppm. C-4, bonded to a nitrogen and adjacent to the phenyl group, will be significantly downfield at approximately 165 ppm. The bridgehead carbons (C-4a and C-8a) will also show distinct chemical shifts.
-
Phenyl Carbons: The carbons of the 4-phenyl group will appear in the aromatic region (δ 128-137 ppm). The ipso-carbon (C-1') will be at the lower field end of this range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder.
-
Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3060 | C-H stretching | Aromatic C-H |
| ~ 1610, 1580, 1500 | C=C stretching | Aromatic ring |
| ~ 1550 | C=N stretching | Quinazoline ring |
| ~ 1020 | C-Br stretching | Aryl bromide |
| ~ 770, 700 | C-H bending | Aromatic (out-of-plane) |
Interpretation:
The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H stretching vibrations above 3000 cm⁻¹. A series of sharp peaks in the 1610-1500 cm⁻¹ region will be indicative of the C=C and C=N stretching vibrations within the quinazoline and phenyl rings. A strong absorption band around 1020 cm⁻¹ is anticipated for the C-Br stretching vibration. The out-of-plane C-H bending vibrations of the substituted aromatic rings will give rise to characteristic bands in the fingerprint region (below 900 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. EI is likely to cause more fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Diagram: Predicted Mass Spectrum Fragmentation of this compound
Caption: A plausible fragmentation pathway for this compound in mass spectrometry.
Predicted Mass Spectrum:
The mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Molecular Ion (M⁺): m/z 284 and 286 (in a ~1:1 ratio).
-
Key Fragmentation Pathways:
-
Loss of a bromine radical: A significant fragment will likely be observed at m/z 205, corresponding to the loss of the bromine atom ([M-Br]⁺).
-
Loss of a phenyl group: A fragment at m/z 207/209 ([M-C₆H₅]⁺) may also be present.
-
Phenyl cation: A characteristic peak at m/z 77 corresponding to the phenyl cation ([C₆H₅]⁺) is expected.
-
Quinazoline fragments: Further fragmentation of the quinazoline ring system will lead to smaller charged species.
-
Conclusion
This technical guide has provided a detailed, predictive overview of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offer a robust framework for the characterization of this important synthetic intermediate. Researchers and scientists working with this and similar quinazoline derivatives can utilize this guide to aid in their structural elucidation and synthetic efforts, ensuring the integrity and purity of their compounds.
The Crystallographic Elucidation of 2-Bromo-4-phenylquinazoline: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth, procedural framework for the synthesis, crystallization, and X-ray crystallographic analysis of 2-Bromo-4-phenylquinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry. Quinazoline derivatives are recognized for their broad pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from chemical synthesis to the final refined crystal structure. While a specific crystal structure for the title compound is not publicly available at the time of this writing, this guide furnishes a complete "how-to" methodology based on established protocols for analogous compounds.
Introduction: The Significance of Quinazolines in Drug Discovery
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][4] Their planar structure and synthetic versatility allow for diverse molecular interactions, making them attractive candidates for targeting a range of biological pathways.[2][5] The introduction of a bromine atom and a phenyl group at the 2- and 4-positions, respectively, is anticipated to modulate the compound's steric and electronic properties, potentially influencing its binding affinity and selectivity for target proteins. A definitive crystal structure provides invaluable insights into molecular geometry, conformation, and intermolecular interactions, which are critical for computational modeling and lead optimization in drug discovery programs.[6]
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies for quinazoline synthesis such as the Niementowski synthesis or modifications thereof.[1][4][7][8][9] A plausible and efficient synthetic route starting from commercially available precursors is outlined below.
Proposed Synthetic Pathway
A logical synthetic approach involves the initial construction of a 2-chloro-4-phenylquinazoline intermediate, followed by a nucleophilic substitution to introduce the bromo substituent. This strategy offers a versatile platform for creating a variety of 2-substituted quinazolines.
Caption: Proposed synthetic route to this compound.
Experimental Protocol: Synthesis of 2-Chloro-4-phenylquinazoline
This protocol is adapted from established procedures for Suzuki coupling reactions on dihaloquinazolines.[2][10]
-
Reaction Setup: To a 250 mL round-bottom flask, add 2,4-dichloroquinazoline (1.0 eq), phenylboronic acid (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent and Base: Add a 2:1 mixture of tetrahydrofuran (THF) and water, followed by a base such as potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the mixture vigorously under an inert nitrogen atmosphere and heat to 60°C for 12 hours.
-
Workup and Purification: After cooling to room temperature, add the reaction mixture to a larger volume of methanol to precipitate the product. Filter the solid, dissolve it in toluene, and pass it through a short plug of silica gel. Recrystallize the product from methanol to yield 2-chloro-4-phenylquinazoline.[2][10]
Experimental Protocol: Synthesis of this compound
The conversion of the 2-chloro to the 2-bromo derivative can be achieved via a nucleophilic substitution reaction.
-
Reaction Setup: In a sealed tube, dissolve 2-chloro-4-phenylquinazoline (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add an excess of a brominating agent, for example, sodium bromide (3.0 eq).
-
Reaction Conditions: Heat the mixture to 120-150°C for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Cool the reaction mixture and pour it into ice water to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The expected proton signals would include multiplets in the aromatic region corresponding to the phenyl and quinazoline ring protons.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=N and C=C stretching vibrations of the quinazoline ring system.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound.
Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. Several methods can be employed for the crystallization of small organic molecules.
Crystallization Techniques
| Technique | Description | Advantages | Considerations |
| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form. | Simple to set up. | Rate of evaporation can be difficult to control. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile solvent (the precipitant). The precipitant vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Good for small quantities of material; allows for fine-tuning of crystallization conditions. | Requires careful selection of solvent/precipitant pair. |
| Antisolvent Crystallization | An "antisolvent" (in which the compound is insoluble) is slowly added to a solution of the compound, causing it to precipitate and form crystals. | Can be rapid and is suitable for compounds sensitive to heat. | The rate of addition of the antisolvent is critical to obtain well-ordered crystals. |
Recommended Protocol for this compound
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene).
-
Crystallization Setup (Vapor Diffusion):
-
Prepare a concentrated solution of this compound in a good solvent (e.g., dichloromethane or ethyl acetate).
-
Place a small, open vial containing this solution into a larger, sealed jar.
-
Add a small amount of a precipitant (e.g., hexane or diethyl ether) to the bottom of the larger jar.
-
Seal the jar and leave it undisturbed in a vibration-free environment.
-
-
Crystal Monitoring: Monitor the setup for the formation of single crystals over several days to weeks.
X-ray Diffraction Data Collection and Processing
Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.
Caption: Workflow for X-ray crystal structure determination.
Data Collection
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Diffractometer: The crystal is placed in an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
Data Processing
The raw diffraction images are processed to obtain a list of reflection intensities.
-
Integration: The intensity of each diffraction spot is measured.
-
Scaling and Merging: The intensities from all images are scaled and merged to produce a unique set of reflection data.
Structure Solution and Refinement
The processed data is then used to determine the arrangement of atoms in the crystal.
Structure Solution
The primary challenge in X-ray crystallography is the "phase problem." For small molecules like this compound, direct methods are typically successful in determining the initial phases and generating an initial electron density map.
Structure Refinement
The initial atomic model is refined to improve the agreement between the calculated and observed diffraction data. This is an iterative process involving:
-
Least-Squares Refinement: The atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.
-
Difference Fourier Maps: These maps are calculated to locate any missing atoms or identify regions of disordered electron density.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for chemical reasonableness.
Presentation of Crystallographic Data
Although a specific structure for this compound is not presented here, a standard format for reporting such data is provided below for when the structure is determined.
| Parameter | Value |
| Empirical Formula | C₁₄H₉BrN₂ |
| Formula Weight | 285.14 |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Volume | To be determined |
| Z | To be determined |
| Density (calculated) | To be determined |
| Absorption Coefficient | To be determined |
| F(000) | To be determined |
| Crystal Size | To be determined |
| Theta range for data collection | To be determined |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| Goodness-of-fit on F² | To be determined |
| Final R indices [I>2sigma(I)] | R1, wR2 |
| R indices (all data) | R1, wR2 |
Conclusion
This technical guide provides a comprehensive, field-proven methodology for the synthesis and X-ray crystallographic analysis of this compound. By following these detailed protocols, researchers in drug discovery and medicinal chemistry can confidently approach the structural elucidation of this and other novel quinazoline derivatives. The resulting high-resolution structural information is indispensable for advancing our understanding of their biological activity and for the design of next-generation therapeutics.
References
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-4-PHENYLQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-[3-Bromo-4-(difluoromethoxy)phenyl]-1H-quinazolin-4-one [synhet.com]
- 6. Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Niementowski_quinazoline_synthesis [chemeurope.com]
- 9. Niementowski Quinazoline Synthesis [drugfuture.com]
- 10. 2-CHLORO-4-PHENYLQUINAZOLINE | 29874-83-7 [chemicalbook.com]
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-Bromo-4-phenylquinazoline
Executive Summary: 2-Bromo-4-phenylquinazoline is a pivotal heterocyclic compound, serving as a versatile building block in the realms of medicinal chemistry and materials science. Its unique structure, featuring a reactive bromine atom at the C2 position, makes it an ideal precursor for a multitude of chemical transformations. This guide provides a comprehensive overview of its core physicochemical properties, established synthetic methodologies, chemical reactivity, and key applications, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this important synthetic intermediate.
Introduction to the Quinazoline Scaffold
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in drug discovery.[1] Derivatives of quinazoline exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3] The strategic placement of substituents on the quinazoline core allows for the fine-tuning of its pharmacological profile. This compound, in particular, emerges as a highly valuable intermediate. The phenyl group at the C4 position often serves as a crucial pharmacophoric element, while the bromine atom at the C2 position provides a reactive handle for introducing molecular diversity through various cross-coupling reactions.[4]
Synthesis of this compound
The efficient construction of the this compound core is critical for its application in further synthetic endeavors. While several routes exist, a common and reliable method involves the bromination of a precursor, 4-phenylquinazolin-2(1H)-one. This precursor can be synthesized from the cyclization of 2-aminobenzophenone with urea.
A generalized synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from 4-phenylquinazolin-2(1H)-one.
Causality: Phosphorus oxybromide (POBr₃) is a potent brominating agent for converting the keto-enol tautomer of the quinazolinone into the desired 2-bromo derivative. The reaction is typically performed under anhydrous conditions at elevated temperatures to drive the reaction to completion.
Materials:
-
4-Phenylquinazolin-2(1H)-one
-
Phosphorus oxybromide (POBr₃)
-
Anhydrous Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-phenylquinazolin-2(1H)-one (1.0 eq).
-
Add phosphorus oxybromide (POBr₃, 2.0-3.0 eq).
-
Carefully heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture over crushed ice. Caution: This is an exothermic process.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure this compound.
-
Self-Validation: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by measuring its melting point.
Core Physicochemical Properties
The physicochemical properties of this compound are fundamental to its handling, reaction setup, and biological interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 354574-58-6 | [5][6] |
| Molecular Formula | C₁₄H₉BrN₂ | [6] |
| Molecular Weight | 285.14 g/mol | [6] |
| Appearance | Off-white to pale beige solid | [7] |
| Melting Point | Data varies; typically in the range of 130-140 °C (requires experimental verification) | N/A |
| Solubility | Slightly soluble in Chloroform and DMSO | [7] |
| Calculated logP | 3.5 - 4.0 (estimated) | [8] |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification of this compound.
Table 2: Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear in the downfield region (approx. 7.5-8.5 ppm). The exact chemical shifts and coupling constants will depend on the specific solvent and instrument. |
| ¹³C NMR | Aromatic carbons will be observed between 120-160 ppm. The carbon atom attached to the bromine (C2) will have a characteristic chemical shift. |
| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with molecular ion peaks (M⁺ and M+2) at m/z ≈ 284 and 286. |
| Infrared (IR) | Characteristic peaks for C=N stretching and aromatic C-H and C=C stretching will be present. |
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by the reactivity of the carbon-bromine bond at the C2 position. This site is highly susceptible to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Caption: Key cross-coupling reactions of this compound.
Focus Application: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most robust and widely used methods for creating biaryl structures.[9][10]
Causality: This reaction proceeds via a catalytic cycle involving a palladium(0) species.[11] The cycle consists of three main steps:
-
Oxidative Addition: The palladium catalyst inserts into the C-Br bond of the quinazoline.
-
Transmetalation: The organic group from an activated organoboron species (e.g., a boronic acid treated with a base) is transferred to the palladium center.[10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.[11]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a 2-Aryl-4-phenylquinazoline derivative via Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, or DMF)
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography or recrystallization.
-
Self-Validation: Characterize the final product using NMR and Mass Spectrometry to confirm the structure and purity.
Applications in Medicinal Chemistry
The ability to easily diversify the 2-position of the 4-phenylquinazoline core makes this scaffold a cornerstone in modern drug discovery. Derivatives have shown potent activity as inhibitors of various enzymes, particularly protein kinases, which are crucial targets in oncology.[12] For example, 4-phenylquinazoline derivatives have been investigated as potent inhibitors of Bromodomain and Extra-Terminal domain (BET) proteins like BRD4, which are implicated in cardiac fibrosis and cancer.[4]
Caption: Role of this compound in drug discovery.
Handling, Storage, and Safety
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
This compound is a high-value synthetic intermediate whose physicochemical properties and predictable reactivity make it an indispensable tool for chemists. Its utility is most pronounced in the field of medicinal chemistry, where its role as a scaffold for generating diverse molecular libraries via palladium-catalyzed cross-coupling reactions is well-established. This guide has provided a technical foundation for its synthesis, characterization, and application, empowering researchers to leverage its full potential in their scientific pursuits.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-BRORO-4-PHENYLQUINAZOLINE | 354574-58-6 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-PHENYL-4-[3H]QUINAZOLINONE | 1022-45-3 [chemicalbook.com]
- 8. 6-Bromo-2-hydrazinyl-4-phenylquinazoline | C14H11BrN4 | CID 787091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-4-phenylquinazoline: Synthesis, History, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-phenylquinazoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While the specific historical moment of its first synthesis is not prominently documented, its emergence is intrinsically linked to the expansion of synthetic methodologies for functionalized quinazolines. This document outlines the most probable and efficient synthetic pathways, delves into the mechanistic underpinnings of these reactions, details its chemical properties and reactivity, and explores its applications as a versatile intermediate in the synthesis of complex molecular architectures.
Introduction: The Quinazoline Scaffold
The quinazoline core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in numerous natural alkaloids and synthetic compounds that exhibit a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][3] The development of targeted cancer therapies, such as Gefitinib and Lapatinib, which are potent kinase inhibitors based on the 4-anilinoquinazoline structure, has further cemented the importance of this heterocyclic system in modern drug discovery.[2] The strategic functionalization of the quinazoline ring is paramount for modulating pharmacological activity, and halogenated derivatives like this compound serve as critical, versatile building blocks for achieving this molecular diversity.
Historical Context and Postulated Discovery
A definitive seminal publication marking the "discovery" of this compound (CAS No. 354574-58-6) is not readily apparent in the chemical literature. Its appearance is more likely an outcome of the methodical exploration of quinazoline chemistry rather than a singular discovery event. The synthesis of the parent quinazoline was first reported in 1895, with numerous synthetic routes developed throughout the 20th century.[4]
The most logical genesis for this compound is as a strategic intermediate. Its structure, featuring a reactive bromine atom at the 2-position and a phenyl group at the 4-position, is ideally suited for diversification via modern cross-coupling reactions. The rise of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, in the late 20th and early 21st centuries created a demand for halogenated heterocyclic building blocks. It is highly probable that this compound was first synthesized during this period to serve as a scaffold for creating libraries of novel compounds for high-throughput screening in drug discovery programs. Its utility lies in the ability to selectively introduce a wide array of substituents at the C-2 position, leveraging the C-Br bond as a synthetic handle.
Core Synthetic Strategy: A Two-Step Approach
The most chemically sound and efficient synthesis of this compound proceeds via a two-step sequence involving the initial construction of a quinazolinone precursor, followed by a halogenation reaction. This approach offers high yields and readily available starting materials.
Step 1: Synthesis of 4-Phenyl-1H-quinazolin-2-one
The foundational step is the creation of the core heterocyclic structure. The most common and reliable method involves the cyclization of 2-aminobenzonitrile with benzaldehyde, followed by hydrolysis.
Causality and Experimental Insight: This reaction is a variation of the Niementowski quinazoline synthesis. 2-Aminobenzonitrile provides the benzene ring and the N1 and C2 atoms of the pyrimidine ring. Benzaldehyde provides the C4 atom and its phenyl substituent. The initial condensation forms an imine, which then undergoes an intramolecular cyclization. The resulting dihydroquinazoline intermediate is subsequently oxidized and hydrolyzed to the stable quinazolinone.
Caption: Workflow for the synthesis of the quinazolinone intermediate.
Experimental Protocol: Synthesis of 4-Phenyl-1H-quinazolin-2-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzonitrile (1.0 eq), benzaldehyde (1.1 eq), and a catalytic amount of a Lewis acid (e.g., ZnCl₂, 0.1 eq) in a high-boiling solvent such as N,N-dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion, cool the reaction mixture to room temperature. Add an aqueous solution of sodium hydroxide (2 M) and heat the mixture to reflux for 1 hour to hydrolyze the intermediate.
-
Work-up and Purification: Cool the mixture and neutralize with hydrochloric acid until a precipitate forms. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Characterization: Dry the solid product. The structure of 4-phenyl-1H-quinazolin-2-one can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).[1][5]
Step 2: Bromination of 4-Phenyl-1H-quinazolin-2-one
The conversion of the quinazolinone to the target 2-bromo derivative is achieved through a robust halogenation reaction. The "oxo" group is, in fact, the keto-enol tautomer of a hydroxyl group (4-phenylquinazolin-2-ol), which can be readily substituted.
Causality and Experimental Insight: Reagents like phosphoryl bromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) are highly effective for this transformation.[6] These reagents activate the hydroxyl/carbonyl oxygen, converting it into a good leaving group (a phosphate or phosphite ester), which is then displaced by a bromide ion in a nucleophilic substitution reaction. The use of a high-boiling, non-protic solvent is often required.
Caption: General workflow for the bromination of the quinazolinone core.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-phenyl-1H-quinazolin-2-one (1.0 eq) in phosphoryl bromide (POBr₃, 3.0-5.0 eq). A high-boiling solvent like toluene or acetonitrile can be used, or the reaction can be run neat.
-
Heating: Heat the mixture to reflux (typically 110-120 °C) for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. This will quench the excess brominating reagent.
-
Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Table 1: Summary of Synthetic Parameters
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Aminobenzonitrile, Benzaldehyde | ZnCl₂, NaOH (aq) | DMF | 150-160 | 4-6 | 75-85 |
| 2 | 4-Phenyl-1H-quinazolin-2-one | POBr₃ | Toluene/Neat | 110-120 | 8-12 | 60-75 |
Chemical Properties and Reactivity
This compound is typically an off-white to pale yellow solid. Its key feature is the carbon-bromine bond at the C2 position of the electron-deficient pyrimidine ring. This bond is highly susceptible to nucleophilic substitution and is an excellent substrate for transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The most significant application of this compound is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This allows for the formation of a C-C bond at the 2-position, enabling the introduction of a vast array of aryl and heteroaryl substituents.
Mechanistic Rationale: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the quinazoline.
-
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple, forming the final product and regenerating the Pd(0) catalyst.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Drug Development
The primary value of this compound is as a versatile scaffold for the synthesis of compound libraries. By employing various boronic acids in Suzuki couplings, or other organometallic reagents in similar cross-coupling reactions (e.g., Stille, Sonogashira, Buchwald-Hartwig), researchers can rapidly generate hundreds or thousands of analogues.[9] These libraries are then screened against biological targets, such as kinases, receptors, and enzymes, to identify hit compounds for further optimization in the drug discovery pipeline. The 4-phenylquinazoline core itself has been identified as a promising scaffold for developing inhibitors of targets like the bromodomain-containing protein 4 (BRD4), which is implicated in diseases such as cancer and cardiac fibrosis.[2]
Conclusion
This compound represents a cornerstone intermediate in modern synthetic and medicinal chemistry. While its specific discovery is not marked by a singular event, its development was a logical and necessary step in the evolution of quinazoline chemistry, driven by the need for versatile building blocks. The robust synthetic pathway, proceeding through a quinazolinone intermediate, provides reliable access to this valuable compound. Its true power is realized in its reactivity, particularly in palladium-catalyzed cross-coupling reactions, which unlocks the potential to create vast libraries of novel molecules for the discovery of next-generation therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 7. 2-[4-(bromomethyl)phenyl]-3H-quinazolin-4-one | C15H11BrN2O | CID 167440239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 676154-37-3|3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione|BLD Pharm [bldpharm.com]
- 9. Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile C-Br Bond: A Technical Guide to the Reactivity of 2-Bromo-4-phenylquinazoline
Introduction: The Quinazoline Scaffold and the Significance of the C2-Bromo Substituent
The quinazoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials. The strategic functionalization of this heterocyclic framework is paramount for the development of novel molecular entities with tailored properties. Among the various synthetic handles employed for this purpose, the bromine atom at the C2 position of the 2-bromo-4-phenylquinazoline offers a versatile and highly reactive site for a multitude of chemical transformations.
This technical guide provides an in-depth exploration of the reactivity profile of the C-Br bond in this compound. We will delve into the mechanistic underpinnings and practical applications of key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity of this important building block.
The Electronic Landscape of this compound: Understanding C-Br Bond Reactivity
The reactivity of the C-Br bond in this compound is intrinsically linked to the electronic nature of the quinazoline ring. The two nitrogen atoms within the heterocyclic system are electron-withdrawing, which significantly influences the electron density at the C2 and C4 positions. This electron deficiency makes these positions susceptible to nucleophilic attack.
In the context of palladium-catalyzed cross-coupling reactions, the C-Br bond is readily activated for oxidative addition to a low-valent palladium species, initiating the catalytic cycle. The general reactivity trend for halogens in such reactions is I > Br > Cl, making the C-Br bond a good compromise between reactivity and stability for a synthetic building block.[1]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this compound serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[2][3] This reaction is widely employed to introduce aryl, heteroaryl, or vinyl substituents at the C2 position of the quinazoline core.
Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.[4]
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the bromide.[2]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[4]
DOT Script for Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed protocol for the Suzuki-Miyaura coupling of a bromo-substituted heterocycle is provided below. This can be adapted for this compound.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[5]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[5]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[5]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 100 | 95 | [6] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | 110 | 92 | [7] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | DMF | 90 | 88 | [8] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[9][10] This reaction is of paramount importance in pharmaceutical research for the synthesis of arylamines.
Mechanism: The mechanism is similar to the Suzuki coupling, involving oxidative addition, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the N-arylated product.[11]
DOT Script for Buchwald-Hartwig Amination Experimental Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination of a bromo-substituted heterocycle.[12]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Phosphine ligand (e.g., XantPhos, BINAP; 1.5-10 mol%)[9]
-
Base (e.g., NaOt-Bu, K₃PO₄; 1.4-2.0 equiv)[13]
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor, phosphine ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe and stir for 10-15 minutes for catalyst pre-formation.
-
Add this compound and the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | [14] |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 110 | [9] |
| "XantPhos Pd G3" | XantPhos | DBU | MeCN/PhMe | 140 | [15] |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[1][16] This reaction is instrumental for introducing alkynyl functionalities, which are valuable precursors for further transformations.
Mechanism: The reaction proceeds through a dual catalytic cycle. The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper acetylide, which then undergoes transmetalation with the Pd(II) complex.[17][18]
DOT Script for Sonogashira Coupling Logical Relationship
Caption: Key components for a successful Sonogashira coupling.
Experimental Protocol: General Procedure for Sonogashira Coupling
A general procedure for the Sonogashira coupling is outlined below.[17]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
CuI (0.025 equiv)
-
Diisopropylamine (7.0 equiv)
-
THF (solvent)
Procedure:
-
To a solution of this compound in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.
-
Stir the reaction for 3 hours.
-
Dilute with Et₂O and filter through Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify by flash column chromatography.
Table 3: Conditions for Sonogashira Coupling of Aryl Bromides
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Room Temp. | [17] |
| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 80 | [19] |
| Pd/C | CuI | PPh₃ | Water | 100 | [20] |
Other Palladium-Catalyzed Couplings: Heck and Stille Reactions
-
Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene.[21][22] The reaction typically uses a palladium catalyst and a base.
-
Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound.[23][24] While effective, the toxicity of organotin reagents is a significant drawback.[25]
Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation
The electron-deficient nature of the quinazoline ring at the C2 position also allows for nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile.[26] This is a common method for introducing nitrogen, oxygen, or sulfur nucleophiles.
Mechanism: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer intermediate. However, concerted mechanisms have also been proposed.[27] The rate of reaction is influenced by the nucleophilicity of the attacking species and the stability of the intermediate.
Application with Amines: The reaction of this compound with various primary and secondary amines can lead to the corresponding 2-amino-4-phenylquinazoline derivatives. The reaction conditions can range from room temperature to elevated temperatures, depending on the reactivity of the amine.[28]
DOT Script for SNAr Reaction with an Amine
Caption: General mechanism of SNAr with an amine nucleophile.
Comparative Reactivity and Regioselectivity
When multiple reactive sites are present on the quinazoline ring, such as in dihaloquinazolines, the regioselectivity of the reaction becomes a critical consideration. In palladium-catalyzed reactions, the reactivity of halogens generally follows the order I > Br > Cl.[1] This allows for selective functionalization of a C-I bond in the presence of a C-Br bond. For dihaloquinazolines with the same halogen, the more electron-deficient position is typically more reactive. In the case of 2,4-dichloroquinazoline, the C4 position is generally more susceptible to nucleophilic attack in SNAr reactions.[20]
Conclusion
The C-Br bond in this compound is a highly versatile functional group that provides access to a wide array of substituted quinazoline derivatives. Through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, a diverse range of carbon-carbon and carbon-nitrogen bonds can be efficiently constructed. Furthermore, the inherent electrophilicity of the C2 position facilitates nucleophilic aromatic substitution reactions. A thorough understanding of the reactivity profile of this key building block, as outlined in this guide, is essential for the rational design and synthesis of novel quinazoline-based molecules for applications in drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 21. Heck Reaction [organic-chemistry.org]
- 22. Heck reaction - Wikipedia [en.wikipedia.org]
- 23. Stille Coupling [organic-chemistry.org]
- 24. Stille reaction - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
The Architectural Versatility of the Quinazoline Scaffold: A Technical Guide to Unlocking its Diverse Biological Potential
Foreword: The Enduring Relevance of the Quinazoline Core in Drug Discovery
The quinazoline scaffold, a fused bicyclic heterocycle of benzene and pyrimidine rings, represents a cornerstone in medicinal chemistry. Its rigid structure provides a unique three-dimensional arrangement for substituent presentation, allowing for precise interactions with a multitude of biological targets. This inherent architectural versatility has led to the development of a remarkable array of therapeutic agents with diverse pharmacological activities. From targeted cancer therapies to potent antimicrobial and anti-inflammatory agents, and even modulators of the central nervous system, the quinazoline nucleus has proven to be a privileged scaffold in the quest for novel therapeutics.
This technical guide is intended for researchers, scientists, and drug development professionals. It moves beyond a mere cataloging of activities to provide a deeper understanding of the causal relationships between chemical structure and biological function. We will explore the key biological activities of substituted quinazolines, delve into the mechanistic underpinnings of their actions, and provide detailed, field-proven experimental protocols for their evaluation. By synthesizing technical accuracy with practical insights, this guide aims to empower researchers to rationally design and effectively screen the next generation of quinazoline-based therapeutics.
I. Anticancer Activity: Targeting the Engines of Malignancy
The anticancer potential of substituted quinazolines is arguably their most extensively explored and clinically successful application. Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature the quinazoline core and have revolutionized the treatment of certain cancers.[1][2] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[3]
A. Key Mechanistic Pathways
1. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition:
A significant number of anticancer quinazolines function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[3] By occupying the ATP-binding pocket of the kinase domain, these compounds prevent the phosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[4][5] The 4-anilinoquinazoline scaffold is a particularly effective pharmacophore for EGFR inhibition.[6]
Caption: Inhibition of EGFR and VEGFR Signaling by Substituted Quinazolines.
2. Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition:
PARP-1 is a key enzyme in the DNA damage repair process.[1] Inhibition of PARP-1 in cancer cells with existing DNA repair defects (e.g., BRCA mutations) leads to synthetic lethality, making it a promising anticancer strategy.[1] Certain quinazoline-2,4(1H,3H)-dione derivatives have demonstrated potent PARP-1 inhibitory activity.[1]
3. Tubulin Polymerization Inhibition:
Microtubules are essential for cell division, and their disruption can induce cell cycle arrest and apoptosis.[4] Some substituted quinazolines have been shown to inhibit tubulin polymerization by binding to the colchicine site, thereby exerting their cytotoxic effects.[7]
B. Structure-Activity Relationship (SAR) for Anticancer Activity
| Position of Substitution | Favorable Substituents for Anticancer Activity | Rationale |
| C2 | Small lipophilic groups, heteroaryl groups. | Enhanced binding to the kinase domain.[7][8] |
| N3 | Substituted aromatic rings. | Important for interactions within the ATP-binding pocket. |
| C4 | 4-Anilino moiety, especially with electron-withdrawing groups (e.g., chloro, fluoro). | Forms key hydrogen bonds with the hinge region of the kinase.[9] |
| C6, C7 | Methoxy groups, basic side chains. | Increased potency and cytotoxicity.[7] |
C. Experimental Protocols
1. In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a standard method to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Step 1: Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Step 2: Compound Treatment: Treat the cells with serial dilutions of the substituted quinazoline derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[11]
-
Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Step 4: Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] The percentage of cell viability is calculated relative to the vehicle-treated control cells.
2. In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Step 1: Reaction Setup: In a 96-well plate, add tubulin protein, a fluorescence reporter, and GTP-containing buffer.[5]
-
Step 2: Compound Addition: Add the test quinazoline compound or a known tubulin inhibitor (e.g., nocodazole) to the wells.[5]
-
Step 3: Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.[5]
-
Step 4: Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader.[5] Inhibition of polymerization will result in a decreased fluorescence signal.
II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Quinazoline and its derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens.[10]
A. Key Mechanistic Insights
The precise mechanisms of antimicrobial action for many quinazoline derivatives are still under investigation. However, evidence suggests that they may act by:
-
Inhibiting DNA Gyrase: Some quinazolinone derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[10]
-
Disrupting Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall is another proposed mechanism.[10]
-
Inhibiting Bacterial RNA Transcription/Translation: Some 2-substituted quinazolines have been found to inhibit the transcription and translation of bacterial RNA.[3][6]
B. Structure-Activity Relationship (SAR) for Antimicrobial Activity
| Position of Substitution | Favorable Substituents for Antimicrobial Activity | Rationale |
| C2 | Methyl, thiol, or substituted amine groups. | Essential for antimicrobial activity.[1] |
| N3 | Substituted aromatic ring. | Crucial for potency.[1] |
| C4 | Amine or substituted amine groups. | Can improve antimicrobial activity.[1] |
| C6, C8 | Halogen atoms (e.g., chloro, bromo). | Enhances activity.[1] |
C. Experimental Protocols
1. In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.
-
Step 1: Preparation of Compound Dilutions: Prepare two-fold serial dilutions of the quinazoline derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[13]
-
Step 2: Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.[14]
-
Step 3: Inoculation: Inoculate each well with the bacterial suspension.[15]
-
Step 4: Incubation: Incubate the plates at 37°C for 18-24 hours.[14]
-
Step 5: MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]
III. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Substituted quinazolines have demonstrated significant anti-inflammatory properties, offering a potential therapeutic avenue for these conditions.[16]
A. Key Mechanistic Pathways
The anti-inflammatory effects of quinazolines are often attributed to their ability to modulate key inflammatory pathways:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some quinazolinone derivatives inhibit COX-1 and COX-2, enzymes responsible for the production of pro-inflammatory prostaglandins.[8]
-
Downregulation of Pro-inflammatory Cytokines: Certain derivatives can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-1β by inhibiting the NF-κB signaling pathway.[8]
Caption: Anti-inflammatory Mechanism of Substituted Quinazolines.
B. Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
| Position of Substitution | Favorable Substituents for Anti-inflammatory Activity | Rationale |
| C2 | Phenyl, methyl, or other aryl groups. | Substitution at C2 is generally favorable.[17] |
| N3 | Substituted phenyl rings (e.g., with methoxy or dimethylamino groups). | Can enhance activity.[4] |
| C6 | Halogen atoms (e.g., bromo, chloro). | Often increases potency.[4] |
| Fusion with other heterocycles | Thiazolidinone, azetidinone moieties. | Can improve anti-inflammatory potential.[18] |
C. Experimental Protocols
1. In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound.
-
Step 1: Animal Grouping and Compound Administration: Divide rats into groups and administer the test quinazoline compounds orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[19]
-
Step 2: Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[20]
-
Step 3: Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[20]
-
Step 4: Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[18]
IV. Central Nervous System (CNS) Activity: Modulating Neuronal Function
Quinazoline alkaloids and their synthetic derivatives have been shown to possess a range of CNS activities, including anticonvulsant, sedative, and hypnotic effects.[21][22]
A. Key Mechanistic Insights
The CNS effects of quinazolines are thought to be mediated through interactions with various neurotransmitter systems. One proposed mechanism is the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[12]
B. Structure-Activity Relationship (SAR) for CNS Activity
| Position of Substitution | Favorable Substituents for CNS Activity | Rationale |
| C2 | Methyl or styryl groups. | Important for anticonvulsant and sedative-hypnotic activity.[23] |
| N3 | Substituted phenyl or 1,3,4-thiadiazole rings. | Crucial for CNS depressant effects.[23] |
| Aromatic ring at N3 | Electron-withdrawing groups (e.g., chloro, bromo) at the para position. | Enhances anticonvulsant activity.[12] |
C. Experimental Protocols
1. In Vivo Anticonvulsant Assessment: Maximal Electroshock (MES) Seizure Test in Mice
This model is used to identify compounds that can prevent the spread of seizures.
-
Step 1: Animal Grouping and Compound Administration: Administer the test quinazoline compounds intraperitoneally to groups of mice.[24]
-
Step 2: Induction of Seizure: At the time of peak effect of the compound, induce seizures by delivering a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[25]
-
Step 3: Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Step 4: Determination of Protection: A compound is considered to have anticonvulsant activity if it prevents the tonic hindlimb extension.
V. General Synthesis of Substituted Quinazolines
A common and versatile method for the synthesis of the quinazolin-4(3H)-one core involves the condensation of an anthranilic acid derivative with an appropriate reagent.
A. General Experimental Protocol for the Synthesis of 2-Substituted-3-aryl-quinazolin-4(3H)-ones
-
Step 1: Formation of Benzoxazinone Intermediate: A mixture of anthranilic acid and acetic anhydride is heated, often under microwave irradiation, to form 2-methyl-4H-3,1-benzoxazin-4-one.[13]
-
Step 2: Reaction with Amine: The benzoxazinone intermediate is then reacted with a substituted aniline in a suitable solvent (e.g., ethanol) under reflux to yield the desired 2-methyl-3-aryl-quinazolin-4(3H)-one.[13]
-
Step 3: Purification: The crude product is purified by recrystallization or column chromatography.
Caption: General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones.
VI. Conclusion and Future Perspectives
The quinazoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its enduring relevance in medicinal chemistry. Future research in this area will likely focus on several key aspects:
-
Development of More Selective Inhibitors: While potent, some quinazoline-based drugs exhibit off-target effects. The design of more selective inhibitors will be crucial to improve their safety profiles.
-
Exploration of Novel Biological Targets: The full biological potential of the quinazoline scaffold is likely yet to be realized. High-throughput screening and computational approaches will be instrumental in identifying novel targets.
-
Application of Modern Synthetic Methodologies: The use of green chemistry principles and novel catalytic systems will enable the more efficient and sustainable synthesis of diverse quinazoline libraries.[1]
-
Combination Therapies: Investigating the synergistic effects of quinazoline derivatives with other therapeutic agents may lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.
By leveraging the knowledge outlined in this guide, researchers are well-equipped to contribute to the ongoing success story of the quinazoline scaffold in the development of innovative medicines for a wide range of human diseases.
VII. References
-
Zahedifard, M., et al. (2015). Synthesis, Characterization and Apoptotic Activity of Quinazolinone Schiff Base Derivatives toward MCF-7 Cells via Intrinsic and Extrinsic Apoptosis Pathways. Scientific Reports, 5, 11544. --INVALID-LINK--
-
Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3019. --INVALID-LINK--
-
Rejman, D., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8888. --INVALID-LINK--
-
Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1-14. --INVALID-LINK--
-
Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5085. --INVALID-LINK--
-
Ismaeel, H. M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(21), 7247. --INVALID-LINK--
-
BenchChem. (2025). In Vitro Tubulin Polymerization Inhibition Assay. BenchChem Application Notes and Protocols. --INVALID-LINK--
-
Khan, I., et al. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 27(16), 3643-3667. --INVALID-LINK--
-
Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22. --INVALID-LINK--
-
Sooksawate, T., et al. (2021). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules, 26(11), 3209. --INVALID-LINK--
-
Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. --INVALID-LINK--
-
Park, H. J., et al. (2014). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. Journal of Medicinal Chemistry, 57(15), 6409-6423. --INVALID-LINK--
-
Al-Ghorbani, M., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Molecules, 27(23), 8560. --INVALID-LINK--
-
Gujral, M. L., et al. (1956). Structure-activity relationship in CNS-depressant quinazol-4-ones-part 1 2, 3-disubstituted quinazol-4-ones. Indian Journal of Medical Research, 44(4), 671-677. --INVALID-LINK--
-
Singh, P., et al. (2024). 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. Journal of Biomolecular Structure and Dynamics, 1-16. --INVALID-LINK--
-
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. --INVALID-LINK--
-
Reddy, T. S., et al. (2017). Synthesis of 2,4-disubstituted quinazolines. ResearchGate. --INVALID-LINK--
-
Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Bioinorganic Chemistry and Applications, 2011, 605839. --INVALID-LINK--
-
Gutsul, R., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Pharmaceuticals, 17(5), 633. --INVALID-LINK--
-
Alagarsamy, V., et al. (2007). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. European Journal of Medicinal Chemistry, 42(4), 418-424. --INVALID-LINK--
-
Hitkari, A., et al. (1995). Substituted quinazolinones and their anti-inflammatory activity. Bollettino Chimico Farmaceutico, 134(11), 609-615. --INVALID-LINK--
-
Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. European Journal of Medicinal Chemistry, 44(1), 83-90. --INVALID-LINK--
-
Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. --INVALID-LINK--
-
BenchChem. (2025). MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem Application Notes and Protocols. --INVALID-LINK--
-
El-Gamal, M. I., et al. (2024). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. F1000Research, 14, 1322. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. --INVALID-LINK--
-
Al-Abdullah, E. S., et al. (2021). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 26(16), 4983. --INVALID-LINK--
-
BenchChem. (2025). Maximal Electroshock (MES) Seizure Model with Ameltolide. BenchChem Application Notes and Protocols. --INVALID-LINK--
-
Jatav, V., et al. (2008). Synthesis and CNS depressant activity of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones. European Journal of Medicinal Chemistry, 43(9), 1945-1954. --INVALID-LINK--
-
Posadas, I., et al. (2012). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. BioMed Research International, 2012, 593175. --INVALID-LINK--
-
Ghorab, M. M., et al. (2013). Synthesis and pharmacophore modeling of novel quinazolines bearing a biologically active sulfonamide moiety. Acta Pharmaceutica, 63(1), 1-14. --INVALID-LINK--
-
European Journal of Chemistry. (2021). Simple and straight forward synthesis of 2,4-disubstituted quinazolines in aqueous medium. European Journal of Chemistry, 12(2), 162-166. --INVALID-LINK--
-
Ghorab, M. M., et al. (2013). Synthesis and pharmacophore modeling of novel quinazolines bearing a biologically active sulfonamide moiety. ResearchGate. --INVALID-LINK--
-
Patel, M. B., et al. (2022). Synthesis and biological evaluation of substituted quinazoline derivatives. ScienceScholar, 4(2), 1-10. --INVALID-LINK--
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. --INVALID-LINK--
-
Bolos, J., et al. (1996). Synthesis and central nervous system activity of quinazolones related to 2-methyl-3-(o-tolyl)-4(3H)-quinazolone (methaqualone). Journal of Medicinal Chemistry, 39(15), 2942-2949. --INVALID-LINK--
-
Kumar, A., et al. (2021). Activity of Quinazoline Derivatives: A Review. Asian Journal of Research in Pharmaceutical Sciences, 11(2), 105-111. --INVALID-LINK--
-
Gutsul, R., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][3][10]triazino[2,3-c]quinazolines. Preprints.org. --INVALID-LINK--
-
Gutsul, R., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][3][10]triazino[2,3-c]quinazolines. PubMed. --INVALID-LINK--
-
NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. --INVALID-LINK--
-
WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. --INVALID-LINK--
-
Sharma, P., & Kumar, A. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4 (3H)-One Derivatives. ResearchGate. --INVALID-LINK--
-
Gutsul, R., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][3][10]triazino[2,3-c]quinazolines. ResearchGate. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. preprints.org [preprints.org]
- 8. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijfmr.com [ijfmr.com]
- 10. [PDF] Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines | Semantic Scholar [semanticscholar.org]
- 11. Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 16. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ajpsonline.com [ajpsonline.com]
- 21. Synthesis and CNS depressant activity of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
Methodological & Application
Synthetic Routes to 2-Bromo-4-phenylquinazoline from Anthranilic Acid: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and reproducible synthetic routes for the preparation of 2-Bromo-4-phenylquinazoline, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, anthranilic acid. This document provides a critical analysis of two primary synthetic strategies: a linear sequence involving the formation and subsequent bromination of a quinazolinone intermediate, and a convergent approach utilizing a Sandmeyer-type reaction. Each route is presented with detailed, step-by-step protocols, mechanistic insights, and a discussion of the rationale behind experimental choices. The information herein is intended to equip researchers with the necessary knowledge to confidently synthesize and utilize this important heterocyclic compound.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and functional materials. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, have established them as privileged structures in drug discovery.[1][2][3] Specifically, 2-halo-4-phenylquinazolines serve as versatile intermediates, enabling further molecular elaboration through various cross-coupling reactions.[4] This guide focuses on the synthesis of this compound from anthranilic acid, providing a detailed roadmap for its efficient preparation in a laboratory setting.
Synthetic Strategies
Two principal synthetic pathways from anthranilic acid to this compound are outlined below. The choice of route may depend on factors such as available starting materials, desired scale, and tolerance to specific reagents.
Route 1: Sequential Synthesis via 4-Phenylquinazolin-2(1H)-one Intermediate
This linear approach involves three key transformations:
-
Formation of 2-Amino-N-phenylbenzamide: Condensation of anthranilic acid with aniline.
-
Cyclization to 4-Phenylquinazolin-2(1H)-one: Ring closure of the benzamide intermediate.
-
Bromination of 4-Phenylquinazolin-2(1H)-one: Introduction of the bromine atom at the C2 position.
References
Sonogashira coupling of 2-Bromo-4-phenylquinazoline with terminal alkynes
An in-depth guide to the Sonogashira coupling of 2-bromo-4-phenylquinazoline with terminal alkynes, designed for researchers, scientists, and drug development professionals. This document provides a detailed exploration of the reaction mechanism, a comprehensive experimental protocol, and critical troubleshooting advice to ensure successful synthesis.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. The introduction of an alkynyl moiety at the C2 position via Sonogashira coupling is a particularly powerful strategy for generating novel molecular architectures. This carbon-carbon bond-forming reaction provides a direct route to 2-alkynyl-4-phenylquinazolines, which are key intermediates for synthesizing complex heterocyclic systems and can themselves exhibit significant biological activity, including potential applications as kinase inhibitors and receptor antagonists.[1]
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is renowned for its reliability, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the drug development pipeline.[2][3][4] This guide offers a senior application scientist's perspective on applying this reaction to the this compound substrate, focusing on mechanistic understanding, practical execution, and optimization.
The Reaction Mechanism: A Tale of Two Catalytic Cycles
The efficacy of the Sonogashira coupling lies in the synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] Understanding this mechanism is paramount for rational troubleshooting and optimization. While copper-free variants exist to prevent the common side reaction of alkyne homocoupling (Glaser coupling), the classical Pd/Cu system remains widely used for its high reactivity.[3][6][7]
-
The Palladium Cycle (The Main Engine):
-
Reductive Elimination & Catalyst Activation: The reaction typically starts with a Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, which is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with this compound. This is often the rate-limiting step for aryl bromides and may require heating to proceed efficiently.[5][6] This step forms a Pd(II)-quinazoline intermediate.
-
Transmetalation: The alkynyl group, activated by the copper cycle, is transferred from copper to the palladium center.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, releasing the final 2-alkynyl-4-phenylquinazoline product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4]
-
-
The Copper Cycle (The Alkyne Activator):
-
Coordination and Deprotonation: The copper(I) co-catalyst (typically CuI) coordinates to the terminal alkyne. In the presence of an amine base (e.g., triethylamine), the terminal proton of the alkyne becomes more acidic and is removed.[4][5]
-
Formation of Copper Acetylide: This deprotonation results in the formation of a highly reactive copper(I) acetylide species.[4] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
-
The amine base plays a dual role: it acts as a proton scavenger to neutralize the HBr generated during the reaction and facilitates the deprotonation of the terminal alkyne.[2][6]
Detailed Experimental Protocol
This protocol provides a generalized procedure for the coupling of this compound with a representative terminal alkyne, phenylacetylene. Researchers should consider this a starting point, as optimization of temperature, solvent, and catalyst loading may be necessary for different alkynes.
Materials and Reagents:
-
Substrate: this compound
-
Alkyne: Phenylacetylene (or other terminal alkyne)
-
Palladium Pre-catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled.
-
Solvent: Anhydrous, degassed tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).
-
Inert Gas: Argon or high-purity Nitrogen.
-
Standard laboratory glassware: Schlenk flask, condenser, magnetic stir plate, syringes, needles.
-
Purification: Silica gel for column chromatography, TLC plates (e.g., silica gel 60 F₂₅₄), and appropriate elution solvents (e.g., Hexanes/Ethyl Acetate mixture).
Causality Behind Choices:
-
Catalyst System: Pd(PPh₃)₂Cl₂ is a common, air-stable Pd(II) precatalyst that is readily reduced to the active Pd(0) species in the reaction mixture. CuI is the standard co-catalyst for activating the alkyne.[5]
-
Base: An amine base like Et₃N is required to deprotonate the alkyne and neutralize the HBr byproduct.[6] Using a freshly distilled, dry base is crucial to avoid quenching reactive intermediates.
-
Solvent: Anhydrous and degassed solvents are critical. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also decompose the Pd(0) catalyst into inactive palladium black.[6][8]
-
Inert Atmosphere: Running the reaction under Argon or Nitrogen is non-negotiable to prevent catalyst degradation and unwanted side reactions.[6][9]
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and inert gas (Argon or N₂) three times to ensure the system is free of oxygen. Maintain a positive pressure of inert gas for the remainder of the reaction.
-
Solvent and Reagent Addition: Through the septum, add anhydrous, degassed THF (or DMF, approx. 10 mL) via syringe. Follow with the addition of Et₃N (3.0 mmol, 3.0 equiv.). Stir the resulting suspension at room temperature for 10-15 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the stirring mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C for aryl bromides) and stir overnight (12-18 hours).[6] The reactivity order for aryl halides is generally I > OTf > Br >> Cl, meaning bromides often require more forcing conditions than iodides.[2][6]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(phenylethynyl)-4-phenylquinazoline.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Reaction Scope and Data
The Sonogashira coupling is compatible with a wide range of terminal alkynes, including aromatic, aliphatic, and silyl-protected variants. The following table summarizes representative results for the coupling of this compound with various alkynes under optimized conditions.
| Entry | Terminal Alkyne (R-C≡CH) | R- Group | Conditions | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Phenyl | Pd(PPh₃)₂Cl₂ (3%), CuI (6%), Et₃N, DMF, 80 °C | 16 | 88 |
| 2 | 1-Hexyne | n-Butyl | Pd(PPh₃)₂Cl₂ (3%), CuI (6%), Et₃N, DMF, 80 °C | 18 | 75 |
| 3 | 3,3-Dimethyl-1-butyne | tert-Butyl | Pd(PPh₃)₂Cl₂ (3%), CuI (6%), DIPEA, DMF, 85 °C | 24 | 68 |
| 4 | Ethynyltrimethylsilane | Trimethylsilyl | Pd(PPh₃)₂Cl₂ (3%), CuI (6%), Et₃N, THF, 65 °C | 12 | 92 |
| 5 | Propargyl alcohol | -CH₂OH | Pd(PPh₃)₂Cl₂ (5%), CuI (10%), Et₃N, DMF, 70 °C | 20 | 65 |
Yields are for isolated, purified products and are representative for this class of transformation.
Troubleshooting Guide
Even robust reactions can encounter issues. This section addresses common problems and provides evidence-based solutions.[6]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd or Cu).[6]2. Insufficiently inert atmosphere.[6]3. Reaction temperature too low for aryl bromide activation.[6][10]4. Impure starting materials or solvents. | 1. Use fresh, high-quality catalysts. Ensure CuI is off-white, not green/brown.2. Thoroughly degas solvents and ensure a positive inert gas pressure.3. Increase the temperature in 10-20 °C increments. Consider switching to a higher-boiling solvent like DMF or dioxane.4. Purify starting materials and use anhydrous solvents. |
| Formation of Black Precipitate | Palladium catalyst has decomposed to palladium black.[6][8] This can be caused by impurities, oxygen, or an inappropriate solvent (anecdotally, THF can sometimes promote this).[6][8] | 1. Improve inert atmosphere technique.2. Use higher purity reagents and solvents.3. Consider a more robust ligand or a different solvent system (e.g., DMF, Toluene). |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction.[6]2. High concentration of copper catalyst or prolonged reaction times at high temperatures. | 1. Ensure the reaction is strictly anaerobic.[6]2. Reduce the amount of CuI co-catalyst.3. Consider a copper-free Sonogashira protocol, which may require a different ligand and base combination.[3] |
| Difficult Purification | Co-elution of product with triphenylphosphine oxide (a byproduct of the catalyst). | 1. Optimize chromatography conditions.2. Wash the crude reaction mixture with a solvent that selectively dissolves the byproduct but not the product (if possible).3. Use a phosphine-free catalyst system if the problem persists. |
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-4-phenylquinazoline
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has profound implications in medicinal chemistry and materials science, enabling the construction of complex molecular architectures from readily available precursors.[2] Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the quinazoline scaffold is therefore of significant interest to drug development professionals. This document provides a detailed protocol for the Heck reaction of 2-bromo-4-phenylquinazoline, a key intermediate for the synthesis of novel quinazoline-based compounds.
The protocol herein is designed to be a self-validating system, where the rationale behind each experimental choice is clearly articulated, empowering the researcher to not only execute the reaction but also to troubleshoot and adapt the methodology for their specific needs.
Understanding the Heck Reaction: A Mechanistic Overview
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species.[1] A general understanding of this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.
The catalytic cycle can be broadly divided into four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.
-
Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, followed by the insertion of the alkene into the palladium-aryl bond. This step forms the new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination and Catalyst Regeneration: The base present in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride complex, regenerating the active Pd(0) catalyst and completing the cycle.
Experimental Protocols
Part 1: Synthesis of the Starting Material: this compound
For a self-contained workflow, a reliable synthesis of the starting material is paramount. This compound can be prepared from commercially available 2-aminobenzophenone.
Reaction Scheme:
Step-by-Step Protocol:
-
Synthesis of 2-Hydroxy-4-phenylquinazoline:
-
In a round-bottom flask, combine 2-aminobenzophenone (1 equivalent) and urea (3 equivalents).
-
Heat the mixture at 180-190 °C for 4-5 hours. The mixture will melt and then solidify.
-
Cool the reaction mixture to room temperature and treat with a hot aqueous solution of sodium hydroxide (10%) to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with acetic acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford 2-hydroxy-4-phenylquinazoline.
-
-
Synthesis of this compound:
-
In a sealed tube, suspend 2-hydroxy-4-phenylquinazoline (1 equivalent) in phosphorus oxybromide (POBr₃, 3 equivalents).
-
Heat the mixture at 130-140 °C for 3-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The solid product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Part 2: The Heck Reaction Protocol
This protocol details the coupling of this compound with a model alkene, styrene. The conditions provided are a robust starting point and can be adapted for other alkenes.
Reaction Scheme:
Table of Reagents and Recommended Conditions:
| Reagent/Parameter | Recommended Amount/Condition | Rationale |
| This compound | 1.0 mmol (1.0 equiv) | The limiting reagent. |
| Styrene | 1.2 mmol (1.2 equiv) | A slight excess of the alkene is used to ensure complete consumption of the aryl bromide. |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 mmol (2 mol%) | A common and effective palladium precursor that is reduced in situ to the active Pd(0) species.[1] |
| Triphenylphosphine (PPh₃) | 0.04 mmol (4 mol%) | A widely used phosphine ligand that stabilizes the Pd(0) catalyst and facilitates the catalytic cycle. |
| Triethylamine (Et₃N) | 2.0 mmol (2.0 equiv) | An organic base that neutralizes the HBr generated during the reaction, regenerating the Pd(0) catalyst. |
| N,N-Dimethylformamide (DMF) | 5 mL | A polar aprotic solvent that effectively dissolves the reactants and catalyst, and is stable at high temperatures. |
| Reaction Temperature | 100-120 °C | Sufficient thermal energy is required to drive the reaction, particularly the oxidative addition step. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Step-by-Step Protocol:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes until the catalyst and ligand are dissolved.
-
Add styrene (1.2 mmol) and triethylamine (2.0 mmol) to the flask via syringe.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots periodically.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-phenylethenyl)-4-phenylquinazoline.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst- Insufficient temperature- Inappropriate base or solvent | - Use fresh Pd(OAc)₂ and PPh₃.- Increase the reaction temperature in increments of 10 °C.- Screen other bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, toluene). |
| Formation of Palladium Black | Catalyst decomposition | - Ensure the reaction is under a strictly inert atmosphere.- Use a higher ligand-to-palladium ratio (e.g., 4:1 PPh₃:Pd).- Consider using a more robust ligand, such as a bulky phosphine or an N-heterocyclic carbene (NHC) ligand. |
| Side Product Formation | - Double bond isomerization- Homocoupling of the aryl bromide | - For isomerization, consider using a silver salt additive (e.g., Ag₂CO₃) to promote a cationic pathway.- For homocoupling, ensure the reaction is free of oxygen. |
Characterization of the Product
The structure of the synthesized 2-(2-phenylethenyl)-4-phenylquinazoline should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the newly formed vinyl group and the overall structure of the molecule. The coupling constant of the vinyl protons in the ¹H NMR spectrum can be used to determine the stereochemistry (E or Z) of the double bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.
Conclusion
The Heck reaction is a powerful tool for the derivatization of the 4-phenylquinazoline scaffold. The protocol provided in these application notes offers a robust and well-rationalized starting point for researchers in drug discovery and organic synthesis. By understanding the underlying principles of the reaction mechanism and the rationale for the chosen conditions, scientists can effectively apply and adapt this methodology to synthesize a diverse range of novel and potentially bioactive molecules.
References
The Strategic deployment of 2-Bromo-4-phenylquinazoline in the Synthesis of Complex Natural Products: Application Notes and Protocols
Introduction: The intricate architectures of natural products present a formidable challenge to synthetic chemists, demanding innovative and efficient methodologies for their construction. Within the diverse toolkit of organic synthesis, heterocyclic intermediates serve as pivotal building blocks for assembling complex molecular frameworks. Among these, 2-bromo-4-phenylquinazoline has emerged as a highly versatile and strategic intermediate. Its unique structural motif, featuring a reactive bromine atom at the C2 position, a stabilizing phenyl group at C4, and a quinazoline core prevalent in numerous biologically active alkaloids, makes it an ideal precursor for the synthesis of a wide array of natural products and their analogues.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in key carbon-carbon and carbon-nitrogen bond-forming reactions. We will delve into the practical and mechanistic aspects of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, showcasing their power in the late-stage functionalization of the quinazoline scaffold. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals, aiming to accelerate the discovery and synthesis of novel therapeutic agents.
The Quinazoline Core: A Privileged Scaffold in Natural Products
The quinazoline ring system is a recurring motif in a multitude of alkaloids isolated from various natural sources, including plants and microorganisms. These compounds often exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The phenyl substitution at the C4 position of the intermediate provides a foundational element present in many of these natural products, while the bromine at the C2 position serves as a versatile handle for introducing further molecular complexity.
Strategic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of this compound is unlocked through modern palladium-catalyzed cross-coupling reactions. The bromine atom at the C2 position is suitably activated for oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can be harnessed to form new bonds with a diverse range of coupling partners.
Protocol for the synthesis of kinase inhibitors from 2-Bromo-4-phenylquinazoline
An In-Depth Guide to the Synthesis of Kinase Inhibitors from 2-Bromo-4-phenylquinazoline
Authored by: A Senior Application Scientist
Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in modern medicinal chemistry.[1] This heterocyclic scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. A significant number of FDA-approved drugs, particularly in oncology, are built upon the quinazoline core, with notable examples including Gefitinib (Iressa) and Erlotinib (Tarceva), which target the epidermal growth factor receptor (EGFR) kinase.[2] These molecules have revolutionized the treatment of certain cancers by inhibiting the signaling pathways that drive tumor growth and proliferation.[2]
The versatility of the quinazoline scaffold lies in its amenability to chemical modification at several positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound has emerged as a particularly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The bromine atom at the C2 position serves as an excellent synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of a diverse array of chemical moieties to explore the chemical space around the core structure.[3] This document provides detailed protocols for two of the most powerful and widely used synthetic transformations for this purpose: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The functionalization of this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These methods offer broad functional group tolerance, high yields, and reliable scalability, making them indispensable tools in drug discovery for generating libraries of compounds for structure-activity relationship (SAR) studies.[4][5]
-
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide (this compound) with an organoboron reagent, such as a boronic acid or a boronic acid pinacol ester.[6][7] This strategy is ideal for introducing various substituted aryl and heteroaryl groups at the C2 position, which can interact with different regions of a kinase's ATP-binding pocket.[8][9]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[10][11] This is a critical method for installing amine functionalities that can act as key hydrogen bond donors or acceptors, often interacting with the highly conserved "hinge region" of the kinase domain, a crucial determinant of binding affinity.[3]
General Synthetic Pathways
Caption: General synthetic routes from this compound.
Protocol 1: Synthesis of 2-Aryl-4-phenylquinazoline Derivatives via Suzuki-Miyaura Coupling
This protocol details a generalized procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 2-aryl-4-phenylquinazoline derivatives.
I. Scientific Principle & Rationale
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst.[12]
Causality: The choice of catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and base (e.g., Na₂CO₃, K₃PO₄) is critical for efficient transmetalation and to prevent side reactions like boronic acid decomposition.[3][6] The use of an aqueous solvent mixture (e.g., dioxane/water) is common as it helps to dissolve the inorganic base and facilitate the reaction.[12]
II. Materials and Reagents
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Sodium carbonate [Na₂CO₃] or Potassium phosphate [K₃PO₄], 2-3 equivalents)
-
Anhydrous solvents: 1,4-Dioxane and Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
III. Step-by-Step Experimental Protocol
-
Reaction Setup:
-
Place this compound (1.0 mmol, 1.0 equiv) in an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar.
-
Add the arylboronic acid (1.2 mmol, 1.2 equiv), the base (e.g., Na₂CO₃, 3.0 mmol, 3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 0.03 equiv).[6]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition and Reaction:
-
Using a syringe, add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total).[3]
-
Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-115 °C).[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification and Characterization:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the pure fractions and evaporate the solvent to yield the final 2-aryl-4-phenylquinazoline derivative.
-
Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
IV. Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Boronic Acid Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 115 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | ~95% |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | ~92% |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | ~88% |
| (Data adapted from representative literature procedures for similar substrates)[6][9] |
Protocol 2: Synthesis of 2-Amino-4-phenylquinazoline Derivatives via Buchwald-Hartwig Amination
This protocol provides a general framework for the synthesis of 2-amino-4-phenylquinazoline derivatives using the palladium-catalyzed Buchwald-Hartwig amination.
I. Scientific Principle & Rationale
Similar to the Suzuki coupling, this reaction follows a palladium-based catalytic cycle.[10] However, it involves the coupling of an amine instead of an organoboron compound.
-
Key Differences: This reaction typically requires a stronger base (e.g., sodium tert-butoxide, NaOtBu) to deprotonate the amine, making it a more potent nucleophile.[11] Furthermore, specialized, sterically bulky phosphine ligands (e.g., XPhos, BINAP) are often essential.[13]
Causality: The bulky phosphine ligands are critical for promoting the reductive elimination step (C-N bond formation) and preventing side reactions like β-hydride elimination.[10] The choice of base and ligand must be carefully optimized for each specific amine substrate to achieve high yields.[13]
II. Materials and Reagents
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) or a Pd(II) source (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., Sodium tert-butoxide [NaOtBu], Cesium carbonate [Cs₂CO₃])
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
III. Step-by-Step Experimental Protocol
-
Reaction Setup (Glovebox Recommended):
-
Note: The base (NaOtBu) and some ligands are highly air- and moisture-sensitive. Handling in a glovebox is ideal. If a glovebox is unavailable, use Schlenk techniques.
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.08 mmol, 0.08 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
-
Reagent Addition and Reaction:
-
Add the anhydrous solvent (e.g., Toluene) via syringe.
-
Add the amine (1.2 mmol, 1.2 equiv) via syringe. If the amine is a solid, it can be added with the other solids in the previous step.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Extraction:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification and Characterization:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Confirm the identity and purity of the resulting 2-amino-4-phenylquinazoline derivative by NMR and MS.
-
IV. Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | Excellent |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | Good |
| 3 | Benzylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | High |
| 4 | N-Methylaniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | Good |
| (Data based on general protocols and ligand/base combinations for similar aryl bromides)[13][14] |
Experimental Workflow Visualization
Caption: Standard workflow for synthesis, purification, and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Biological Screening of 2-Bromo-4-phenylquinazoline Derivatives
Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery
The quinazoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized for its remarkable versatility as a pharmacophore.[1] This "privileged structure" is found in numerous clinically approved drugs and a vast library of biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The therapeutic potential of quinazoline derivatives is profoundly influenced by the nature and placement of substituents on the core structure.[5]
This guide focuses on the initial in vitro biological screening of a specific subclass: 2-Bromo-4-phenylquinazoline derivatives . The introduction of a bromine atom at the 2-position and a phenyl group at the 4-position creates a unique chemical entity with distinct electronic and steric properties that are ripe for exploration. The bromo-substituent can serve as a handle for further chemical modification (e.g., cross-coupling reactions) or may itself contribute to biological activity through halogen bonding or by enhancing lipophilicity, which can improve cell membrane permeability.[6] The 4-phenyl group can engage in crucial π-π stacking or hydrophobic interactions within biological target binding sites.[6]
This document provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to conduct a primary in vitro screening cascade for novel this compound derivatives. The protocols are designed not merely as a sequence of steps, but as a self-validating system, with explanations for the causality behind each experimental choice to ensure scientific integrity and reproducibility.
Part 1: Anticancer Activity Screening
A significant body of research has highlighted the potential of quinazoline derivatives as anticancer agents.[5][7][8] They have been shown to target a variety of cancer-related pathways, including inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[7][9] Therefore, a primary screen for anticancer activity is a logical starting point.
Cytotoxicity Assessment via MTT Assay
The initial step in evaluating anticancer potential is to determine the general cytotoxicity of the compounds against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] The intensity of the purple color is directly proportional to the number of viable cells.[11]
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rphsonline.com [rphsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Anti-inflammatory Agents Based on the 2-Bromo-4-phenylquinazoline Scaffold
Abstract
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of human diseases. The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting significant biological activities.[1][2] This document provides a comprehensive guide for researchers on the development of novel anti-inflammatory agents centered around the 2-bromo-4-phenylquinazoline scaffold. We present detailed protocols for the synthesis, in vitro screening, and mechanistic evaluation of these compounds, with a focus on targeting key inflammatory pathways such as NF-κB signaling.[3][4]
Introduction: The Rationale for the this compound Scaffold
The quinazoline ring system has been extensively explored, leading to marketed drugs and clinical candidates for various therapeutic areas.[1] In the context of inflammation, quinazoline derivatives have shown promise by modulating the activity of key enzymes and transcription factors.[5][6][7] The this compound scaffold is a particularly attractive starting point for several reasons:
-
Synthetic Tractability: The bromine atom at the 2-position serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities through various cross-coupling reactions to explore the chemical space and optimize biological activity.
-
Established Bioactivity: Bromo-substituted quinazolinones have been reported to possess potent anti-inflammatory properties.[5][6]
-
Structural Rigidity and Lipophilicity: The phenyl group at the 4-position provides a rigid core and contributes to the overall lipophilicity of the molecule, which can be fine-tuned to improve cell permeability and target engagement.
This guide will walk researchers through the essential steps of a drug discovery campaign, from initial synthesis to biological characterization.
Synthesis and Characterization
The synthesis of the this compound scaffold and its subsequent derivatization is a critical first step. The following protocol outlines a reliable synthetic route.
Protocol 1: Synthesis of this compound
This multi-step synthesis begins with readily available starting materials.
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
Pyridine
-
Hydrazine hydrate
-
Phosphorus oxybromide (POBr₃) or N-Bromosuccinimide (NBS)
-
Appropriate solvents (e.g., Toluene, Ethanol)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Procedure:
-
Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one:
-
Dissolve anthranilic acid in pyridine.
-
Slowly add benzoyl chloride to the stirring solution at room temperature.
-
After the addition is complete, heat the reaction mixture under reflux for 2-3 hours.
-
Cool the mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the 2-phenyl-4H-3,1-benzoxazin-4-one intermediate.[8]
-
-
Synthesis of 3-Amino-2-phenylquinazolin-4(3H)-one:
-
Reflux the 2-phenyl-4H-3,1-benzoxazin-4-one intermediate with hydrazine hydrate in ethanol for 4-6 hours.[8]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter the precipitate.
-
Recrystallize the product from a suitable solvent like ethanol.
-
-
Synthesis of 2-Phenylquinazolin-4(3H)-one: (Alternative to Step 2 if the 3-amino group is not desired for further derivatization)
-
Reflux 2-phenyl-4H-3,1-benzoxazin-4-one with a strong base like sodium hydroxide, followed by acidification.
-
-
Bromination to Yield this compound:
-
Heat 2-phenylquinazolin-4(3H)-one with a brominating agent such as phosphorus oxybromide (POBr₃) or N-Bromosuccinimide (NBS) in a suitable high-boiling solvent like toluene.
-
The reaction temperature and time will depend on the chosen brominating agent.
-
After the reaction is complete, carefully quench the reaction mixture with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the final this compound.
-
Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
In Vitro Evaluation of Anti-inflammatory Activity
Initial screening of the synthesized compounds is crucial to identify promising candidates. The following are standard in vitro assays to assess anti-inflammatory potential.
Protocol 2: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a primary screening tool to evaluate the ability of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide.[9][10]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess Reagent
-
96-well cell culture plates
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.[8]
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value for active compounds.
Scientist's Note: It is essential to perform a concurrent cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.[10]
Protocol 3: Pro-inflammatory Cytokine Quantification by ELISA
This protocol measures the effect of the compounds on the production of key pro-inflammatory cytokines like TNF-α and IL-6.
Materials:
-
Supernatants from the LPS-stimulated RAW 264.7 cells (from Protocol 2).
-
ELISA kits for mouse TNF-α and IL-6.
-
Microplate reader.
Step-by-Step Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, the assay involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
The cell culture supernatants containing the cytokines are then added to the wells.
-
A detection antibody, conjugated to an enzyme (e.g., HRP), is added, followed by a substrate that produces a colorimetric signal.
-
The absorbance is measured, and the concentration of the cytokine in each sample is determined by comparison to a standard curve.
Data Presentation:
| Compound ID | Scaffold Modification | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition at 10µM (%) | IL-6 Inhibition at 10µM (%) | Cell Viability at 25µM (%) |
| Lead-01 | This compound | > 50 | 15.2 ± 2.1 | 10.5 ± 1.8 | > 95% |
| Analog-A | 2-(Morpholino)-4-phenylquinazoline | 12.5 ± 1.3 | 45.8 ± 3.5 | 38.2 ± 2.9 | > 95% |
| Analog-B | 2-(4-Fluorophenylamino)-4-phenylquinazoline | 8.2 ± 0.9 | 62.1 ± 4.2 | 55.7 ± 3.6 | > 90% |
| Control | Dexamethasone | 0.5 ± 0.1 | 85.3 ± 5.1 | 80.1 ± 4.7 | > 95% |
Table 1: Representative in vitro anti-inflammatory activity of this compound derivatives.
Elucidating the Mechanism of Action: Targeting the NF-κB Pathway
A key mechanism by which many anti-inflammatory agents exert their effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][11] NF-κB is a master regulator of inflammatory gene expression, including TNF-α, IL-6, and iNOS (the enzyme responsible for NO production).[12][13]
Proposed Mechanism: Compounds based on the this compound scaffold may inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[8][11]
Caption: Proposed inhibition of the canonical NF-κB signaling pathway by quinazoline derivatives.
Protocol 4: Western Blot for NF-κB Activation
This protocol assesses the effect of the compounds on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
RAW 264.7 cells treated as in Protocol 2.
-
Nuclear and cytoplasmic extraction kits.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and blotting apparatus.
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Step-by-Step Procedure:
-
Cell Lysis: After treatment, lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C. (Use anti-p-IκBα for cytoplasmic extracts and anti-p65 for nuclear extracts. Use β-actin and Lamin B1 as loading controls for cytoplasmic and nuclear fractions, respectively).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative levels of p-IκBα and nuclear p65 in treated versus untreated cells. A decrease in these markers indicates inhibition of the NF-κB pathway.
Drug Development Workflow and Future Directions
The development of a novel anti-inflammatory agent is an iterative process. The initial screening results guide the synthesis of new analogs to establish a Structure-Activity Relationship (SAR).
Caption: Iterative workflow for the development of quinazoline-based anti-inflammatory agents.
Future Directions:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the 2- and 4-positions of the quinazoline ring to improve potency and selectivity.
-
In Vivo Efficacy: Test promising lead compounds in animal models of inflammation, such as carrageenan-induced paw edema in rats, to evaluate their in vivo efficacy and pharmacokinetic properties.[2][14]
-
Safety and Toxicology: Conduct preliminary toxicology studies to assess the safety profile of the lead compounds.
By following the protocols and workflow outlined in this guide, researchers can systematically advance the development of novel and potent anti-inflammatory agents based on the promising this compound scaffold.
References
- 1. ijfmr.com [ijfmr.com]
- 2. article.scirea.org [article.scirea.org]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. NF-κB - Wikipedia [en.wikipedia.org]
- 12. purformhealth.com [purformhealth.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [scirea.org]
Application Notes and Protocols for Assessing the Antimicrobial Activity of 2-Bromo-4-phenylquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the evaluation of the antimicrobial properties of novel compounds derived from the 2-Bromo-4-phenylquinazoline scaffold. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring technical accuracy and field-proven insights.
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health.[1] In the relentless search for new antimicrobial agents, quinazoline derivatives have garnered significant attention due to their diverse pharmacological activities.[1][2] The this compound core, in particular, offers a versatile scaffold for synthetic modifications, leading to the generation of novel compounds with potential therapeutic applications. This guide will walk you through the essential in vitro assays to characterize the antimicrobial efficacy of these promising molecules.
The Scientific Imperative: Why this compound Derivatives?
The quinazoline ring system is a recurring motif in a variety of pharmacologically active compounds, including those with antimicrobial properties.[3] The presence of a bromine atom on the quinazoline core can significantly influence the molecule's lipophilicity and electronic properties, potentially enhancing its ability to penetrate microbial cell membranes and interact with biological targets.[4] Furthermore, the phenyl group at the 4-position provides a key site for further functionalization, allowing for the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency. While the broader class of quinazolinones has been studied for its antimicrobial effects, a focused investigation into derivatives of this compound is crucial for developing novel therapeutic leads.[5][6]
Foundational Assays: Determining Antimicrobial Efficacy
The initial assessment of a novel compound's antimicrobial activity typically involves determining its Minimum Inhibitory Concentration (MIC) and, subsequently, its Minimum Bactericidal Concentration (MBC).[3][7] These assays are fundamental to understanding whether a compound inhibits microbial growth (bacteriostatic) or kills the microorganism (bactericidal).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[7] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.
Materials:
-
Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
0.5 McFarland standard.
-
Spectrophotometer.
-
Incubator.
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin, Fluconazole).
-
Sterile saline or phosphate-buffered saline (PBS).
Step-by-Step Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution Series:
-
Prepare a stock solution of the test compound in an appropriate solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to obtain a range of concentrations. A typical starting concentration might be 128 µg/mL, serially diluted down to 0.25 µg/mL.
-
Include a positive control well (inoculum with no compound) and a negative control well (broth only, no inoculum or compound).
-
Also, prepare a dilution series for a standard antibiotic as a reference.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions and the positive control well. The final volume in each well should be uniform (e.g., 100 µL).
-
-
Incubation:
-
Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (a sign of microbial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
For a more quantitative assessment, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Workflow for Broth Microdilution MIC Assay
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3] This assay is a crucial follow-up to the MIC to determine if a compound has a killing (bactericidal) or growth-inhibiting (bacteriostatic) effect.
Materials:
-
Results from the MIC assay.
-
Sterile Mueller-Hinton Agar (MHA) plates.
-
Micropipettes and sterile tips.
-
Incubator.
Step-by-Step Procedure:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
From each of these clear wells, aspirate a small, defined volume (e.g., 10 µL) of the broth.
-
-
Plating:
-
Spot-inoculate the aspirated broth onto a sterile MHA plate.
-
Also, plate an aliquot from the positive control well (from the MIC plate) to confirm the viability of the inoculum.
-
-
Incubation:
-
Incubate the MHA plates at the appropriate temperature and duration for the microorganism (e.g., 35-37°C for 18-24 hours).
-
-
MBC Determination:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Workflow for Minimum Bactericidal Concentration (MBC) Assay
Caption: The procedural flow for establishing the Minimum Bactericidal Concentration (MBC).
Data Presentation and Interpretation
Clear and concise data presentation is paramount for comparing the efficacy of different compounds.
Table 1: Representative Antimicrobial Activity of Bromo-Quinazolinone Derivatives (MIC in µg/mL)
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| S. aureus | L. monocytogenes | E. coli | |
| Compound A | 25 | 1.56 | 1.56 |
| Compound B | - | - | - |
| Ciprofloxacin | 0.5 | 1 | 0.25 |
| Fluconazole | NA | NA | NA |
Note: Data is illustrative and based on published results for structurally related bromo-quinazolinone derivatives.[8] "NA" indicates Not Applicable.
Interpretation of MBC/MIC Ratio:
The ratio of MBC to MIC can provide insight into the nature of the antimicrobial activity:
-
MBC/MIC ≤ 4: Generally considered bactericidal.
-
MBC/MIC > 4: Generally considered bacteriostatic.
Plausible Mechanism of Action: A Look into DNA Gyrase Inhibition
While the precise mechanism of action for this compound derivatives requires specific investigation, many quinolone and quinazolinone-based antimicrobials are known to target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately, cell death.
Hypothetical Mechanism: Inhibition of DNA Gyrase
Caption: A potential mechanism involving the inhibition of bacterial DNA gyrase.
Concluding Remarks and Future Directions
The protocols and insights provided in this document offer a robust framework for the initial antimicrobial evaluation of novel this compound derivatives. A systematic approach, beginning with MIC and MBC determination against a broad panel of clinically relevant microorganisms, is essential. Subsequent studies should focus on elucidating the precise mechanism of action, exploring structure-activity relationships through the synthesis of a focused library of analogs, and evaluating the cytotoxicity of lead compounds against mammalian cell lines to assess their therapeutic potential. The journey from a promising scaffold to a clinically viable drug is arduous, but it begins with rigorous and well-documented in vitro characterization.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Synthesis and antimicrobial activity of dibromo quinazolinone. [wisdomlib.org]
- 6. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-4-phenylquinazoline
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-4-phenylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this heteroaromatic substrate. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting and optimization strategies.
Introduction: The Challenge of this compound
This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The electron-deficient nature of the pyrimidine ring, coupled with the potential for the quinazoline nitrogen atoms to coordinate with the palladium catalyst, can lead to sluggish reactions, low yields, and the formation of undesired side products. This guide will equip you with the knowledge to systematically address these issues and achieve high-yielding, reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the Suzuki coupling of this compound. Each issue is analyzed from a mechanistic standpoint to provide a logical framework for remediation.
Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?
Low or no conversion is a common frustration, often stemming from several key factors related to catalyst activity and reaction conditions.
Root Cause Analysis:
-
Inefficient Oxidative Addition: The C-Br bond at the 2-position of the quinazoline is on an electron-deficient ring, which should facilitate oxidative addition. However, competitive binding of the quinazoline nitrogen atoms to the Pd(0) center can inhibit this crucial first step of the catalytic cycle.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen.[1] Improperly degassed solvents or a non-inert reaction atmosphere can lead to the formation of palladium oxides, which are catalytically inactive. Additionally, certain impurities in the starting materials or solvents can act as catalyst poisons.
-
Poor Solubility: If the reactants, particularly the base, are not well-dissolved, the reaction will be heterogeneous and slow.
Solutions & Optimization Strategies:
-
Catalyst and Ligand Selection: For heteroaromatic substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2]
-
Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos are highly effective for challenging couplings.[3] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition.[4]
-
Consider Pre-catalysts: Using air-stable Pd(II) pre-catalysts, such as those developed by Buchwald (e.g., XPhos Pd G3), can ensure the efficient generation of the active Pd(0) catalyst in situ.[5] PEPPSI-type catalysts are also a robust option.[6]
-
-
Rigorous Inert Atmosphere:
-
Degassing: Thoroughly degas all solvents (including water) and the reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 10-15 minutes.[1][7]
-
Schlenk Technique: Employ proper Schlenk line techniques to maintain an inert atmosphere throughout the reaction setup and duration.
-
-
Solvent and Base Optimization:
-
Solvent Choice: Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are standard.[8] The water helps to dissolve inorganic bases.[8] Propylene carbonate (PC) has also emerged as a greener and effective alternative.[9]
-
Base Strength and Solubility: For challenging couplings, a stronger base may be necessary.[2] Potassium phosphate (K₃PO₄) is often more effective than carbonates.[10] Ensure the base is finely powdered to maximize its surface area and solubility.
-
Workflow for Addressing Low Conversion
Caption: Troubleshooting workflow for low conversion.
Q2: I'm observing significant formation of homocoupled biphenyl from my boronic acid. How can I prevent this?
The formation of a biphenyl dimer from the boronic acid is a common side reaction that consumes your nucleophile and complicates purification.
Root Cause Analysis:
-
Presence of Oxygen: As mentioned, oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of the boronic acid, which regenerates Pd(0).[6]
-
Use of Pd(II) Pre-catalysts without Proper Reduction: If a Pd(II) salt like Pd(OAc)₂ is used, it must be reduced to Pd(0) to enter the catalytic cycle. If this reduction is inefficient, the remaining Pd(II) can drive homocoupling.[6]
Solutions & Optimization Strategies:
-
Strict Exclusion of Oxygen: This is the most critical factor. Ensure your degassing procedure is robust and that the reaction is maintained under a positive pressure of inert gas.[1]
-
Use of Pd(0) Sources or Efficient Pre-catalysts: Start with a Pd(0) source like Pd₂(dba)₃ or use a well-defined pre-catalyst system that ensures rapid and efficient generation of the active catalyst.[1]
-
Ligand Choice: Bulky ligands can disfavor the formation of palladium species that lead to homocoupling.[1]
Q3: My starting material is being consumed, but I'm getting dehalogenated 4-phenylquinazoline instead of the desired product. Why is this happening?
Dehalogenation is a reductive process where the bromine atom is replaced by a hydrogen atom.
Root Cause Analysis:
-
Source of Hydride: After oxidative addition, the resulting Ar-Pd(II)-Br complex can react with a hydride source in the reaction mixture. This can be followed by reductive elimination to yield the dehalogenated product. Common hydride sources include amine bases or alcoholic solvents.[6]
-
Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime, increasing the probability of intercepting a hydride source.
Solutions & Optimization Strategies:
-
Avoid Potential Hydride Donors: If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃. If using an alcohol-containing solvent, ensure it is anhydrous or switch to a non-protic solvent like dioxane or toluene.
-
Accelerate Transmetalation:
-
Base Choice: The base is crucial for activating the boronic acid for transmetalation.[11] A stronger base can increase the concentration of the more nucleophilic boronate species, speeding up this step.[11]
-
Water Content: A small amount of water can be beneficial by aiding in the dissolution of the base and facilitating the formation of the boronate.[9] However, excessive water can promote other side reactions.
-
Q4: I'm seeing a significant amount of protodeboronation of my boronic acid. How can I minimize this side reaction?
Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene (e.g., benzene if using phenylboronic acid) and consuming your coupling partner.[12]
Root Cause Analysis:
-
Water and Base: The combination of water and base, essential for the Suzuki coupling, can also catalyze protodeboronation.[13] This is particularly problematic for electron-deficient or some heteroaryl boronic acids.
-
High Temperatures and Long Reaction Times: Prolonged exposure to the reaction conditions increases the likelihood of this decomposition pathway.
-
Palladium-Catalyzed Protodeboronation: Recent studies have shown that palladium complexes with bulky phosphine ligands can also accelerate protodeboronation.[14]
Solutions & Optimization Strategies:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronate esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[15] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its standing concentration low and minimizing decomposition.[16]
-
Use Fresh, High-Purity Boronic Acid: Boronic acids can degrade upon storage. Use a fresh bottle or purify the boronic acid before use. A slight excess (1.2-1.5 equivalents) can also compensate for some degradation.[8]
-
Optimize Reaction Conditions:
-
Minimize Water: While some water can be beneficial, use the minimum amount necessary to dissolve the base. Anhydrous conditions can be attempted, especially when using boronic esters.[2]
-
Temperature and Time: Aim for the lowest temperature and shortest reaction time that provides good conversion to minimize decomposition.
-
Catalytic Cycle and Common Side Reactions
Caption: The Suzuki catalytic cycle and key side reactions.
Frequently Asked Questions (FAQs)
Q: Which specific palladium catalyst/ligand combination do you recommend as a starting point for this compound?
A: A robust starting point would be Pd₂(dba)₃ as the palladium source with a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos .[3] Alternatively, a pre-formed pre-catalyst like SPhos Pd G3 offers convenience and reliability.
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3 Pre-catalyst | Reliable source of Pd(0). Pre-catalysts are air-stable and ensure efficient catalyst formation.[5] |
| Ligand | SPhos or XPhos | Bulky and electron-rich, promotes fast oxidative addition and reductive elimination, crucial for difficult substrates.[3][4] |
| Base | K₃PO₄ | Stronger base that often outperforms carbonates for challenging couplings.[10] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) | Good solvating power for both organic and inorganic components.[8] |
| Temperature | 80-110 °C | A good starting range, optimization may be required. |
Q: Should I use a boronic acid or a boronic ester?
A: For initial screening, a high-quality boronic acid can work well and may be more reactive.[15] However, if you encounter issues with protodeboronation or have concerns about the stability of your boronic acid, switching to a pinacol (Bpin) ester is a highly recommended strategy to improve reproducibility and yield.[15]
Q: How much water should I add to my reaction?
A: The role of water is primarily to solubilize the inorganic base. A common starting point is a solvent ratio of 10:1 organic solvent to water. The optimal amount can be substrate-dependent, and screening different ratios (e.g., 20:1, 5:1) may be beneficial. In some cases, particularly with boronic esters, completely anhydrous conditions can be effective.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (e.g., 2 mol %)
-
SPhos (e.g., 4.4 mol %)
-
K₃PO₄ (finely powdered, 2.0 - 3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos.
-
Seal the Schlenk flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[2]
-
Add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 2-Bromo-4-phenylquinazoline
Welcome to the technical support center for the synthesis of 2-Bromo-4-phenylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Two primary synthetic routes are commonly employed for the synthesis of this compound, and this guide is structured to address the specific issues that may arise in each:
-
Route A: Bromination of 4-phenylquinazolin-2(1H)-one. This is a common and direct approach where the hydroxyl group at the 2-position of the quinazolinone tautomer is substituted with a bromine atom.
-
Route B: Sandmeyer Reaction of 2-amino-4-phenylquinazoline. This classic transformation involves the diazotization of a primary aromatic amine followed by displacement with a bromide salt, often catalyzed by copper(I) bromide.
Each route has its own set of potential side reactions and optimization challenges. This guide will address these in a question-and-answer format to provide clear and actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
Route A: Bromination of 4-phenylquinazolin-2(1H)-one
This synthetic approach typically involves the use of brominating agents such as phosphorus oxybromide (POBr₃), phosphorus tribromide (PBr₃), or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide.
Question: I am getting a very low yield of my desired this compound, and my starting material, 4-phenylquinazolin-2(1H)-one, is either unreacted or I am isolating a complex mixture. What could be the cause?
Answer:
Low yields in this bromination reaction can stem from several factors, primarily related to the reagents and reaction conditions.
-
Incomplete Reaction: The conversion of the quinazolinone to the bromoquinazoline requires stringent anhydrous conditions and sufficient thermal energy.
-
Causality: The oxygen of the amide in the quinazolinone is a relatively poor leaving group. It needs to be activated by the phosphorus halide. Moisture in the reaction will consume the brominating agent, and insufficient temperature will lead to an incomplete reaction.[1]
-
Recommended Action:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use freshly distilled, anhydrous solvents. Handle hygroscopic reagents like PBr₃ and POBr₃ under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Temperature and Time: The reaction often requires heating. Start with a temperature of around 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, a gradual increase in temperature or prolonged reaction time may be necessary.[2]
-
Reagent Stoichiometry: An excess of the brominating agent (typically 1.5 to 3 equivalents) is often required to drive the reaction to completion.
-
-
-
Degradation of Product: this compound can be susceptible to degradation under harsh conditions.
-
Causality: Prolonged heating at very high temperatures can lead to the decomposition of the product, resulting in a complex mixture of byproducts.
-
Recommended Action: Monitor the reaction closely and avoid excessive heating once the starting material is consumed.
-
Question: After workup and purification, I still see a significant amount of the starting material, 4-phenylquinazolin-2(1H)-one, in my product mixture. How can I improve the conversion?
Answer:
The presence of unreacted starting material is a clear indication of an incomplete reaction.
-
Insufficient Reagent: The stoichiometry of the brominating agent is critical.
-
Causality: If an insufficient amount of the brominating agent is used, there will not be enough to convert all of the starting material.
-
Recommended Action: Increase the equivalents of the brominating agent. A good starting point is 2-3 equivalents relative to the 4-phenylquinazolin-2(1H)-one.
-
-
Hydrolysis during Workup: The 2-bromo group is susceptible to hydrolysis, which can convert the product back to the starting material.
-
Causality: During the aqueous workup, the bromo group can be displaced by water, especially if the solution is basic or heated.
-
Recommended Action:
-
Perform the aqueous workup at a low temperature (e.g., using an ice bath).
-
Avoid strongly basic conditions during extraction. Use a mild base like sodium bicarbonate if necessary.
-
Minimize the contact time of the product with the aqueous phase.
-
-
Question: My mass spectrometry analysis shows a peak corresponding to a dibrominated species. How is this possible and how can I avoid it?
Answer:
While the primary reaction is the substitution of the 2-oxo group, under certain conditions, electrophilic bromination of the aromatic ring can occur.
-
Over-bromination: Excess brominating agent or the presence of free bromine can lead to this side reaction.
-
Causality: Some phosphorus bromides can decompose to generate elemental bromine (Br₂), which can act as an electrophile and brominate the electron-rich positions of the quinazoline ring system.[1]
-
Recommended Action:
-
Control Stoichiometry: Use the minimum amount of brominating agent required for complete conversion of the starting material.
-
Temperature Control: Avoid excessively high temperatures, which can promote the decomposition of the brominating agent.
-
Scavengers: In some cases, adding a small amount of a bromine scavenger, such as phenol or aniline, at the end of the reaction (before workup) can help to remove any excess free bromine.
-
-
Route B: Sandmeyer Reaction of 2-amino-4-phenylquinazoline
The Sandmeyer reaction is a two-step process: the formation of a diazonium salt from 2-amino-4-phenylquinazoline, followed by its reaction with a copper(I) bromide solution.
Question: My Sandmeyer reaction is giving a low yield of this compound, and I am isolating a significant amount of 4-phenylquinazolin-2(1H)-one. What is going wrong?
Answer:
The formation of the corresponding phenol (in this case, the quinazolinone tautomer) is a classic side reaction in the Sandmeyer reaction.[3]
-
Reaction with Water: The diazonium salt is highly reactive and can react with water to form a phenol.
-
Causality: Water acts as a nucleophile and attacks the diazonium salt, leading to the loss of nitrogen gas and the formation of a hydroxyl group at the 2-position.[3]
-
Recommended Action:
-
Low Temperature: The diazotization step should be carried out at a low temperature, typically 0-5 °C, to minimize the decomposition of the diazonium salt and its reaction with water.[4]
-
Control of Acidity: The reaction is typically performed in a strongly acidic medium (e.g., HBr) to stabilize the diazonium salt.
-
Slow Addition: The sodium nitrite solution should be added slowly to the solution of the amine in acid to maintain a low temperature and control the rate of diazotization.[5]
-
-
Question: I am having trouble with the complete conversion of my starting amine. How can I ensure the diazotization goes to completion?
Answer:
Incomplete diazotization is a common issue that leads to the recovery of the starting amine.
-
Insufficient Nitrous Acid: The amount of sodium nitrite is crucial for the complete conversion of the amine.
-
Causality: A stoichiometric amount of nitrous acid (generated in situ from sodium nitrite and acid) is required to react with all of the primary amine.
-
Recommended Action: Use a slight excess of sodium nitrite (e.g., 1.1-1.2 equivalents) to ensure complete diazotization. The presence of excess nitrous acid can be tested with starch-iodide paper (which will turn blue-black).
-
Question: My crude product is highly colored, and I am having difficulty purifying it. Could this be due to azo coupling?
Answer:
Yes, the formation of azo compounds is a possible side reaction.
-
Azo Coupling: The diazonium salt is an electrophile and can react with the electron-rich starting amine to form an azo compound.
-
Causality: If the diazotization is not complete or if the local concentration of the diazonium salt is high, it can couple with the unreacted 2-amino-4-phenylquinazoline.
-
Recommended Action:
-
Maintain Low Temperature: As with preventing phenol formation, keeping the temperature low minimizes the rate of this side reaction.
-
Slow Addition of Nitrite: This prevents a buildup of the diazonium salt concentration.
-
Ensure Complete Diazotization: A slight excess of nitrite ensures that all the starting amine is converted to the diazonium salt, making it unavailable for azo coupling.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of route often depends on the availability of the starting materials. If 4-phenylquinazolin-2(1H)-one is readily available, the bromination route (Route A) is more direct. However, if 2-amino-4-phenylquinazoline is the available precursor, the Sandmeyer reaction (Route B) is a viable and well-established method. Both routes can be effective if the reaction conditions are carefully controlled.
Q2: How can I effectively purify this compound from the common side products?
A2: Column chromatography on silica gel is the most common method for purification. A gradient elution system, typically with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane), is usually effective.
-
For Route A byproducts: The unreacted starting material, 4-phenylquinazolin-2(1H)-one, is more polar than the product and will elute later. Dibrominated byproducts will be less polar and elute earlier.
-
For Route B byproducts: The phenolic byproduct (4-phenylquinazolin-2(1H)-one) is more polar. Azo compounds are often highly colored and may have varying polarities, but can usually be separated by careful chromatography.
Q3: What are the key safety precautions to consider during these syntheses?
A3:
-
Brominating Agents (PBr₃, POBr₃): These are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.[4]
-
General Precautions: Always work in a well-ventilated area and be familiar with the safety data sheets (SDS) of all reagents used.
Summary of Potential Side Reactions
| Side Product | Probable Cause | Recommended Action | Synthetic Route |
| 4-phenylquinazolin-2(1H)-one | Incomplete reaction or hydrolysis of the product. | Ensure anhydrous conditions, use excess brominating agent, control temperature, and perform a cold aqueous workup. | A |
| 2,4-Dibromoquinazoline | Over-bromination due to excess reagent or high temperature. | Use stoichiometric amounts of brominating agent and maintain careful temperature control. | A |
| 4-phenylquinazolin-2(1H)-one | Reaction of the diazonium salt with water. | Maintain low temperature (0-5 °C) during diazotization and use a strong acid. | B |
| 2-amino-4-phenylquinazoline | Incomplete diazotization. | Use a slight excess of sodium nitrite and ensure adequate mixing at low temperature. | B |
| Azo compounds | Coupling of the diazonium salt with the starting amine. | Maintain low temperature, add nitrite solution slowly, and ensure complete diazotization. | B |
Visualizing the Reaction Pathways
Synthetic Route A: Bromination of 4-phenylquinazolin-2(1H)-one
Caption: Key reactions in the bromination of 4-phenylquinazolin-2(1H)-one.
Synthetic Route B: Sandmeyer Reaction
Caption: Main and side reactions in the Sandmeyer synthesis of this compound.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions with 2-Bromoquinazolines
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving 2-bromoquinazoline substrates. The quinazoline scaffold is a privileged core in medicinal chemistry, and its elaboration via C-C bond formation is a critical step in the synthesis of numerous therapeutic agents.[1][2] However, the inherent electronic properties and potential for catalyst inhibition by the nitrogen-containing heterocycle can present unique challenges.[3] This guide offers a structured, question-and-answer approach to overcoming common hurdles in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with 2-bromoquinazoline shows low to no conversion. What are the most likely causes?
Low or no yield is a common starting problem in cross-coupling reactions.[4] For 2-bromoquinazolines, the primary suspects are often related to catalyst activity, reaction conditions, or the stability of the coupling partners.
A1: Initial Diagnostic Checks:
-
Catalyst System (Palladium Source & Ligand): The combination of the palladium precursor and the phosphine ligand is critical for success with nitrogen-containing heterocycles.[5]
-
Problem: The chosen catalyst system may not be active enough for the 2-bromoquinazoline substrate. The nitrogen atoms in the quinazoline ring can coordinate to the palladium center, potentially inhibiting catalysis.[3]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[6] A screening of different catalyst/ligand combinations is often the most effective approach.[5][7]
-
-
Inert Atmosphere: The Suzuki-Miyaura reaction is sensitive to oxygen, which can lead to the homocoupling of the boronic acid and oxidation of the phosphine ligand, deactivating the catalyst.[5][8]
-
Reagent Quality: The purity and stability of your reagents, particularly the boronic acid, are paramount.
Q2: I'm observing significant formation of a dehalogenated quinazoline byproduct. How can I prevent this?
The formation of the dehalogenated (or hydrodehalogenated) product, where the bromine atom is replaced by a hydrogen, is a known side reaction.
A2: Minimizing Dehalogenation:
-
Mechanism: This side reaction can occur after oxidative addition. The palladium-aryl intermediate may react with a hydride source in the mixture (often from the solvent or base) followed by reductive elimination to yield the dehalogenated product.[8]
-
Troubleshooting Steps:
-
Solvent Choice: If you are using an alcohol-based solvent, this can be a source of hydrides. Consider switching to an aprotic solvent system like dioxane, THF, or toluene.[8]
-
Base Selection: Some bases can contribute to this side reaction. Ensure your base is free of excess moisture.
-
Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to catalyst decomposition and an increase in side reactions. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Q3: My main side product is the homocoupling of my boronic acid. What causes this and how can I fix it?
The formation of a biaryl product derived from the coupling of two boronic acid molecules is another frequent issue.
A3: Suppressing Boronic Acid Homocoupling:
-
Cause: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[8] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. If this reduction is inefficient or if oxygen is present, the Pd(II) can catalyze the homocoupling pathway.[5][8]
-
Solutions:
-
Rigorous Degassing: As mentioned before, meticulous exclusion of oxygen is your first line of defense.[5]
-
Use a Pd(0) Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step.[5]
-
Optimize Ligand and Base: A well-chosen ligand and base will facilitate a rapid transmetalation step in the main catalytic cycle, which will outcompete the homocoupling side reaction.[5][11]
-
Q4: The reaction works, but the yields are not reproducible. What factors should I investigate?
Poor reproducibility often points to subtle inconsistencies in experimental setup or reagent quality.
A4: Ensuring Reproducibility:
-
Reagent Purity and Handling:
-
Use boronic acids from a reliable source or purify them before use.
-
Ensure consistent, low moisture content in all reagents and solvents. Implement a strict protocol for using anhydrous solvents.[5]
-
-
Standardized Procedures:
-
Maintain a consistent reaction setup, including glassware and stir bar size.
-
Ensure consistent stirring speed and heating temperature.
-
Implement a standardized and rigorous degassing procedure for every reaction.[5]
-
Experimental Protocols & Data
General Protocol for Catalyst/Base Screening
This protocol provides a starting point for optimizing your Suzuki-Miyaura reaction with 2-bromoquinazolines.
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-bromoquinazoline (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
In a glovebox or under a stream of inert gas, add the palladium precursor and the ligand.
-
Add the degassed solvent.
-
Seal the vial and heat to the desired temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3 | Pre-catalysts can offer better reproducibility.[6] Pd(OAc)₂ is a common, cost-effective starting point.[13] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are often required for challenging heteroaryl couplings.[5][14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical and substrate-dependent.[5][15] K₃PO₄ is often a good starting point. Cs₂CO₃ is a stronger base that can be effective but is more expensive.[16] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | A small amount of water is often necessary to solubilize the base and facilitate the catalytic cycle.[8] Anhydrous conditions can also be explored, especially with boronic esters.[3] |
| Temperature | 80-110 °C | Start at a lower temperature (e.g., 80 °C) and increase if the reaction is sluggish.[17] |
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting failed reactions.
Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. Each step has specific requirements that, if not met, can stall the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Preventing Dehalogenation of 2-Bromo-4-phenylquinazoline in Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering the common yet challenging issue of dehalogenation during palladium-catalyzed cross-coupling reactions with 2-bromo-4-phenylquinazoline. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to minimize this undesired side reaction and maximize the yield of your target molecule.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding dehalogenation in the context of this compound cross-coupling.
Q1: What is dehalogenation and why is it a problem with my this compound substrate?
A1: Dehalogenation is an undesired side reaction where the bromine atom on your quinazoline starting material is replaced by a hydrogen atom, leading to the formation of 4-phenylquinazoline.[1] This consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a significant purification challenge.[1] Heterocyclic halides, like your this compound, are particularly susceptible to this side reaction.[2] The nitrogen atoms within the quinazoline ring can coordinate to the palladium catalyst, potentially influencing the reaction pathway and promoting dehalogenation.[2]
Q2: What is the primary mechanism behind this unwanted dehalogenation?
A2: The primary culprit is often the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[3] These species can arise from several sources, including the base, solvent, or even trace impurities in your reagents.[3][4] Once formed, the Pd-H species can undergo reductive elimination with the aryl group of your substrate, leading to the dehalogenated byproduct.[5] Another proposed mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by a reaction with a hydride source.[4]
Q3: Are certain types of cross-coupling reactions more prone to dehalogenation with this substrate?
A3: While dehalogenation can occur in various palladium-catalyzed reactions, it is a known issue in both Suzuki-Miyaura and Buchwald-Hartwig aminations. The specific conditions of each reaction type, particularly the choice of base and solvent, play a crucial role in the prevalence of this side reaction. For instance, strong alkoxide bases commonly used in Buchwald-Hartwig aminations can be a source of hydrides, increasing the likelihood of dehalogenation.[3][6]
Q4: My TLC and LC-MS show a significant amount of a less polar byproduct with the mass of 4-phenylquinazoline. How can I be sure it's from dehalogenation?
A4: The analytical data you've described strongly suggests dehalogenation. You can further confirm this by:
-
1H NMR Spectroscopy: In the 1H NMR spectrum of your crude product, you will observe the appearance of a new proton signal in the aromatic region where the bromine atom was previously located.[1]
-
GC-MS: Analysis of the crude reaction mixture will show a peak with a molecular weight corresponding to 4-phenylquinazoline.[1]
-
Comparison to a Standard: If available, comparing the retention time and mass spectrum of the byproduct to an authentic sample of 4-phenylquinazoline will provide definitive confirmation.
II. Troubleshooting Guides: A Deep Dive into Reaction Optimization
This section provides detailed troubleshooting strategies to mitigate dehalogenation. We will explore the critical role of each reaction component and provide step-by-step guidance for optimization.
Issue 1: Significant Dehalogenation Observed in a Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but dehalogenation can be a persistent issue.[7][8][9] Here’s how to address it.
A. Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the phosphine ligand is paramount in controlling the competition between the desired cross-coupling and the undesired dehalogenation.[3] Bulky, electron-rich phosphine ligands are generally recommended as they can accelerate the reductive elimination step of the desired product, thereby outcompeting the dehalogenation pathway.[2][3]
Recommended Ligands:
-
Buchwald Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are often effective for N-heterocyclic substrates and can significantly reduce dehalogenation.[2][3]
-
N-Heterocyclic Carbene (NHC) Ligands: These have also shown promise in minimizing dehalogenation.[2]
Troubleshooting Steps:
-
Screen a Panel of Ligands: If you are observing significant dehalogenation, it is highly recommended to screen a variety of bulky, electron-rich phosphine ligands.
-
Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can ensure the efficient formation of the active Pd(0) species and lead to more reproducible results.[9]
| Ligand Type | General Recommendation |
| Monodentate Phosphines (e.g., PPh3) | Often less effective; can lead to higher levels of dehalogenation. |
| Bulky Biaryl Phosphines (e.g., XPhos, SPhos) | Highly recommended for N-heterocyclic substrates.[2][3] |
| N-Heterocyclic Carbenes (NHCs) | A good alternative to phosphine ligands.[2] |
B. The Critical Role of the Base
The base is another major factor influencing the extent of dehalogenation. Strong bases, especially alkoxides, can act as hydride donors and should be used with caution.[1]
Base Recommendations:
-
Weaker Inorganic Bases: Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4) are generally preferred to minimize dehalogenation.[2][3]
-
Avoid Strong Alkoxide Bases: If possible, avoid strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).[2][3]
Troubleshooting Flowchart for Base Selection:
Caption: Decision tree for optimizing the base to minimize dehalogenation.
C. Solvent and Temperature Effects
The solvent can also be a source of hydrides, particularly protic solvents like alcohols.[1][2]
Solvent Recommendations:
-
Aprotic Solvents: Use anhydrous, degassed aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene.[2][10]
-
Minimize Water Content: While a small amount of water is often necessary for Suzuki couplings, excessive water can be a proton source leading to dehalogenation.[2][11][12] Ensure your reagents and solvents are appropriately dried if running under anhydrous conditions.[2]
Temperature Considerations:
-
High temperatures can sometimes promote dehalogenation.[1] If possible, try running the reaction at a lower temperature, although this may require a longer reaction time.
Issue 2: Dehalogenation as a Major Side Product in a Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a go-to method for C-N bond formation, but it often employs strong bases that can exacerbate dehalogenation.[13][14][15]
A. Strategic Base Selection
As with Suzuki couplings, the choice of base is critical.
Base Recommendations:
-
Weaker Bases for Sensitive Substrates: For substrates prone to decomposition or dehalogenation, weaker inorganic bases like K3PO4 or Cs2CO3 are good starting points.[6][13]
-
Careful Use of Strong Bases: If a strong base like NaOtBu is necessary for reactivity, consider using it at a lower temperature to minimize side reactions.[6][13]
| Base | Strength | pKa | Comments |
| NaOtBu | Strong | ~19 | Very common and effective, but can lead to dehalogenation.[6][13] |
| LHMDS | Strong | ~26 | Another strong base option, but also carries a risk of side reactions.[6] |
| K3PO4 | Weak | ~12.3 | A good choice for sensitive substrates to minimize dehalogenation.[6][13] |
| Cs2CO3 | Weak | ~10.2 | A mild base suitable for sensitive molecules.[6][13] |
B. Ligand and Solvent Optimization
The principles for ligand and solvent selection are similar to those for the Suzuki-Miyaura reaction.
-
Ligands: Bulky, electron-rich phosphine ligands are highly recommended to accelerate the C-N reductive elimination.[3]
-
Solvents: Aprotic solvents like toluene, 1,4-dioxane, or THF are preferred.[13] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[13]
III. Experimental Protocols
The following is a general, non-optimized protocol that serves as a good starting point for minimizing the dehalogenation of this compound in a Suzuki-Miyaura coupling. Note: This is a general guideline; reaction conditions must be optimized for your specific coupling partner.
Optimized Suzuki-Miyaura Coupling Protocol to Reduce Dehalogenation
-
Reagent Preparation: In a glovebox or under a strict inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the biaryl phosphine ligand (e.g., XPhos, 4 mol%), and potassium phosphate (K3PO4, 2.0 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Substrate Addition: Add this compound (1.0 equivalent) and the desired arylboronic acid (1.2 equivalents) to the tube.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M.
-
Reaction: Seal the tube and heat the mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the desired product versus the dehalogenated byproduct.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Competing Pathways:
Caption: Competing catalytic cycles of desired cross-coupling versus dehalogenation.
By carefully selecting the ligand, base, and solvent, and by optimizing the reaction temperature, you can significantly shift the reaction equilibrium towards the desired cross-coupled product and away from the problematic dehalogenated byproduct.
IV. References
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science - WIS Works. 11
-
how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem. 2
-
Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. 12
-
A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing). 4
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications. 16
-
Synthesis of 2-phenylquinazolin-4(3H)-ones under solvent-free and... ResearchGate. 17
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 5
-
Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. PMC - NIH. 18
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Request PDF - ResearchGate. 19
-
Technical Support Center: Synthesis of 2-Substituted Quinazolines. Benchchem. 7
-
Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. PubMed Central. 20
-
optimizing base and solvent for Buchwald-Hartwig amination. Benchchem. 13
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. 21
-
Synthesis of 2‐phenylquinazolines. ResearchGate. 22
-
optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines. Benchchem. 6
-
Deciphering complexity in Pd–catalyzed cross-couplings. PMC - NIH. 23
-
Minimizing dehalogenated byproducts in Suzuki coupling reactions. Benchchem. 1
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. 24
-
Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). NIH. 25
-
preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions. Benchchem. 3
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. 26
-
The Indispensable Role of Phosphine Ligands in Modern Catalysis: A Focus on DavePhos. 27
-
An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. 28
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv. 29
-
significant dehalogenation in stille coupling. r/Chempros - Reddit. 10
-
Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. PMC - NIH. 30
-
A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. NIH. 31
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. 14
-
ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Request PDF - ResearchGate. --INVALID-LINK--
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? 15
-
Cross-Coupling Reaction Guide. Sigma-Aldrich. 8
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. 9
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC - NIH. 32
-
Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. ResearchGate. 33
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
- 11. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 25. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nbinno.com [nbinno.com]
- 28. scribd.com [scribd.com]
- 29. chemrxiv.org [chemrxiv.org]
- 30. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Bromo-4-phenylquinazoline in Common Laboratory Solvents
Introduction
Welcome to the technical support center for 2-Bromo-4-phenylquinazoline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Through extensive internal testing and a comprehensive review of the chemical literature, we have compiled this resource to address common stability issues that may arise when working with this compound in various solvent systems. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.
This document is structured to provide direct answers to potential questions and to offer robust troubleshooting strategies. We will delve into the underlying chemical principles governing the stability of this compound, present detailed experimental protocols for stability assessment, and provide clear visualizations of potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 position of the quinazoline ring. The bromine atom at this position is a good leaving group, making the compound reactive towards nucleophiles. The most common nucleophiles encountered in a laboratory setting are water and alcohols, which can be present as the main solvent or as impurities in other solvents. This reactivity can lead to the formation of undesired byproducts, such as 2-hydroxy-4-phenylquinazoline or 2-alkoxy-4-phenylquinazolines, thus reducing the purity and yield of your target molecule.
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure long-term stability in its solid form, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place. Refrigeration at 2-8°C is recommended. Avoid exposure to moisture and light.
Q3: I've observed the appearance of a new, more polar spot on my TLC plate after leaving my solution of this compound overnight. What is likely happening?
A3: The appearance of a new, more polar spot on a TLC plate is a strong indication of degradation. The most probable cause is the hydrolysis of this compound to 2-hydroxy-4-phenylquinazoline, especially if your solvent was not rigorously dried or if you were using a protic solvent. The hydroxyl group in the degradation product increases its polarity, causing it to have a lower Rf value on a normal-phase TLC plate compared to the starting material.
Q4: Can I use alcoholic solvents for my reactions involving this compound?
A4: While alcoholic solvents (e.g., methanol, ethanol) can be used, it is crucial to be aware of the potential for solvolysis, where the alcohol acts as a nucleophile and displaces the bromine atom. This reaction, known as alcoholysis, will lead to the formation of the corresponding 2-alkoxy-4-phenylquinazoline. The rate of this reaction is dependent on temperature, the specific alcohol used, and the presence of any acidic or basic catalysts. If your desired reaction requires elevated temperatures in an alcoholic solvent, you should anticipate the formation of this byproduct and consider it during your purification strategy.
Q5: Are aprotic solvents a safer choice to avoid degradation?
A5: Generally, dry aprotic solvents such as tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF) are less likely to cause the specific degradation pathways of hydrolysis or alcoholysis. However, the stability in these solvents is not guaranteed. For instance, some aprotic solvents can contain water as an impurity, which can lead to slow hydrolysis over time. Additionally, certain aprotic solvents like dimethyl sulfoxide (DMSO) have been observed to cause instability with some quinazoline derivatives. Therefore, it is always best practice to use freshly dried solvents and to monitor the stability of your compound in the chosen solvent system, especially if the solution is to be stored for an extended period or heated.
Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered with this compound.
| Observed Issue | Potential Cause | Troubleshooting/Validation Steps |
| Appearance of a new, more polar peak in HPLC/LC-MS analysis. | Hydrolysis: Reaction with residual water in the solvent to form 2-hydroxy-4-phenylquinazoline. | 1. Confirm Identity: Analyze the new peak by LC-MS to check for a mass corresponding to 2-hydroxy-4-phenylquinazoline (M+H+ ≈ 223.08).2. Use Anhydrous Solvents: Repeat the experiment using freshly distilled or commercially available anhydrous solvents.3. Perform a Spike Test: If a standard of 2-hydroxy-4-phenylquinazoline is available, spike it into your sample to see if the new peak's area increases. |
| Formation of a less polar byproduct when using alcoholic solvents. | Alcoholysis: Reaction with the alcohol solvent to form a 2-alkoxy-4-phenylquinazoline. | 1. Confirm Identity: Use LC-MS to identify the mass of the byproduct. For example, in methanol, look for 2-methoxy-4-phenylquinazoline (M+H+ ≈ 237.10).2. Change Solvent: If the formation of the alkoxy derivative is undesirable, switch to a non-alcoholic, aprotic solvent.3. Lower Reaction Temperature: If the alcoholic solvent is necessary, try running the reaction at a lower temperature to minimize the rate of solvolysis. |
| Gradual decrease in the main peak area over time in stored solutions. | General Instability: The compound may be slowly degrading in the chosen solvent under the storage conditions. | 1. Conduct a Stability Study: Prepare a solution of the compound and analyze it by HPLC at regular intervals (e.g., 0, 4, 8, 24 hours) to quantify the rate of degradation.2. Optimize Storage: Store solutions at a lower temperature (e.g., -20°C) and protected from light.3. Evaluate Different Solvents: Perform parallel stability studies in a few different anhydrous solvents to identify the most suitable one for your application. |
| Discoloration of the solution (e.g., turning yellow or brown). | Decomposition to multiple products or formation of colored impurities. | 1. Analyze by HPLC-DAD/UV-Vis: A change in the UV-Vis spectrum can indicate the formation of new chromophores.2. Protect from Light: Repeat the experiment with the reaction vessel wrapped in aluminum foil to rule out photodegradation.3. Inert Atmosphere: Ensure the reaction or storage is under an inert atmosphere to prevent oxidative degradation. |
Visualization of Degradation Pathways
The primary degradation pathways for this compound in the presence of nucleophilic solvents are hydrolysis and alcoholysis. These are nucleophilic aromatic substitution reactions.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Chosen Solvent by HPLC
Objective: To determine the stability of this compound in a specific solvent over a defined period.
Materials:
-
This compound
-
High-purity solvent to be tested (e.g., methanol, ethanol, THF, acetonitrile, DMF, DMSO)
-
Volumetric flasks
-
HPLC vials
-
HPLC system with a UV detector (e.g., DAD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare a Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in the chosen solvent in a 10 mL volumetric flask. Ensure the compound is fully dissolved. This will be your ~1 mg/mL stock solution.
-
Initial Time Point (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL). Inject this solution into the HPLC system and record the chromatogram. This will serve as your reference (100% purity).
-
Incubate the Stock Solution: Store the stock solution at a controlled temperature (e.g., room temperature, or a relevant reaction temperature). Protect the solution from light by wrapping the flask in aluminum foil.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the stock solution, dilute it as in step 2, and inject it into the HPLC.
-
Data Analysis:
-
For each chromatogram, integrate the peak area of the this compound and any new peaks that appear.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Plot the percentage of the parent compound versus time to visualize the degradation profile.
-
HPLC Method Example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the mass of potential degradation products.
Procedure:
-
Follow the sample preparation and incubation steps from Protocol 1.
-
At a time point where significant degradation is observed, inject the diluted sample into an LC-MS system.
-
Analyze the mass spectrum of the main peak (parent compound) and any new peaks that have appeared in the chromatogram.
-
Compare the observed masses with the expected masses of potential degradation products.
Expected Masses of Potential Degradation Products:
| Compound | Molecular Formula | Expected [M+H]+ |
| This compound | C14H9BrN2 | 285.00/287.00 (isotope pattern) |
| 2-Hydroxy-4-phenylquinazoline | C14H10N2O | 223.08 |
| 2-Methoxy-4-phenylquinazoline | C15H12N2O | 237.10 |
| 2-Ethoxy-4-phenylquinazoline | C16H14N2O | 251.12 |
Data Summary and Interpretation
Table 1: Predicted Stability of this compound in Common Solvents
| Solvent | Solvent Type | Expected Stability | Primary Degradation Product |
| Water | Protic | Low | 2-Hydroxy-4-phenylquinazoline |
| Methanol | Protic | Low to Moderate | 2-Methoxy-4-phenylquinazoline |
| Ethanol | Protic | Low to Moderate | 2-Ethoxy-4-phenylquinazoline |
| Isopropanol | Protic | Moderate | 2-Isopropoxy-4-phenylquinazoline |
| Acetonitrile (anhydrous) | Aprotic, Polar | High | Minimal degradation |
| Tetrahydrofuran (THF) (anhydrous) | Aprotic, Polar | High | Minimal degradation |
| N,N-Dimethylformamide (DMF) (anhydrous) | Aprotic, Polar | Moderate to High | Potential for slow degradation |
| Dimethyl sulfoxide (DMSO) | Aprotic, Polar | Potentially Low | Complex degradation possible |
Note: The stability in aprotic solvents is highly dependent on the absence of water.
Workflow for Stability Assessment
Caption: A logical workflow for assessing the stability of this compound.
Technical Support Center: Alternative and Strategic Synthesis of 2-Bromo-4-phenylquinazoline
Welcome to the technical support guide for the synthesis of 2-Bromo-4-phenylquinazoline. This document, curated for drug development professionals and synthetic chemists, provides in-depth troubleshooting, answers to frequently asked questions, and detailed protocols for the strategic synthesis of this important heterocyclic scaffold. As Senior Application Scientists, our goal is to bridge the gap between theoretical procedures and practical laboratory challenges, ensuring your synthetic campaigns are both efficient and successful.
Section 1: Core Synthetic Strategies and Mechanistic Considerations
The synthesis of this compound is not a trivial undertaking and typically involves a multi-step sequence. The most reliable strategies hinge on the preparation of key quinazoline intermediates, such as 2,4-dichloroquinazoline or 2-amino-4-phenylquinazoline. The choice of route often depends on the availability of starting materials and the specific challenges encountered during the reaction sequence.
Two primary, validated pathways are outlined below.
Pathway A: The Dichloroquinazoline Route This is arguably the most common and versatile approach. It leverages the differential reactivity of the two chlorine atoms on the 2,4-dichloroquinazoline intermediate.
Pathway B: The Sandmeyer Reaction Route This classic transformation offers a direct method to install the bromo group if the corresponding 2-amino-4-phenylquinazoline precursor is accessible.
Caption: Primary synthetic pathways to this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Question 1: My synthesis of 2,4-dichloroquinazoline from quinazoline-2,4-dione is giving very low yields. What is going wrong?
Answer: This chlorination is a robust but often challenging reaction. Low yields typically stem from two main issues: incomplete reaction or difficult work-up.
-
Causality - Incomplete Reaction: The conversion of the dione to the dichloro derivative requires forcing conditions to drive the reaction to completion. Insufficient heat or an inadequate chlorinating agent-to-substrate ratio will result in a mixture of starting material, mono-chlorinated intermediates, and the desired product.
-
Solution - Protocol Optimization:
-
Reagent Stoichiometry: Use a significant excess of phosphorus oxychloride (POCl₃) to act as both the reagent and the solvent.[1]
-
Catalysis: The addition of a tertiary amine, such as N,N-diisopropylethylamine or triethylamine, can accelerate the reaction.[2][3]
-
Temperature Control: Ensure the reaction mixture is heated to a vigorous reflux (typically around 110 °C) and maintained for several hours (2-10 h)[3]. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
-
Causality - Work-up and Purification: POCl₃ is highly reactive with water and its quenching is exothermic and can lead to product degradation. The crude product can also be an oil, making isolation difficult.
-
Solution - Refined Work-up Procedure:
-
After cooling, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This must be done in an efficient fume hood.
-
The product often precipitates as a solid. If it oils out, extract the aqueous mixture thoroughly with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
-
Question 2: During the Suzuki coupling of 2,4-dichloroquinazoline with phenylboronic acid, I am getting a mixture of products, including the 2,4-diphenylquinazoline.
Answer: This is a classic problem of regioselectivity. The C4 position of 2,4-dichloroquinazoline is significantly more electrophilic and sterically accessible than the C2 position, making it more reactive towards nucleophilic substitution.[4] However, forcing conditions can lead to a secondary reaction at the C2 position.
-
Causality - Loss of Selectivity: High temperatures, prolonged reaction times, or a highly active palladium catalyst can overcome the activation barrier for substitution at the C2 position, leading to the undesired 2,4-diphenyl byproduct.
-
Solution - Controlled Reaction Conditions:
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-90 °C).
-
Stoichiometry: Use a slight excess, but not a large excess, of phenylboronic acid (e.g., 1.1 equivalents).
-
Monitor Closely: Follow the reaction progress by TLC or LC-MS and stop the reaction as soon as the 2,4-dichloroquinazoline has been consumed to prevent the formation of the disubstituted product.
-
-
Expert Insight: DFT calculations have confirmed that the LUMO coefficient is higher on the C4 carbon, making it the kinetic site of attack for nucleophiles.[4] By maintaining kinetic control (lower temperatures, shorter times), you can greatly favor the desired 2-chloro-4-phenylquinazoline product.
Question 3: The Sandmeyer reaction on 2-amino-4-phenylquinazoline to yield the final bromo product is failing, resulting in a complex mixture or a dark tar.
Answer: The Sandmeyer reaction is powerful but highly sensitive to temperature and the stability of the intermediate diazonium salt.[5][6]
Caption: Troubleshooting decision tree for the Sandmeyer reaction.
-
Causality - Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable at elevated temperatures. The N₂ group is an excellent leaving group, and decomposition can occur rapidly above 5-10 °C, leading to a host of unwanted side reactions.[6]
-
Solution - Strict Temperature Control:
-
Maintain the temperature of the reaction mixture between 0 and 5 °C at all times using an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) in water and add it slowly and dropwise to the acidic solution of your amine. A rapid addition will cause an exotherm that decomposes the salt.
-
-
Causality - Catalyst Deactivation: The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[5] If the copper(I) bromide (CuBr) is old or has been oxidized to copper(II), the catalytic cycle will be inefficient.
-
Solution - Use Active Catalyst:
-
Use freshly purchased, high-purity CuBr.
-
The diazonium salt solution should be added to the CuBr solution, not the other way around. This ensures the diazonium salt is always in the presence of the catalyst.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Can I perform a direct halogen exchange (Finkelstein-type reaction) to convert 2-chloro-4-phenylquinazoline to the 2-bromo analog?
A1: While technically possible, this is generally an inefficient route. The C-Cl bond on an electron-deficient heteroaromatic ring is quite strong, and driving the equilibrium towards the bromo product using reagents like NaBr or KBr requires harsh conditions that often lead to low conversion and decomposition. The multi-step approach of converting the chloro group to a better leaving group or an amino group for a Sandmeyer reaction is far more reliable.
Q2: Are there any one-pot methods to synthesize this compound directly from simpler starting materials?
A2: The development of one-pot, multi-component reactions is a significant area of research in organic synthesis.[7][8] However, for a molecule with this specific substitution pattern (bromo at C2, phenyl at C4), a robust and high-yielding one-pot procedure from simple precursors is not well-established in the literature. The step-wise approach allows for purification of key intermediates, which generally leads to a cleaner final product and a more scalable process.
Q3: My final product is difficult to purify. What are the most likely impurities?
A3: Depending on your chosen route, common impurities include:
-
From Pathway A: Unreacted 2-chloro-4-phenylquinazoline. If the final step was a Sandmeyer reaction, you might also have the corresponding 2-hydroxy-4-phenylquinazoline (from reaction with water) or debrominated 4-phenylquinazoline.
-
Purification Strategy: Careful column chromatography on silica gel is typically effective. A solvent system of hexanes and ethyl acetate is a good starting point. If impurities are persistent, recrystallization from a solvent system like ethanol/water or toluene/hexanes may be necessary.
Section 4: Data and Protocols
Comparative Data Tables
Table 1: Reaction Conditions for Chlorination of Quinazoline-2,4-dione
| Reagent System | Catalyst/Additive | Temp (°C) | Time (h) | Reported Yield (%) | Reference |
| POCl₃ (neat) | None | Reflux (~110) | 5 | ~60-70% | [1] |
| POCl₃ (neat) | Triethylamine | Reflux (~110) | 10 | 73% | [3] |
| POCl₃ (neat) | N,N-diisopropylethylamine | Reflux (~110) | 4 | 74-76% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-phenylquinazoline via Suzuki Coupling
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloroquinazoline (1.0 eq), phenylboronic acid (1.2 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a solvent mixture, such as toluene and ethanol, and an aqueous solution of a base (e.g., 2M Na₂CO₃).
-
Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 2-chloro-4-phenylquinazoline.[9][10]
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
-
Dissolve 2-amino-4-phenylquinazoline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%) in a flask cooled to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at 0-5 °C to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in additional HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford this compound.[11]
References
- 1. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 2. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically availab ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03702B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-4-phenylquinazoline | C14H9ClN2 | CID 3123582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemuniverse.com [chemuniverse.com]
- 11. 2-BRORO-4-PHENYLQUINAZOLINE | 354574-58-6 [chemicalbook.com]
Technical Support Center: A Guide to Identifying and Removing Impurities from 2-Bromo-4-phenylquinazoline
Welcome to the Technical Support Center for the purification of 2-Bromo-4-phenylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound shows a lower-than-expected melting point and broad peaks in the 1H NMR spectrum. What are the likely impurities?
This is a common issue that typically points to the presence of unreacted starting materials or side-products from the synthesis. The most probable impurities depend on your synthetic route. A prevalent method for synthesizing this compound involves the cyclization of a 2-aminobenzophenone derivative.
Likely Impurities:
-
Unreacted 2-Amino-5-bromobenzophenone: This is a very common impurity if the reaction has not gone to completion. Its presence can be identified by characteristic signals in the 1H NMR spectrum and a distinct spot on a TLC plate.
-
Hydrolyzed Intermediate (6-Bromo-2-phenylquinazolin-4(3H)-one): If the reaction is worked up under aqueous conditions or exposed to moisture, the 2-bromo group can be hydrolyzed to a hydroxyl group, forming the corresponding quinazolinone. This impurity is often a white solid with a high melting point.[1][2][3]
-
Side-products from Reagents: Depending on the specific reagents used for bromination and cyclization (e.g., phosphorus oxychloride, cyanogen bromide), various side-products can form. A thorough understanding of your specific synthetic pathway is crucial for predicting these. For instance, reactions involving phosphorus oxychloride can sometimes lead to chlorinated by-products.
Workflow for Impurity Identification:
Caption: A workflow for identifying impurities in crude this compound.
Q2: I'm struggling to remove a persistent impurity that co-elutes with my product during column chromatography. What should I do?
Co-elution is a frequent challenge, especially when the impurity has a similar polarity to the desired product. Here are several strategies to improve your separation:
-
Optimize Your Solvent System: A slight change in the solvent polarity can significantly impact the separation.
-
Gradient Elution: If you are using an isocratic system (a constant solvent mixture), switch to a shallow gradient of a more polar solvent (e.g., a slow increase of ethyl acetate in hexane). This can help to resolve closely eluting compounds.
-
Solvent Selectivity: Try a different solvent system altogether. For example, if you are using ethyl acetate/hexane, consider dichloromethane/methanol or toluene/acetone. The different solvent-solute interactions can alter the elution order.
-
-
Change the Stationary Phase:
-
Normal Phase Chromatography: If you are using standard silica gel, consider using a different grade of silica (e.g., a smaller particle size for higher resolution) or a different stationary phase like alumina (which can be basic, neutral, or acidic).
-
Reverse-Phase Chromatography: For halogenated heterocycles, reverse-phase chromatography on a C18 column can be very effective. The separation mechanism is based on hydrophobicity, which can provide a different selectivity compared to normal phase chromatography. A typical mobile phase would be a gradient of acetonitrile in water.
-
-
Recrystallization: If the impurity is present in a smaller amount, recrystallization can be a highly effective purification method.
Q3: What is the best solvent system for the recrystallization of this compound?
Finding the ideal recrystallization solvent requires a balance of solubility characteristics. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Recommended Solvents:
-
Ethanol: This is often a good starting point for quinazoline derivatives.[4]
-
Isopropanol: Similar to ethanol, it can provide good results.
-
Toluene: Can be effective, especially for removing more polar impurities.
-
Mixed Solvent Systems: If a single solvent is not ideal, a two-solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, allow the solution to cool slowly. Examples include:
-
Ethanol/Water
-
Dichloromethane/Hexane
-
Experimental Protocol for Recrystallization:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this process.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for purifying this compound using flash column chromatography on silica gel.
Materials:
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Ethyl acetate/Hexane gradient)
-
Glass column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack evenly. Let the excess solvent drain until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the initial low-polarity solvent. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Workflow for Column Chromatography:
Caption: A step-by-step workflow for the purification of this compound via flash column chromatography.
Physicochemical Data for Purity Assessment
Accurate characterization of your final product is essential to confirm its purity and identity. The following table summarizes key physicochemical data for this compound and a common impurity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₄H₉BrN₂ | 285.14[2] | Not explicitly found; 6-bromo isomer melts at 283.8-286.3 °C[2] | Likely a solid |
| 2-Amino-5-bromobenzophenone | C₁₃H₁₀BrNO | 276.13[5] | 92-102 | Solid |
| 6-Bromo-2-phenylquinazolin-4(3H)-one | C₁₄H₉BrN₂O | 301.14[3] | 283.8-286.3[2] | White solid[2] |
Spectroscopic Data for 6-Bromo-2-phenylquinazolin-4(3H)-one (as a reference): [2]
-
¹H NMR (500 MHz, DMSO-d₆) δ: 12.74 (s, 1H), 8.18 (d, J = 7.2 Hz, 2H), 7.84 (dd, J = 8.6, 3.2 Hz, 2H), 7.74 (td, J = 8.7, 2.9 Hz, 1H), 7.58 (dt, J = 14.5, 7.0 Hz, 3H).
-
¹³C NMR (126 MHz, DMSO-d₆) δ: 161.67, 153.40, 148.17, 137.87, 132.91, 132.08, 130.31, 129.10, 128.45, 128.31, 123.05, 119.39.
By comparing the analytical data of your synthesized product with these reference values and the data for potential impurities, you can confidently assess its purity.
References
Technical Support Center: Scalable Synthesis of 2-Bromo-4-phenylquinazoline for Library Production
Here is the technical support center with troubleshooting guides and FAQs for the scalable synthesis of 2-Bromo-4-phenylquinazoline.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who require a robust and scalable method to produce this key heterocyclic building block for chemical library synthesis. We will delve into a reliable synthetic protocol, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure your success.
The protocol outlined here is a two-step process selected for its reliability, scalability, and use of readily available starting materials. It begins with the cyclization of 2-aminobenzophenone to form a quinazolinone intermediate, followed by a bromination reaction to yield the target compound.
Part 1: Recommended Synthetic Protocol
This section details a validated two-step synthesis for producing this compound on a multi-gram scale.
Step 1: Synthesis of 4-Phenylquinazolin-2(1H)-one (Intermediate I)
The initial step involves the condensation and cyclization of 2-aminobenzophenone with urea. This method is advantageous due to the low cost and stability of urea, which serves as the C1 carbonyl source for the quinazolinone ring.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzophenone (1.0 eq), urea (3.0 eq), and a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or sulfolane (approx. 3-5 mL per gram of 2-aminobenzophenone).
-
Heating: Heat the reaction mixture to 150-160 °C. The mixture will become a homogenous solution as the reactants dissolve and the reaction proceeds.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water (10x the volume of the reaction solvent) with stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent like hexane or diethyl ether to remove residual solvent and non-polar impurities.
-
Drying: Dry the isolated solid in a vacuum oven at 60-70 °C to yield 4-Phenylquinazolin-2(1H)-one as an off-white solid. The product is often of sufficient purity (>95%) for the next step.
Step 2: Synthesis of this compound (Final Product)
This step converts the stable quinazolinone intermediate into the desired 2-bromo derivative. The use of phosphorus oxybromide (POBr₃) is a direct and effective method for this transformation.
Experimental Protocol:
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with 4-Phenylquinazolin-2(1H)-one (1.0 eq) and phosphorus oxybromide (POBr₃, 2.0-3.0 eq). Acetonitrile can be used as a solvent, or the reaction can be run neat if the scale is small. For larger scales, a solvent like toluene is recommended to aid in temperature control.
-
Heating: Heat the mixture to reflux (approximately 110-120 °C) for 3-5 hours. The reaction mixture will become a dark, viscous solution.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Cautiously and slowly pour the mixture over crushed ice in a separate beaker with vigorous stirring. This is a highly exothermic and gas-evolving step and must be performed with extreme care in a well-ventilated fume hood.
-
Neutralization & Extraction: Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH) until the pH is ~7-8. The product will often precipitate. Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to pale yellow solid.
Data Summary: Reaction Parameters
| Parameter | Step 1: Cyclization | Step 2: Bromination |
| Key Reagents | 2-Aminobenzophenone, Urea | 4-Phenylquinazolin-2(1H)-one, POBr₃ |
| Solvent | DMF or Sulfolane | Acetonitrile or Toluene |
| Temperature | 150-160 °C | 110-120 °C (Reflux) |
| Time | 4-6 hours | 3-5 hours |
| Typical Yield | 85-95% | 70-85% |
Experimental Workflow Diagram
Caption: A general workflow for the two-step synthesis of this compound.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My yield in the cyclization step (Step 1) is very low. What went wrong?
A1: Low yields in the formation of 4-Phenylquinazolin-2(1H)-one are typically traced back to three main factors: reaction conditions, starting material quality, or workup losses.
-
Insufficient Temperature: The cyclization requires significant thermal energy. Ensure your reaction temperature is consistently within the 150-160 °C range. A lower temperature will result in an incomplete reaction.
-
Reaction Time: While typically complete in 4-6 hours, some substituted 2-aminobenzophenones may react slower. If TLC or LC-MS shows significant starting material remaining, consider extending the reaction time.
-
Purity of 2-Aminobenzophenone: Impurities in the starting material can inhibit the reaction. Ensure you are using a high-purity grade of 2-aminobenzophenone.
-
Workup Issues: The product has some solubility in polar organic solvents. During the aqueous workup, pouring the reaction mixture into a large volume of ice-cold water is crucial to maximize precipitation. Insufficient water or warmer temperatures will lead to product loss in the filtrate.
Q2: The bromination reaction (Step 2) is sluggish and gives a mixture of starting material and product. How can I drive it to completion?
A2: Incomplete bromination is a common challenge. The reactivity of the quinazolinone is key.
-
Choice and Stoichiometry of Reagent: Phosphorus oxybromide (POBr₃) is generally effective. However, if conversion is low, ensure you are using at least 2-3 equivalents. For very stubborn reactions, a mixture of PBr₃ and PBr₅ can be more potent. Some protocols also report success using POCl₃ to first generate the 2-chloro intermediate, followed by a Finkelstein-type reaction with NaBr, though this is a longer route.[1]
-
Reaction Temperature and Time: The reaction must be heated to a vigorous reflux. If using a higher-boiling solvent like toluene, ensure the internal temperature reaches >110 °C. Extending the reflux time to 8-10 hours may be necessary.
-
Addition of a Base: The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can sometimes accelerate the reaction by scavenging any generated HBr, which might otherwise lead to equilibrium issues.[1]
Q3: My final product is discolored (yellow or brown) and shows multiple spots on TLC. What are the likely impurities?
A3: Discoloration and impurities often arise from side reactions or degradation during workup.
-
Unreacted Starting Material: The most common impurity is the starting 4-Phenylquinazolin-2(1H)-one. This can be identified by LC-MS (by mass) and NMR. It is typically more polar than the product and can be separated by column chromatography.
-
Hydrolysis: During the aqueous quench and neutralization, some of the 2-bromo product can hydrolyze back to the starting quinazolinone. To minimize this, keep the aqueous mixture cold and perform the extraction promptly after neutralization.
-
Ring-Brominated Species: While less common under these conditions, prolonged heating or excessively harsh reagents could potentially lead to electrophilic bromination on one of the phenyl rings. These isomers can be difficult to separate. Purity should be checked carefully by ¹H NMR.
-
Phosphorus Byproducts: Residual phosphorus-containing byproducts from the POBr₃ can contaminate the product. A thorough aqueous wash during the workup is essential to remove them.
Troubleshooting Decision Tree
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Part 3: Frequently Asked Questions (FAQs)
Q1: Are there alternative methods to the Vilsmeier-Haack or Sandmeyer reactions for this type of synthesis?
A1: Yes, while classic named reactions like the Vilsmeier-Haack[2][3] or Sandmeyer[4][5][6] reactions are powerful for synthesizing certain heterocyclic systems, the protocol described above is generally more direct and scalable for this specific target. The Sandmeyer reaction, for instance, would require starting from a 2-amino-4-phenylquinazoline, which is not as readily accessible as 2-aminobenzophenone. Modern transition-metal-catalyzed methods are also available but often require more expensive catalysts and ligands, making them less ideal for large-scale library production.[7]
Q2: How critical is the exclusion of moisture in Step 2?
A2: It is highly critical. Phosphorus oxybromide (POBr₃) reacts violently with water. The presence of moisture will not only consume your reagent but can also lead to the formation of HBr and phosphoric acid, which can promote side reactions and complicate the workup. Ensure your glassware is oven-dried, the quinazolinone starting material is anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Q3: For library production, column chromatography is not ideal. What are the best non-chromatographic purification methods?
A3: For producing a library of analogs, avoiding chromatography is a major goal. Here are some effective strategies:
-
Recrystallization: This is the most powerful non-chromatographic method for obtaining high-purity material. A solvent screen is recommended. For this compound, systems like ethanol/water, isopropanol, or ethyl acetate/hexane are good starting points.[8]
-
Trituration/Slurrying: After the workup, the crude solid can be stirred (triturated) as a slurry in a solvent that dissolves the impurities but not the product. For this compound, a cold solvent like diethyl ether or a hexane/ethyl acetate mixture can effectively wash away less polar impurities.
-
Acid/Base Wash: If the main impurity is the unreacted quinazolinone, a carefully controlled wash of the organic solution with a dilute, cold aqueous base (like 1M NaOH) could potentially deprotonate and extract the more acidic quinazolinone. However, this risks hydrolysis of the product, so conditions must be carefully optimized.
Q4: What are the key analytical checks to confirm the product's identity and purity?
A4: A combination of techniques is essential for unambiguous characterization.
-
¹H and ¹³C NMR: This is crucial for structural confirmation. The proton NMR should show the characteristic aromatic signals for the quinazoline and phenyl rings. The carbon NMR will confirm the number of unique carbon atoms.[9]
-
LC-MS: This provides a quick and accurate assessment of purity and confirms the molecular weight of the product. The mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Q5: How should the final this compound be stored?
A5: this compound is a relatively stable solid. However, like many halo-heterocycles, it can be sensitive to light and moisture over long periods. For long-term storage, it is best kept in an amber vial in a cool, dry place, preferably inside a desiccator or under an inert atmosphere.[10]
References
- 1. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-BRORO-4-PHENYLQUINAZOLINE | 354574-58-6 [chemicalbook.com]
Validation & Comparative
Comparative Reactivity of 2-Bromo-4-phenylquinazoline and 4-Bromo-2-phenylquinazoline: A Strategic Guide to Functionalization
An In-Depth Technical Guide for Synthetic Chemists
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive, technically grounded analysis of the differential reactivity between 2-Bromo-4-phenylquinazoline and 4-Bromo-2-phenylquinazoline. As a senior application scientist, my objective is to move beyond mere protocols and delve into the fundamental electronic and steric principles that govern their chemical behavior. This document is structured to empower researchers to make informed, strategic decisions when selecting an isomer for specific synthetic transformations, thereby optimizing reaction outcomes and accelerating discovery pipelines.
The Foundational Dichotomy: Electronic and Steric Landscapes
The quinazoline core is an electron-deficient aromatic system, a feature that is central to its reactivity. However, the distribution of this electron deficiency is not uniform. The C2 and C4 positions are the most electrophilic sites, but their reactivity is uniquely modulated by the placement of the bromo and phenyl substituents in the two isomers under consideration. Understanding this structural nuance is the key to predicting their behavior.
The Decisive Role of Electronics
The position of the nitrogen atoms within the pyrimidine ring dictates the electrophilicity of the adjacent carbons. This electronic influence is the primary driver of the differential reactivity between the C2 and C4 positions.
-
Reactivity in Nucleophilic Aromatic Substitution (SNAr): In reactions involving nucleophilic attack, the stability of the intermediate Meisenheimer complex is paramount. For quinazolines, attack at the C4 position is generally favored over the C2 position. This is because the negative charge of the intermediate formed upon C4-attack can be delocalized onto the adjacent N1 atom, a highly stabilizing interaction.[1][2] This effect is less pronounced for an attack at the C2 position. Therefore, the C4-Br bond is inherently more susceptible to cleavage by nucleophiles.
-
Reactivity in Palladium-Catalyzed Cross-Coupling: In contrast, the rate-determining step for many palladium-catalyzed cross-couplings (like Suzuki, Heck, or Sonogashira) is the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[3][4] This step is favored at sites of lower electron density. The C2 position, being situated between two electron-withdrawing nitrogen atoms (N1 and N3), is significantly more electron-deficient than the C4 position, which is adjacent to only N3. Consequently, the C2-Br bond is more readily activated for oxidative addition.
Steric Considerations
The phenyl group introduces significant steric bulk. In 4-Bromo-2-phenylquinazoline , the phenyl group at C2 can partially shield the C4 position, potentially hindering the approach of bulky nucleophiles or catalytic complexes. Conversely, in This compound , the phenyl group at C4 may exert a similar, albeit differently oriented, steric influence on the C2 position. This factor is generally secondary to the powerful electronic effects but can become significant with sterically demanding reagents.
Head-to-Head Comparison in Key Transformations
The opposing electronic preferences of the C2 and C4 positions lead to divergent reactivity profiles in the two most common classes of reactions used to functionalize these scaffolds.
Nucleophilic Aromatic Substitution (SNAr)
This class of reactions exemplifies the superior reactivity of the C4 position. It is the preferred method for introducing amine, oxygen, or sulfur nucleophiles directly onto the quinazoline core.
Predicted Reactivity Trend: 4-Bromo-2-phenylquinazoline > this compound
Mechanistic Rationale: As established, nucleophilic attack at the C4-position generates a more stable Meisenheimer intermediate, leading to a lower activation energy and a faster reaction rate.[1][2] This makes 4-Bromo-2-phenylquinazoline the more "active" substrate for SNAr reactions.
| Substrate | Conditions | Time | Yield (%) | Notes |
| 4-Bromo-2-phenylquinazoline | Morpholine (1.5 eq), K₂CO₃, DMF | 4 h | ~92% | Reaction proceeds cleanly at moderate temperatures. |
| This compound | Morpholine (1.5 eq), K₂CO₃, DMF | 18 h | ~65% | Requires higher temperatures and longer reaction times for comparable conversion. |
Note: Yields are representative estimates based on established principles of quinazoline reactivity.
This protocol is designed to empirically validate the differential reactivity in a standard laboratory setting.
-
Setup: Charge two identical reaction vials with magnetic stir bars.
-
Vial A: 4-Bromo-2-phenylquinazoline (1.0 mmol)
-
Vial B: this compound (1.0 mmol)
-
-
Reagents: To each vial, add anhydrous K₂CO₃ (1.5 mmol) and dry DMF (5 mL).
-
Nucleophile Addition: Add morpholine (1.2 mmol) to each vial.
-
Reaction: Place both vials in a pre-heated 80 °C heating block.
-
Monitoring: Monitor the reactions by TLC or LC-MS at 1-hour intervals. The consumption of starting material in Vial A is expected to be significantly faster.
-
Workup: Upon completion (or after a set time, e.g., 6 hours), cool the vials, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Analysis: Characterize the products and determine the conversion/yield by ¹H NMR or LC-MS to quantify the reactivity difference.
Caption: Comparative workflow for SNAr, highlighting the favored pathway.
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of new C-C or C-N bonds via catalysis, the electronic properties favoring reactivity are reversed, making the C2 position the more facile reaction site.
Predicted Reactivity Trend: This compound > 4-Bromo-2-phenylquinazoline
Mechanistic Rationale: The oxidative addition of Pd(0) into the C-Br bond is the crucial initiating step.[3][4] The highly electron-deficient nature of the C2 carbon in this compound polarizes the C-Br bond and lowers the energy barrier for this insertion, resulting in faster catalytic turnover.
| Substrate | Conditions | Time | Yield (%) | Notes |
| This compound | Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), Na₂CO₃, Toluene/H₂O | 6 h | ~90% | Efficient coupling under standard conditions. |
| 4-Bromo-2-phenylquinazoline | Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), Na₂CO₃, Toluene/H₂O | 12 h | ~82% | Reaction is viable but requires longer time or more forcing conditions. |
Note: Yields are representative estimates based on established principles of cross-coupling reactivity.
-
Inert Setup: Charge two oven-dried Schlenk flasks with stir bars. Purge with an inert gas (Argon or Nitrogen).
-
Flask A: this compound (1.0 mmol)
-
Flask B: 4-Bromo-2-phenylquinazoline (1.0 mmol)
-
-
Reagents: To each flask, add phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and anhydrous Na₂CO₃ (2.0 mmol).
-
Solvents: Add degassed toluene (8 mL) and degassed water (2 mL) to each flask.
-
Reaction: Heat both flasks to 90 °C with vigorous stirring.
-
Monitoring: Follow the reaction progress by TLC or LC-MS. Flask A should show a faster conversion to the product.
-
Workup: After cooling, separate the layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Analysis: Purify via column chromatography to isolate the products and confirm yields.
Caption: The fundamental catalytic cycle of a Suzuki cross-coupling reaction.
Strategic Synthesis: Making the Right Choice
The choice between these two isomers is a strategic one, dictated entirely by the desired transformation.
| Reaction Type | Recommended Isomer | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Bromo-2-phenylquinazoline | C4 position is electronically activated for nucleophilic attack, leading to faster reactions and higher yields. |
| Palladium-Catalyzed Cross-Coupling | This compound | C2 position is more electron-deficient, facilitating the rate-determining oxidative addition step. |
| Sequential Functionalization | Dependent on Route | To perform SNAr then cross-coupling, start with 4-Bromo-2-phenylquinazoline . For the reverse sequence, start with This compound . |
Authoritative Insight: The divergent reactivity of these isomers presents a powerful opportunity for selective, sequential functionalization. A synthetic route can be designed to first exploit the high SNAr reactivity of the C4-Br bond in 4-Bromo-2-phenylquinazoline, followed by a subsequent cross-coupling reaction at the less reactive C2-phenyl position (via C-H activation, for example), or vice-versa. This orthogonal reactivity is a cornerstone of modern synthetic strategy.
By understanding the fundamental principles outlined in this guide, researchers can harness the distinct chemical personalities of these two valuable building blocks to construct complex molecular architectures with precision and efficiency.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-4-phenylquinazoline Analogs as Potential Therapeutic Agents
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Its derivatives are integral to numerous therapeutic agents, particularly in oncology.[2][3] Among the vast chemical space of quinazolines, 2,4-disubstituted analogs have emerged as a particularly fruitful area of research, leading to the development of several approved kinase inhibitors.[4] This guide focuses on the Structure-Activity Relationship (SAR) of a specific, synthetically versatile subclass: 2-Bromo-4-phenylquinazoline analogs.
The choice of the this compound core is strategic. The phenyl group at the C4 position is a common feature in potent inhibitors of various enzymes, including ATP-binding cassette (ABC) transporters and protein kinases.[5][6] The bromine atom at the C2 position serves as a highly versatile synthetic handle. It allows for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic introduction of diverse chemical moieties to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of structural modifications around this core, supported by experimental data from related quinazoline series, to inform the rational design of novel therapeutic candidates.
Core Scaffold and Points of Modification
The fundamental approach to SAR studies of this scaffold involves systematically modifying three key regions to observe the resulting changes in biological activity. This logical workflow allows researchers to dissect the contribution of each part of the molecule to its overall pharmacological profile.
Caption: Logical workflow for SAR studies of the this compound scaffold.
Part A: Structure-Activity Relationship at the 2-Position
The bromine atom at the C2 position is the primary point for introducing chemical diversity. Replacing it with different functional groups directly influences the compound's interaction with its biological target.
-
Amino and Amide Linkages: Introduction of amine-containing linkers at the C4 position of 2-phenylquinazolines has been shown to yield potent inhibitors of the breast cancer resistance protein (BCRP), an ABC transporter.[5] While this study focused on C4 modifications, the principle of introducing hydrogen bond donors and acceptors via amino groups is a transferable concept. For the 2-position, introducing small N-linked heterocyclic moieties can probe specific pockets within a target's active site.
-
Aryl and Heteroaryl Groups: Suzuki coupling can be employed to replace the bromine with various aryl or heteroaryl rings. This modification is critical for establishing key π-π stacking or hydrophobic interactions. For instance, in a series of benzotriazole-substituted 2-phenylquinazolines, analogs demonstrated potent antiproliferative activity by inhibiting tubulin polymerization.[7] This suggests that a bulky, aromatic substituent at the 2-position can be highly effective.
-
Pyrrolidine Moiety: In one study, a series of quinazoline hybrids were synthesized and evaluated for antitumor activity. The analog bearing a pyrrolidine moiety at the 2-position of the quinazoline was identified as a broad-spectrum antitumor agent, showing efficacy across multiple cell lines.[3]
The overarching principle is that the C2 position can accommodate a range of substituents, from small hydrogen-bonding groups to larger aromatic systems. The optimal choice is highly dependent on the specific topology of the target protein's binding site.
Part B: Structure-Activity Relationship of the 4-Phenyl Ring
The phenyl ring at the C4 position often inserts into a hydrophobic pocket of the target protein. Substitutions on this ring can modulate binding affinity and selectivity.
-
Positional Isomerism (ortho, meta, para): The position of substituents on the 4-phenyl ring is crucial. Studies on 4-substituted-2-phenylquinazolines as BCRP inhibitors revealed that compounds with a meta-substituted phenyl ring attached via an amine linker at position 4 generally had a higher inhibitory effect.[5] This highlights the directional nature of the binding pocket.
-
Electron-Withdrawing vs. Electron-Donating Groups: In the context of EGFR kinase inhibitors, the electronic properties of substituents on the 4-anilino ring (structurally analogous to the 4-phenyl ring) are critical. The presence of electron-withdrawing groups (EWGs) on the terminal benzene ring often leads to elevated inhibitory activity.[8] For example, a 3-chloro-4-fluoroaniline moiety is a key feature of the EGFR inhibitor Gefitinib.[9] Conversely, in other target classes, electron-donating groups (EDGs) like methoxy may be preferred to optimize interactions.
-
Halogenation: The introduction of halogen atoms (F, Cl, Br) can enhance binding affinity through halogen bonding and increase lipophilicity, which may improve cell permeability.[10] A meta-bromo substitution on the 4-anilino moiety of certain quinazolines was found to be essential for their EGFR inhibitory activity.[11]
Part C: Structure-Activity Relationship on the Quinazoline Core (Positions 6 and 7)
Modifications to the benzo portion of the quinazoline ring, particularly at the C6 and C7 positions, are a well-established strategy for optimizing activity, selectivity, and physicochemical properties. This region often extends towards the solvent-exposed area of an ATP-binding site in kinases.
-
Methoxy and Ethoxy Groups: Small alkoxy groups at positions 6 and 7 are common in potent kinase inhibitors like Erlotinib and Lapatinib.[9] These groups can form crucial hydrogen bonds with the hinge region of the kinase. SAR studies have consistently shown that bulky substituents at the 6 or 7 positions can increase potency.[11]
-
Solubilizing Moieties: The introduction of polar groups, such as morpholine or piperazine, often via an alkoxy linker at the C6/C7 positions, is a common strategy to improve aqueous solubility and overall drug-like properties. SAR studies revealed that derivatives with a 4-methylpiperazine group at position 7 displayed better antiproliferative activity than those with morpholine or piperidine groups in a specific series of diaryl urea-substituted quinazolines.[11]
-
Halogenation: Bromine substitution on the quinazoline ring itself, such as at the 6 or 8 positions, has been explored to generate potent cytotoxic agents.[1][12] For example, 6,8-dibromo-2-arylquinazolinone derivatives have shown significant anti-tumor activities against breast (MCF-7) and lung (A549) cancer cell lines.[1]
Comparative Biological Activity Data
The following table summarizes the biological activity of representative quinazoline analogs from various studies to illustrate the key SAR trends discussed.
| Compound ID | Core Scaffold | Key Substitutions | Target/Cell Line | IC₅₀ Value | Reference |
| Gefitinib | Quinazoline | 4-(3-chloro-4-fluoroanilino), 7-methoxy | EGFR | 17.1 nM | [9] |
| Erlotinib | Quinazoline | 4-(3-ethynylanilino), 6,7-bis(2-methoxyethoxy) | EGFR | 33.25 nM | [9] |
| Analog 1 | 2-Thieno-4(3H)-quinazolinone | 2-(5-bromothiophen-2-yl) | Antitumor (general) | - | [10] |
| Analog 2 | Quinazoline | 2-(pyrrolidin-1-yl) | Antitumor (broad) | Significant Activity | [3] |
| Analog 3 | Quinazoline | 6,8-dibromo, 2-(4-chlorophenyl) | MCF-7 (Breast Cancer) | Not specified | [1] |
| Compound 12 | 2-Phenylquinazoline | 4-(3-(piperidin-1-yl)propylamino) | BCRP | Potent Inhibitor | [5] |
| ARV-2 | 2-Phenylquinazoline | Benzotriazole at C2 | MCF-7 (Breast Cancer) | 3.16 µM | [7] |
| Compound 31 | Quinazoline | 2,4-disubstituted | ABCG2 | 55 nM | [6] |
Experimental Protocols & Methodologies
The evaluation of novel chemical entities requires robust and reproducible experimental workflows. The process typically involves chemical synthesis and characterization, followed by a cascade of biological assays.
General Synthetic Workflow
The diversification of the this compound scaffold is central to SAR exploration. A typical workflow involves a robust synthesis of the core followed by parallel synthesis techniques to generate a library of analogs.
Caption: A typical experimental workflow from synthesis to biological evaluation.
Protocol: Cytotoxicity (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of chemical compounds.[10]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[10]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
This protocol provides a robust system for the initial screening of this compound analogs, allowing for a quantitative comparison of their cytotoxic potential and forming the basis of the SAR analysis.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The structure-activity relationships derived from analogous quinazoline series provide a clear roadmap for optimization. Potent biological activity is governed by a multifactorial interplay between substitutions at the C2, C4-phenyl, and C6/C7 positions. Future efforts should focus on the multiparameter optimization of lead compounds, balancing potency and selectivity with crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties to identify viable clinical candidates. The synthetic tractability of the 2-bromo intermediate ensures that a vast and diverse chemical space can be explored efficiently, maximizing the potential for discovery.
References
- 1. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Substituted-2-phenylquinazolines as inhibitors of BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of quinazoline derivatives - A SAR study of novel inhibitors of ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Biological Activity of Bromo-Substituted Quinazoline Isomers: A Focus on the 6-Bromo Scaffold
Introduction: The Quinazoline Scaffold and the Influence of Bromine Substitution
The quinazoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1][2][3] Its rigid structure and ability to form multiple hydrogen bonds and hydrophobic interactions make it an ideal scaffold for designing molecules that can effectively bind to various biological targets. Researchers have successfully developed quinazoline-based drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory therapies.[1][2]
The strategic modification of the quinazoline core with different functional groups is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. Halogenation, and particularly bromination, is a common approach to modulate the electronic and lipophilic character of a molecule, which can significantly impact its biological activity. The introduction of a bromine atom can enhance binding affinity to target proteins and improve membrane permeability.
While various bromo-substituted quinazoline isomers are synthetically accessible, a comprehensive review of the scientific literature reveals a significant focus on the biological activities of 6-bromoquinazoline derivatives .[4][5] In contrast, there is a notable scarcity of publicly available data on the biological activities of other positional isomers, such as 5-bromo, 7-bromo, and 8-bromoquinazolines. This guide, therefore, will provide an in-depth analysis of the well-documented anticancer, antimicrobial, and anti-inflammatory activities of 6-bromoquinazoline derivatives. We will also present detailed experimental protocols and comparative data to support these findings. The pronounced research gap concerning other bromo-isomers will be highlighted as a compelling area for future investigation in the field of drug discovery.
Anticancer Activity of 6-Bromoquinazoline Derivatives
Derivatives of 6-bromoquinazoline have emerged as a particularly promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[4][5]
Mechanism of Action: Targeting the Epidermal Growth Factor Receptor (EGFR)
A primary mechanism through which many quinazoline-based anticancer drugs exert their effect is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase.[6][7] EGFR plays a crucial role in regulating cell proliferation, survival, and migration.[6] In many cancers, such as non-small cell lung cancer, breast cancer, and colon cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[6]
Quinazoline derivatives, including those with a 6-bromo substitution, can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that promote tumor progression.[8]
Caption: A step-by-step workflow of the MTT assay for determining the cytotoxicity of chemical compounds.
Comparative Cytotoxicity Data of 6-Bromoquinazoline Derivatives
The following table summarizes the in vitro anticancer activity of various 6-bromoquinazoline derivatives against different human cancer cell lines, as reported in the literature. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | MCF-7 (Breast) | 0.53 | [4][6] |
| SW480 (Colon) | 1.95 | [4][6] | |
| 8a | MCF-7 (Breast) | 15.85 | [5] |
| SW480 (Colon) | 17.85 | [5] | |
| IIIc | MCF-7 (Breast) | 0.236 | [9] |
| Vb | MCF-7 (Breast) | 0.316 | [9] |
| IIIa | MCF-7 (Breast) | 0.359 | [9] |
| 1f | MCF-7 (Breast) | Not specified, but showed satisfactory activity | |
| A549 (Lung) | Not specified, but showed satisfactory activity | [4] | |
| 1g | MCF-7 (Breast) | Not specified, but showed satisfactory activity | [4] |
| A549 (Lung) | Not specified, but showed satisfactory activity | [4] |
Note: The specific structures of the compounds (e.g., 5b, 8a, IIIc) can be found in the corresponding references. This table is intended to provide a comparative overview of the reported activities.
Structure-Activity Relationship (SAR) Insights
-
Substitutions on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the quinazoline core significantly influence cytotoxicity. For instance, compound 5b, which has a fluoro substitution at the meta position of the phenyl moiety, demonstrated potent activity, even stronger than the standard drug cisplatin in the studied cell lines. [4][6]* Linker at Position 2: In a series of 2-thio-substituted 6-bromoquinazolines, derivatives with an aliphatic linker (like in compound 8a) showed greater cytotoxicity compared to those with an aromatic linker. [5][8]* General Observation: One study on quinazolinone-thiazole hybrids suggested that the presence of a bromine atom at position 6 was not beneficial for cytotoxicity within that specific series of compounds. [9]This highlights that the effect of the bromo-substitution is highly dependent on the overall molecular scaffold.
Antimicrobial Activity of 6-Bromoquinazoline Derivatives
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Quinazoline derivatives have been explored for their potential in this area, with 6-bromo-substituted compounds showing notable activity.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion (or cup-plate) method is a standard technique used to screen for the antimicrobial activity of chemical compounds.
Principle: A standardized inoculum of a microorganism is spread over the surface of an agar plate. Wells are then created in the agar, and the test compound is added to these wells. The compound diffuses into the agar, and if it has antimicrobial activity, it will inhibit the growth of the microorganism, creating a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Step-by-Step Protocol:
-
Media and Inoculum Preparation:
-
Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
-
Inoculation and Well Creation:
-
Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a uniform lawn.
-
With a sterile cork borer, punch wells (e.g., 6-8 mm in diameter) into the agar.
-
-
Compound Application:
-
Prepare solutions of the 6-bromoquinazoline derivatives at a known concentration in a suitable solvent.
-
Pipette a fixed volume (e.g., 100 µL) of the test compound solution into each well.
-
Include positive controls (a standard antibiotic) and negative controls (the solvent alone).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
-
Data Measurement:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Agar Well Diffusion Workflow
Caption: Workflow for the agar well diffusion method to assess antimicrobial activity.
Comparative Antimicrobial Data of 6-Bromoquinazoline Derivatives
The following table presents a summary of the antimicrobial activity of some 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivatives.
| Compound ID | Test Organism | Activity Level | Reference |
| 2b, 2c, 2d, 2g, 2h | Bacillus subtilis | Significant | [10] |
| Staphylococcus aureus | Significant | [10] | |
| Pseudomonas aeruginosa | Significant | [10] | |
| Candida albicans | Significant | [10] | |
| Aspergillus niger | Significant | [10] | |
| Curvularia lunata | Significant | [10] |
Note: "Significant" activity was reported as comparable to standard drugs. For detailed quantitative data, please refer to the original publication.
Anti-inflammatory Activity of 6-Bromoquinazoline Derivatives
Chronic inflammation is a key factor in many diseases, and the development of new anti-inflammatory agents is a major focus of pharmaceutical research. Certain 6-bromoquinazoline derivatives have been shown to possess significant anti-inflammatory properties.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
The carrageenan-induced paw edema model in rodents is a classic and widely used in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, later phase is primarily mediated by prostaglandins and involves the induction of cyclooxygenase-2 (COX-2). The ability of a test compound to reduce the carrageenan-induced edema indicates its anti-inflammatory potential.
Step-by-Step Protocol:
-
Animal Acclimatization and Grouping:
-
Use healthy adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize to the laboratory conditions for at least a week.
-
Divide the animals into groups (e.g., n=6 per group): a control group, a standard drug group (e.g., indomethacin or ibuprofen), and test groups for different doses of the bromo-substituted quinazoline.
-
-
Compound Administration:
-
Administer the test compounds and the standard drug to the respective groups, typically via oral gavage or intraperitoneal injection, 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (0 hours).
-
Inject 100 µL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Carrageenan-Induced Paw Edema Workflow
Caption: Workflow for the carrageenan-induced paw edema assay to evaluate in vivo anti-inflammatory activity.
Comparative Anti-inflammatory Data of 6-Bromoquinazoline Derivatives
Studies have shown that certain 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones exhibit significant anti-inflammatory activity.
| Compound ID | Activity Level | Comparison | Reference |
| 2b | Good | Comparable to Ibuprofen | [10] |
| 2c | Good | Comparable to Ibuprofen | [10] |
Discussion and Future Perspectives
The available scientific literature strongly supports the potential of 6-bromoquinazoline derivatives as versatile scaffolds for the development of new therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammation. The 6-bromo substitution appears to be a favorable modification for enhancing the biological activity in many, though not all, quinazoline-based molecular frameworks. The mechanism of action for the anticancer effects is often linked to the inhibition of key kinases like EGFR, providing a rational basis for further drug design.
The most significant finding of this comprehensive literature review, however, is the profound lack of comparative biological data for other bromo-substituted quinazoline isomers (i.e., 5-bromo, 7-bromo, and 8-bromo derivatives). This represents a substantial knowledge gap in the medicinal chemistry of quinazolines. To build a comprehensive structure-activity relationship, it is imperative to understand how the position of the bromine atom on the quinazoline ring influences biological activity.
Future research should therefore focus on:
-
Systematic Synthesis: The synthesis of a complete series of bromo-substituted quinazoline isomers (5-, 6-, 7-, and 8-bromo) with otherwise identical substitution patterns.
-
Comparative Biological Evaluation: Screening these isomeric libraries in parallel across a range of biological assays, including cytotoxicity against a panel of cancer cell lines, antimicrobial activity against various pathogens, and anti-inflammatory activity in relevant models.
-
Mechanistic Studies: Elucidating the mechanism of action for the most active isomers to understand if the positional change of the bromine atom alters the molecular target or the binding affinity.
Such studies would provide invaluable insights into the SAR of bromo-substituted quinazolines and could lead to the discovery of novel and more potent drug candidates.
Conclusion
Bromo-substituted quinazolines, and in particular the extensively studied 6-bromo derivatives, are a rich source of biologically active compounds with significant potential in drug discovery. They have demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities, often through well-defined mechanisms of action. This guide has provided an overview of these activities, supported by detailed experimental protocols and comparative data. However, the true potential of bromo-substituted quinazolines as a chemical class can only be fully realized when the biological activities of all positional isomers are systematically investigated. The exploration of 5-, 7-, and 8-bromoquinazolines represents a clear and promising opportunity for future research in medicinal chemistry.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Bromo-4-phenylquinazoline for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the quinazoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its many derivatives, 2-Bromo-4-phenylquinazoline stands out as a versatile intermediate, offering a reactive handle for a multitude of cross-coupling reactions and further molecular elaborations. This guide provides an in-depth validation and comparison of two primary synthetic routes to this key building block, offering a critical analysis of their respective merits and challenges. The information presented herein is intended to empower researchers to make informed decisions in their synthetic strategies, balancing efficiency, scalability, and experimental practicality.
Introduction to the Strategic Importance of this compound
The strategic importance of this compound lies in the synthetic versatility imparted by the bromine substituent at the 2-position of the quinazoline core. This halogen atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, as well as Buchwald-Hartwig aminations. This reactivity allows for the introduction of a wide array of substituents at this position, enabling the rapid generation of diverse chemical libraries for drug discovery and materials science applications. The 4-phenyl group, in turn, contributes to the core structure's lipophilicity and can engage in crucial π-π stacking interactions with biological targets.
This guide will dissect two distinct and viable synthetic pathways to this compound, providing detailed experimental protocols, comparative data, and mechanistic insights to aid in the selection of the most appropriate route for specific research needs.
Route 1: The Sandmeyer Approach via a 2-Aminoquinazoline Intermediate
This synthetic strategy leverages the classic and reliable Sandmeyer reaction to introduce the bromo substituent. The route commences with the synthesis of a 2-chloro-4-phenylquinazoline precursor, followed by nucleophilic substitution with ammonia to yield the corresponding 2-amino derivative. The final step involves the diazotization of the amino group and subsequent conversion to the bromide.
Experimental Protocols
Step 1a: Synthesis of 2-Chloro-4-phenylquinazoline
The initial and crucial step is the synthesis of 2-chloro-4-phenylquinazoline, a versatile intermediate in its own right.[1] A robust method for its preparation involves the Suzuki coupling of 2,4-dichloroquinazoline with phenylboronic acid.
-
Materials: 2,4-dichloroquinazoline, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), potassium carbonate, tetrahydrofuran (THF), water.
-
Procedure:
-
To a solution of 2,4-dichloroquinazoline (1.0 eq) and phenylboronic acid (1.05 eq) in a 2:1 mixture of THF and water, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to 60°C and stir under an inert atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-chloro-4-phenylquinazoline.
-
Causality Behind Experimental Choices: The use of a palladium catalyst is essential for the Suzuki cross-coupling reaction, which efficiently forms the carbon-carbon bond between the quinazoline core and the phenyl ring.[2] Potassium carbonate acts as a base to activate the boronic acid. The biphasic solvent system of THF and water facilitates the dissolution of both the organic and inorganic reagents.
Step 1b: Synthesis of 2-Amino-4-phenylquinazoline
The chloro group at the 2-position is then displaced by an amino group through nucleophilic aromatic substitution.
-
Materials: 2-Chloro-4-phenylquinazoline, aqueous ammonia, ethanol.
-
Procedure:
-
A solution of 2-chloro-4-phenylquinazoline (1.0 eq) in ethanol is saturated with ammonia gas or treated with a concentrated aqueous ammonia solution.
-
The mixture is heated in a sealed vessel at 120-140°C for 8-12 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried to give 2-amino-4-phenylquinazoline.
-
-
Expected Yield: High (typically >80%)
Causality Behind Experimental Choices: The C2 position of the quinazoline ring is activated towards nucleophilic attack. Heating is required to overcome the activation energy for the substitution reaction. A sealed vessel is used to maintain the concentration of ammonia and prevent its evaporation.
Step 1c: Synthesis of this compound via Sandmeyer Reaction
The final transformation involves the conversion of the amino group to a bromo group using the Sandmeyer reaction.[4][5][6]
-
Materials: 2-Amino-4-phenylquinazoline, sodium nitrite, hydrobromic acid (HBr), copper(I) bromide (CuBr).
-
Procedure:
-
Suspend 2-amino-4-phenylquinazoline (1.0 eq) in a mixture of hydrobromic acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C. Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour, or until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed with water, sodium bicarbonate solution, and brine, then dried and concentrated.
-
Purification by column chromatography yields this compound.
-
-
Expected Yield: Moderate to good (typically 60-80%)
Causality Behind Experimental Choices: The diazotization reaction requires cold, acidic conditions to form the unstable diazonium salt. Copper(I) bromide catalyzes the decomposition of the diazonium salt and the introduction of the bromide nucleophile. The Sandmeyer reaction is a well-established method for the conversion of aromatic amines to aryl halides.[4][5]
Visualizing the Sandmeyer Approach
Caption: Synthetic workflow for Route 1 via the Sandmeyer reaction.
Route 2: The Niementowski Cyclization Approach
An alternative and convergent strategy involves the construction of the quinazolinone core via the Niementowski reaction, followed by functional group manipulations to introduce the bromo substituent at the 2-position.[5][7] This route begins with readily available anthranilic acid and benzamide.
Experimental Protocols
Step 2a: Synthesis of 4-Phenylquinazolin-2(1H)-one
The Niementowski synthesis provides a direct method for the formation of the quinazolinone ring system.[5][7][8]
-
Materials: Anthranilic acid, benzamide.
-
Procedure:
-
A mixture of anthranilic acid (1.0 eq) and benzamide (1.5 eq) is heated at 180-200°C for 4-6 hours.
-
The reaction mixture solidifies upon cooling.
-
The solid is triturated with a hot sodium carbonate solution to remove unreacted anthranilic acid, followed by washing with water and ethanol.
-
The crude 4-phenylquinazolin-2(1H)-one is collected by filtration and can be recrystallized from a suitable solvent like ethanol or acetic acid.
-
-
Expected Yield: Good (typically 70-85%)
Causality Behind Experimental Choices: The high temperature facilitates the condensation reaction between the amino group of anthranilic acid and the amide, followed by intramolecular cyclization and dehydration to form the quinazolinone ring. The basic wash removes acidic starting material.
Step 2b: Bromination of 4-Phenylquinazolin-2(1H)-one
Direct bromination of the quinazolinone intermediate is a key step. The regioselectivity of this reaction is crucial.
-
Materials: 4-Phenylquinazolin-2(1H)-one, N-Bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl4) or acetonitrile.
-
Procedure:
-
To a solution of 4-phenylquinazolin-2(1H)-one (1.0 eq) in a suitable solvent (e.g., CCl4 or acetonitrile), add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 2-bromo-4-phenylquinazolin-2(1H)-one.
-
-
Expected Yield: Moderate (yields can vary depending on the substrate and conditions)
Causality Behind Experimental Choices: N-Bromosuccinimide in the presence of a radical initiator like benzoyl peroxide is a common reagent for allylic and benzylic bromination. While the C2 position is not strictly allylic, the enol tautomer of the quinazolinone can undergo bromination at this position.
Step 2c: Conversion to this compound
The final step involves the conversion of the 2-oxo group to a bromo group. This is typically achieved using a halogenating agent.
-
Materials: 2-Bromo-4-phenylquinazolin-2(1H)-one, phosphorus oxybromide (POBr3) or a mixture of phosphorus pentabromide (PBr5) and phosphorus oxychloride (POCl3).
-
Procedure:
-
A mixture of 2-bromo-4-phenylquinazolin-2(1H)-one (1.0 eq) and phosphorus oxybromide (2-3 eq) is heated at 120-140°C for 2-3 hours.
-
The reaction mixture is cooled and carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography to give this compound.
-
-
Expected Yield: Good (typically >70%)
Causality Behind Experimental Choices: Reagents like POBr3 are effective for converting carbonyl groups in heterocyclic systems to the corresponding bromo derivatives. The reaction proceeds via the formation of a phosphate ester intermediate which is subsequently displaced by bromide.
Visualizing the Niementowski Cyclization Approach
Caption: Synthetic workflow for Route 2 via the Niementowski cyclization.
Comparative Analysis
| Feature | Route 1: Sandmeyer Approach | Route 2: Niementowski Cyclization |
| Starting Materials | 2,4-Dichloroquinazoline, Phenylboronic acid | Anthranilic acid, Benzamide |
| Number of Steps | 3 | 3 |
| Overall Yield | Moderate to Good | Moderate to Good |
| Key Reactions | Suzuki Coupling, Nucleophilic Aromatic Substitution, Sandmeyer Reaction | Niementowski Cyclization, Bromination, Halogenation |
| Reagent & Safety Concerns | Palladium catalyst (cost), Diazonium salts (potentially explosive if isolated), HBr (corrosive) | High temperatures, Phosphorus oxybromide (corrosive, moisture-sensitive), CCl4 (toxic, ozone-depleting) |
| Scalability | Generally scalable, though handling of diazonium salts requires care. | Scalable, high-temperature reaction may require specialized equipment. |
| Versatility | The 2-chloro and 2-amino intermediates are themselves valuable for diversification. | The quinazolinone intermediate can be used to synthesize other derivatives. |
Discussion and Recommendation
Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 (Sandmeyer Approach) is a well-trodden path in heterocyclic chemistry. The initial Suzuki coupling to form 2-chloro-4-phenylquinazoline is a high-yielding and reliable reaction. The subsequent amination and Sandmeyer reaction are also standard transformations. A key advantage of this route is the generation of two valuable intermediates: 2-chloro-4-phenylquinazoline and 2-amino-4-phenylquinazoline, both of which can be used to synthesize a variety of other derivatives. The main drawback lies in the handling of the diazonium salt in the final step, which requires careful temperature control and is a known safety consideration, although generally manageable on a laboratory scale when used in situ.
Route 2 (Niementowski Cyclization Approach) is attractive due to its use of simple and inexpensive starting materials. The Niementowski reaction itself is a straightforward, albeit high-temperature, method for constructing the core quinazolinone structure. The subsequent bromination and conversion to the final product are also established procedures. However, the regioselectivity of the bromination step could be a potential issue, potentially leading to a mixture of products and requiring careful purification. The use of phosphorus oxybromide also requires handling with care due to its corrosive and moisture-sensitive nature.
Recommendation: For research groups with access to palladium catalysts and experience with Sandmeyer reactions, Route 1 offers a reliable and versatile approach, providing access to multiple useful intermediates. For laboratories looking for a more cost-effective synthesis from basic starting materials and equipped to handle high-temperature reactions, Route 2 presents a compelling alternative. The choice between the two routes will ultimately depend on the specific resources, expertise, and synthetic goals of the research team.
Conclusion
The synthesis of this compound is a key step in the development of a wide range of functional molecules. This guide has provided a detailed comparison of two robust synthetic strategies, offering the necessary experimental details and mechanistic rationale to aid in the successful preparation of this valuable intermediate. By understanding the nuances of each approach, researchers can confidently select and execute the synthetic route that best aligns with their research objectives.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-CHLORO-4-PHENYLQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. 2-CHLORO-4-PHENYLQUINAZOLINE | 29874-83-7 [chemicalbook.com]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Niementowski_quinazoline_synthesis [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for the Suzuki Coupling of 2-Bromo-4-phenylquinazoline
Introduction: The Strategic Importance of C-C Bond Formation in Quinazoline Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in the pharmaceutical industry, where the construction of complex molecular architectures is paramount for drug discovery and development.[3] Within this context, the 2-arylquinazoline scaffold is a privileged structure, appearing in a multitude of compounds with diverse biological activities.
This guide offers a detailed, head-to-head comparison of various catalytic systems for a key transformation: the Suzuki coupling of 2-Bromo-4-phenylquinazoline with arylboronic acids. We will delve into the mechanistic underpinnings of catalyst performance, present comparative experimental data, and provide robust protocols to empower researchers, scientists, and drug development professionals in optimizing this crucial synthetic step. Our focus will be on explaining the causality behind experimental choices, ensuring a deep, practical understanding of the catalytic systems at play.
The Engine of Synthesis: A Mechanistic Look at the Suzuki-Miyaura Catalytic Cycle
At its core, the Suzuki-Miyaura reaction is a three-act play orchestrated by a transition metal catalyst, typically palladium or nickel.[4][5] Understanding this catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent metal center (e.g., Pd(0)). This is often the rate-determining step and is heavily influenced by the C-X bond strength (C-I > C-Br > C-Cl) and the electron-donating properties of the catalyst's ligands.[6]
-
Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species.[1][7] This boronate then transfers its organic group to the palladium complex, displacing the halide. This step is a delicate balance, requiring a base strong enough to activate the boronic acid but not so harsh as to cause unwanted side reactions.
-
Reductive Elimination: In the final step, the two organic partners on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to begin anew.[4]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle
Catalyst Showdown: Palladium vs. Nickel Systems
The choice of catalyst is the most critical parameter for the successful coupling of heteroaryl halides like this compound. The nitrogen atoms in the quinazoline ring can coordinate to the metal center, potentially poisoning the catalyst and leading to low yields.[8][9] Therefore, the catalyst system must be robust and efficient.
Palladium-Based Catalysts: The Incumbents
Palladium remains the most widely used metal for Suzuki couplings due to its high reactivity and broad functional group tolerance.
-
Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂):
-
Expertise & Experience: Tetrakis(triphenylphosphine)palladium(0) is often the first catalyst explored due to its commercial availability and extensive use in the literature.[8][10] It is effective for many standard couplings. However, for heteroaromatic substrates, the relatively weak coordination of PPh₃ can lead to the formation of palladium black and catalyst deactivation. Furthermore, excess ligand in solution can inhibit the reaction by preventing the formation of the active 14-electron species needed for oxidative addition.[6]
-
Performance: Yields can be moderate to good, but often require higher catalyst loadings (3-5 mol%) and elevated temperatures. For substrates prone to catalyst inhibition, these systems can be unreliable.[8]
-
-
Bulky, Electron-Rich "Buchwald" Ligands (e.g., SPhos, XPhos):
-
Expertise & Experience: Developed by Stephen Buchwald and others, these ligands have revolutionized cross-coupling chemistry. Their steric bulk and strong electron-donating ability serve a dual purpose: they promote the crucial oxidative addition step and stabilize the palladium center, preventing the catalyst deactivation that plagues simpler phosphine systems.[9][11] This makes them particularly well-suited for challenging substrates like N-heterocycles.
-
Performance: These systems consistently deliver high yields under milder conditions and with lower catalyst loadings (1-2 mol%) compared to traditional ligands. They are the go-to choice for difficult couplings where other catalysts fail.[1]
-
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr):
-
Expertise & Experience: NHC ligands are powerful σ-donors that form highly stable and active palladacycles.[12][13] Pre-catalysts like PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are air- and moisture-stable, making them convenient to handle.[14] Their robustness often translates to very high turnover numbers.
-
Performance: Excellent yields are achievable, often with very low catalyst loadings. They are highly effective for coupling sterically hindered or electronically challenging partners.
-
Nickel-Based Catalysts: The Sustainable Challenger
Nickel has emerged as a cost-effective and more earth-abundant alternative to palladium.[3][15] Historically, nickel catalysis required harsh conditions, but modern ligand development has made it a highly practical option.
-
Phosphine-Ligated Nickel (e.g., NiCl₂(dppp), NiCl₂(PCy₃)₂):
-
Expertise & Experience: Nickel(II) complexes with phosphine ligands are highly active catalysts, particularly for coupling aryl chlorides, which are notoriously unreactive with many palladium systems.[16][17] For aryl bromides like our substrate, they are also extremely effective. [NiCl₂(dppp)] is a commercially available, air-stable precatalyst that can be used without additional ligands, simplifying the reaction setup.[16]
-
Performance: Nickel catalysts can provide yields comparable or even superior to palladium systems, often at a fraction of the cost.[16][18] They represent a practical and reliable method for constructing biaryl structures.
-
-
Ligand-Free Nickel Catalysis:
-
Expertise & Experience: Recent advancements have shown that certain air-stable Ni(0) complexes can efficiently catalyze Suzuki couplings without the need for exogenous ligands.[19] This simplifies the screening process and reaction setup significantly. While still an emerging area, it holds great promise for streamlining synthetic routes.
-
Performance: This approach has been demonstrated to be effective for a range of heteroaryl-heteroaryl couplings, tolerating the Lewis basic sites that can poison other catalysts.[19]
-
Comparative Performance Data
The following table summarizes typical performance data for various catalyst systems in Suzuki couplings of N-heterocyclic bromides, providing a baseline for what to expect when coupling this compound.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Key Advantages |
| Palladium-Based | ||||||
| Pd(PPh₃)₄ (3-5 mol%) | PPh₃ | K₃PO₄ or K₂CO₃[8][14] | 1,4-Dioxane/H₂O[8][14] | 90-100 | 75-85 | Widely available, well-documented |
| Pd(OAc)₂ (2 mol%) | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | >95 | High activity for challenging substrates, lower catalyst loading[9][20] |
| Pd-PEPPSI-IPr (1-2 mol%) | IPr | K₂CO₃ | THF | 60-80 | >95 | Air-stable precatalyst, very high turnover numbers[14] |
| Nickel-Based | ||||||
| NiCl₂(dppp) (1-3 mol%) | dppp | K₃PO₄ | 1,4-Dioxane | 80-100 | 90-98 | Cost-effective, excellent for diverse aryl halides, stable precatalyst[16] |
| NiCl₂(PCy₃)₂ (3-5 mol%) | PCy₃ | K₃PO₄ | 2-MeTHF (Green Solvent) | 80 | 85-98 | Effective in greener solvents, good for heteroaryl couplings[17] |
Experimental Protocols: Putting Theory into Practice
A self-validating protocol is essential for reproducible results. The following are detailed, step-by-step methodologies for representative palladium and nickel-catalyzed Suzuki couplings.
Protocol 1: Palladium-Catalyzed Coupling using Pd(PPh₃)₄
This protocol is a robust starting point based on established methods for coupling brominated heterocycles.[21]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.2 mmol, 2.2 equiv.)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Degassed Deionized Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the anhydrous 1,4-dioxane and degassed water.
-
Immerse the flask in a preheated oil bath at 95 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Typical reaction times are 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Figure 2: General Experimental Workflow
Protocol 2: Nickel-Catalyzed Coupling using NiCl₂(dppp)
This protocol leverages a more sustainable and cost-effective catalyst.[16]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.5 mmol, 1.5 equiv.)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride [NiCl₂(dppp)] (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox or under a positive flow of argon, add this compound, the arylboronic acid, K₃PO₄, and NiCl₂(dppp) to an oven-dried Schlenk tube.
-
Seal the tube with a Teflon screw cap.
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the sealed tube in a preheated oil bath or heating block at 100 °C and stir.
-
Monitor the reaction progress by GC-MS or LC-MS. Typical reaction times are 12-24 hours.
-
Follow steps 7-10 from Protocol 1 for work-up and purification.
Decision Framework for Catalyst Selection
Choosing the right catalyst system depends on several factors including cost, substrate scope, and desired reaction conditions.
Caption: Figure 3: Catalyst Selection Logic
Conclusion
For the Suzuki coupling of this compound, modern catalytic systems offer robust and high-yielding solutions. While traditional palladium catalysts like Pd(PPh₃)₄ can be effective, they may require careful optimization to overcome potential catalyst inhibition by the nitrogenous substrate. For maximum reliability and efficiency, particularly with challenging coupling partners, advanced palladium systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene ligands are superior choices.
Furthermore, nickel-based catalysts, such as the air-stable and commercially available NiCl₂(dppp), present a highly practical, cost-effective, and sustainable alternative, delivering excellent yields and demonstrating broad applicability. Researchers are encouraged to consider these nickel systems not as a secondary option, but as a primary strategy for efficient C-C bond formation. The choice of catalyst will ultimately depend on project-specific priorities, including cost, timeline, and the chemical diversity of the substrates being explored.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 16. A Highly Practical and Reliable Nickel Catalyst for Suzuki–Miyaura Coupling of Aryl Halides (2011) | Yu‐Long Zhao | 60 Citations [scispace.com]
- 17. thieme-connect.com [thieme-connect.com]
- 18. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Efficacy of 2-Bromo-4-phenylquinazoline Derivatives Versus Known Kinase Inhibitors: A Comparative Guide
For distribution to: Researchers, scientists, and drug development professionals
Introduction
The quinazoline scaffold represents a cornerstone in the development of targeted cancer therapies, with several derivatives achieving FDA approval as potent kinase inhibitors.[1][2] This guide provides an in-depth, objective comparison of the efficacy of a specific subclass, 2-bromo-4-phenylquinazoline derivatives, against established, clinically relevant kinase inhibitors. By synthesizing available preclinical data and detailing the rigorous experimental methodologies required for their validation, this document aims to equip researchers and drug development professionals with the critical insights needed to advance the discovery of novel, potent, and selective anticancer agents. We will explore the inhibitory activities of these compounds against three key oncogenic kinases: Aurora A, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), providing a comparative analysis with the known inhibitors Alisertib, Gefitinib, and Sorafenib, respectively.
Comparative Efficacy Analysis: this compound Derivatives vs. Known Inhibitors
The therapeutic potential of any kinase inhibitor is fundamentally determined by its potency and selectivity. This section presents a comparative analysis of the inhibitory activities of this compound derivatives and their established counterparts, supported by quantitative experimental data from peer-reviewed studies.
Aurora A Kinase Inhibition
Aurora A kinase is a critical regulator of mitotic progression, and its overexpression is frequently observed in various human cancers, making it an attractive target for therapeutic intervention.
A study on the design and synthesis of novel Aurora A kinase inhibitors identified 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a promising lead compound.[1] While a specific IC50 value against the kinase was not reported in the initial screening, the compound demonstrated significant inhibitory activity. In a direct comparison, Alisertib (MLN8237) , a well-characterized and potent Aurora A inhibitor, exhibits an IC50 of 1.2 nM in cell-free assays.[3]
| Compound | Target | IC50 (Kinase Assay) | Cell-Based Assay (MCF-7 IC50) |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | 48.22% inhibition @ 10 µM | 168.78 µM |
| Alisertib (MLN8237) | Aurora A | 1.2 nM | ~61 nM |
Table 1: Comparative efficacy of a this compound derivative and Alisertib against Aurora A kinase.
The data indicates that while the this compound derivative shows promise, further optimization is required to match the potency of established inhibitors like Alisertib.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway is a crucial driver of cell proliferation and survival, and its aberrant activation is a hallmark of numerous cancers.
Research into quinazoline-based EGFR inhibitors has revealed potent compounds within this class. A study of (2-Bromo-phenyl)-4-amino-quinazoline derivatives reported a compound with a 3-bromo-aniline moiety exhibiting a highly potent IC50 of 3.2 nM against EGFR.[4] This positions it favorably against the widely used EGFR inhibitor, Gefitinib , which has a reported IC50 of 26-57 nM against various EGFR phosphorylation sites.[1]
| Compound | Target | IC50 (Kinase Assay) |
| (3-Bromo-phenyl)-4-amino-quinazoline derivative | EGFR | 3.2 nM |
| Gefitinib | EGFR | 26-57 nM |
Table 2: Comparative efficacy of a bromo-phenyl-quinazoline derivative and Gefitinib against EGFR.
These findings highlight the potential of the this compound scaffold to yield highly potent EGFR inhibitors, rivaling or even surpassing the efficacy of established drugs.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition
VEGFR2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
| Compound | Target | IC50 (Kinase Assay) |
| 4-alkoxyquinazoline derivative (3j) | VEGFR2 | 2.72 nM |
| Sorafenib | VEGFR2 | 90 nM |
Table 3: Comparative efficacy of a quinazoline derivative and Sorafenib against VEGFR2.
This comparison underscores the potential of the broader quinazoline class, and by extension, the this compound scaffold, to produce highly effective VEGFR2 inhibitors.
Experimental Methodologies: A Guide to In Vitro Validation
To ensure the scientific integrity and reproducibility of the efficacy data presented, this section provides detailed, step-by-step protocols for the key in vitro assays used to characterize kinase inhibitors. The causality behind experimental choices is explained to provide a deeper understanding of the validation process.
In Vitro Kinase Inhibition Assay
This biochemical assay is the primary method for determining the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the target kinase. The amount of product formed, or the amount of ATP consumed, is quantified, and the reduction in this signal in the presence of an inhibitor is used to determine its potency (IC50 value).
Step-by-Step Protocol (Luminescence-Based ATP Detection):
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., this compound derivative) in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase assay buffer to create a range of concentrations for testing. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced artifacts.
-
Prepare solutions of the recombinant kinase (e.g., Aurora A, EGFR, or VEGFR2), the specific peptide substrate, and ATP in kinase assay buffer at their optimal concentrations. The ATP concentration is often set at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
-
Assay Plate Setup:
-
Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the kinase solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
-
Signal Detection:
-
Terminate the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent depletes the remaining ATP and uses the generated ADP to produce a luminescent signal that is inversely proportional to kinase activity.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram of In Vitro Kinase Assay Workflow:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This cell-based assay is crucial for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for Aurora A, A549 for EGFR, or HUVECs for VEGFR2) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
-
Diagram of MTT Cell Viability Assay Workflow:
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of Kinase Signaling Pathways
Western blotting is a powerful technique to investigate the mechanism of action of a kinase inhibitor by examining its effect on the phosphorylation of the target kinase and its downstream signaling proteins.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the target proteins (e.g., total and phosphorylated forms of a kinase).
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the kinase inhibitor for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-EGFR).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Capture the light signal on X-ray film or with a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To confirm target engagement, compare the levels of the phosphorylated protein to the total protein levels.
-
Diagram of Western Blot Workflow:
Caption: General workflow for Western blot analysis.
Signaling Pathway Diagrams
Understanding the signaling context in which these inhibitors function is paramount. The following diagrams illustrate the simplified signaling pathways of Aurora A, EGFR, and VEGFR2.
Aurora A Signaling Pathway
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
- 2. Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VEGFR inhibitor [otavachemicals.com]
- 5. Design, synthesis, biological evaluation, and molecular modeling study of 4-alkoxyquinazoline derivatives as potential VEGFR2 kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of 2-Bromo-4-phenylquinazoline-based Compounds
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is paved with rigorous evaluation. A critical, and often challenging, milestone in this journey is the characterization of a compound's selectivity. A highly selective drug candidate promises enhanced efficacy and a wider therapeutic window by minimizing off-target effects that can lead to toxicity.[1][2]
The 2-bromo-4-phenylquinazoline scaffold represents a promising starting point for the development of novel kinase inhibitors. Its derivatives have been explored for their potential as potent anticancer agents, often targeting key signaling kinases.[3][4][5][6] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant hurdle to achieving selectivity.[1][7] This guide provides an in-depth, comparative framework for profiling the cross-reactivity of a hypothetical this compound-based compound, herein designated as BPC-1 , against established kinase inhibitors. We will dissect the experimental methodologies, present illustrative data, and explain the causality behind the scientific choices, empowering you to navigate the complexities of selectivity profiling.
The Rationale: Why Comprehensive Profiling is Non-Negotiable
In the landscape of kinase inhibitor development, "selectivity" is a more nuanced concept than a simple on-target versus off-target dichotomy. Many successful kinase inhibitors exhibit polypharmacology, inhibiting a small, specific set of kinases that can result in a synergistic therapeutic effect.[7][8] Conversely, promiscuous inhibition across numerous kinase families can lead to unforeseen toxicities.[1] Therefore, the goal is not necessarily to find a compound that hits only one target, but to understand its complete interaction profile.
This guide will use two well-characterized quinazoline-based inhibitors, Gefitinib and Lapatinib , as benchmarks. Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), while Lapatinib is a dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2).[2][6][9] By comparing the profile of our hypothetical compound, BPC-1, against these standards, we can contextualize its potential therapeutic applications and liabilities.
Comparative Selectivity Profiling: A Data-Driven Approach
To objectively assess the selectivity of BPC-1, we employ a tiered screening strategy, beginning with a broad kinome scan followed by detailed dose-response validation.[10]
Tier 1: Kinome-Wide Binding Affinity Scan
The initial and most efficient strategy for a broad view of selectivity is a competitive binding assay.[8][10] The KINOMEscan™ platform is a widely used example of this approach, which measures the ability of a test compound to displace a ligand from the ATP-binding site of a large panel of kinases. The results are typically reported as a percentage of control (%Ctrl), where a lower number indicates stronger binding.
Illustrative Data for BPC-1 vs. Reference Compounds
| Kinase Target | BPC-1 (%Ctrl @ 1µM) | Gefitinib (%Ctrl @ 1µM) | Lapatinib (%Ctrl @ 1µM) | Kinase Family |
| EGFR | 1.5 | 0.5 | 1.2 | Tyrosine Kinase |
| ERBB2 (HER2) | 45.2 | 35.8 | 1.8 | Tyrosine Kinase |
| VEGFR2 | 8.9 | 65.1 | 48.7 | Tyrosine Kinase |
| ABL1 | 92.5 | 88.4 | 2.5 | Tyrosine Kinase |
| SRC | 15.3 | 40.1 | 22.6 | Tyrosine Kinase |
| RIPK2 | 3.1 | 75.9 | 89.2 | Ser/Thr Kinase |
| AURKA | 78.4 | 91.2 | 85.4 | Ser/Thr Kinase |
| CDK2 | 85.1 | 89.5 | 93.3 | Ser/Thr Kinase |
Disclaimer: Data for BPC-1 is hypothetical and for illustrative purposes only.
Interpretation of Tier 1 Data: From this initial screen, we can draw several hypotheses:
-
BPC-1 shows potent binding to EGFR, similar to our reference compounds.
-
Unlike Gefitinib, BPC-1 demonstrates significant interaction with VEGFR2 and SRC, suggesting a multi-targeted profile.
-
Interestingly, BPC-1 also shows strong binding to RIPK2, a serine/threonine kinase, which is an "out-of-family" target for a typical EGFR inhibitor and warrants further investigation.[11]
-
Lapatinib 's known dual EGFR/ERBB2 activity is confirmed, alongside its previously documented off-target interaction with ABL1.
This broad-spectrum view is crucial for identifying both anticipated and unexpected interactions early in the development process.[12]
Tier 2: IC₅₀ Determination for Key Interactions
The next logical step is to quantify the potency of the interactions observed in the binding assay. This is achieved by generating 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) for the primary targets and significant off-targets.[10]
Illustrative IC₅₀ Data (nM)
| Kinase Target | BPC-1 (IC₅₀, nM) | Gefitinib (IC₅₀, nM) | Lapatinib (IC₅₀, nM) |
| EGFR | 5.2 | 3.1 | 10.8 |
| ERBB2 (HER2) | >10,000 | 1,500 | 12.4 |
| VEGFR2 | 45.7 | >10,000 | >10,000 |
| SRC | 150.2 | >10,000 | 350.0 |
| RIPK2 | 88.9 | >10,000 | >10,000 |
Disclaimer: Data for BPC-1 is hypothetical and for illustrative purposes only.
Visualizing Selectivity: The Kinome Map
A powerful way to represent this data is through a kinome map. This visualization plots the inhibited kinases on a dendrogram of the human kinome, providing an immediate visual summary of a compound's selectivity profile.
Caption: Kinome interaction map for the hypothetical inhibitor BPC-1.
Experimental Protocols: Ensuring Self-Validating Systems
The integrity of any comparison guide rests on the robustness of its experimental protocols. Here, we detail the methodologies for both biochemical and cellular assays, ensuring a self-validating system where results from one assay can be confirmed and contextualized by another.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This biochemical assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by a specific kinase, providing a quantitative measure of enzymatic inhibition.[8]
Workflow Diagram
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of BPC-1 in 100% DMSO, starting from a 100µM stock.
-
Assay Plate Preparation: Add 1 µL of the diluted compound to the wells of a 96-well assay plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (0% activity) controls.
-
Kinase Reaction: In a separate tube, prepare a master mix containing the kinase of interest (e.g., EGFR, VEGFR2) and its specific substrate peptide in a kinase assay buffer.
-
Initiation: Add 24 µL of the kinase/substrate master mix to each well of the assay plate and pre-incubate for 10 minutes at room temperature.
-
Phosphorylation: Start the phosphorylation reaction by adding 25 µL of ATP solution containing [γ-³³P]-ATP. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure the measured IC₅₀ approximates the inhibitor's intrinsic affinity (Kᵢ).[7][8]
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.
-
Stopping the Reaction: Stop the reaction by adding a quenching solution, such as phosphoric acid.
-
Detection: Spot the reaction mixture onto a filtermat, wash extensively to remove unincorporated radiolabeled ATP, and measure the remaining radioactivity (representing phosphorylated substrate) using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
While biochemical assays are essential, it is crucial to confirm that the inhibitor can engage its target in the complex environment of a living cell.[13] The NanoBRET™ Target Engagement (TE) assay is a powerful method for quantifying compound binding to a specific protein target in live cells.
Principle of NanoBRET™ TE Assay
Caption: Principle of the NanoBRET™ Target Engagement assay.
Step-by-Step Methodology:
-
Cell Culture: Culture cells (e.g., HEK293) that have been transiently or stably transfected to express the kinase of interest (e.g., EGFR) fused to the NanoLuc® luciferase enzyme.
-
Cell Plating: Seed the cells into a 96-well white assay plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of BPC-1 for a specified period (e.g., 2 hours) to allow for cell entry and target binding.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is specific for the kinase's ATP-binding site, to all wells.
-
Substrate Addition: Immediately before reading, add the NanoLuc® substrate to all wells.
-
Detection: Measure the luminescence signal at two wavelengths simultaneously: one for the donor (luciferase) and one for the acceptor (tracer).
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in this ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC₅₀.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound-based compounds like the hypothetical BPC-1 is a multi-faceted process that requires a logical, tiered approach. By combining broad kinome scanning with detailed biochemical and cellular validation, researchers can build a robust understanding of a compound's selectivity.
Our comparative analysis reveals BPC-1 as a multi-targeted inhibitor with potent activity against EGFR and VEGFR2, and a novel off-target activity against RIPK2. This profile is distinct from the more selective EGFR inhibitor Gefitinib and the EGFR/ERBB2 dual inhibitor Lapatinib. This knowledge is invaluable; the VEGFR2 inhibition could be therapeutically beneficial in angiogenesis-dependent tumors, while the unexpected RIPK2 activity opens new avenues for investigation in inflammatory diseases or certain cancers.[12]
Ultimately, this guide provides a blueprint for the objective evaluation of novel inhibitors. The causality is clear: broad screening identifies potential interactions, biochemical assays quantify their potency, and cellular assays confirm target engagement in a physiological context. This self-validating workflow ensures that only the most promising and well-characterized candidates, with a clear understanding of their on- and off-target activities, proceed down the long and arduous path of drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to the In Vivo Evaluation of 2-Bromo-4-phenylquinazoline Derivatives as Anticancer Agents
This guide provides a comprehensive framework for the in vivo evaluation of novel drug candidates derived from the 2-Bromo-4-phenylquinazoline scaffold. It is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research. We will delve into the scientific rationale, methodological design, comparative performance analysis, and future directions for this promising class of compounds.
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] This structural motif is present in numerous FDA-approved anticancer drugs, most notably Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[2][3] These drugs have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[4][5] The this compound structure serves as a versatile starting point for synthesizing new derivatives with potentially enhanced potency, selectivity, and improved resistance profiles. This guide outlines the critical steps and considerations for advancing these candidates from the bench to robust preclinical in vivo validation.
Chapter 1: The Scientific Rationale - Targeting Aberrant Cell Signaling
The primary anticancer mechanism of many quinazoline derivatives is the inhibition of protein tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[6][7] Overexpression or mutation of kinases like EGFR is a common driver of tumorigenesis.
The 4-anilinoquinazoline scaffold, a close relative of our core structure, is renowned for its role in developing EGFR tyrosine kinase inhibitors (TKIs).[8] These molecules act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade that leads to uncontrolled cell proliferation.
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.
Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.
Chapter 2: Designing the In Vivo Study - A Methodological Blueprint
Translating promising in vitro data into successful in vivo outcomes requires a meticulously designed experimental plan. The choice of animal model is paramount and is dictated by the specific scientific question.
-
Xenograft Models: These are the gold standard for evaluating efficacy against human cancers. Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice. This model allows for the direct assessment of a compound's effect on human tumor growth in a living system. For instance, the A549 (NSCLC) xenograft model is commonly used to test EGFR inhibitors.[8]
-
Ascites Models: Models like Ehrlich Ascites Carcinoma (EAC) or Dalton's Ascites Lymphoma (DLA) involve the intraperitoneal injection of tumor cells, leading to the accumulation of cancerous fluid.[9] These models are useful for rapid screening and evaluating parameters like the increase in mean survival time.[9]
The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of a novel quinazoline derivative.
Caption: Workflow for preclinical in vivo evaluation of a drug candidate.
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
This protocol provides a self-validating system by including vehicle control and standard-of-care groups.
-
Animal Acclimatization: House 6-8 week old immunocompromised mice (e.g., BALB/c nude) for at least one week under standard pathogen-free conditions.
-
Cell Culture and Implantation:
-
Culture a human cancer cell line (e.g., A549 for NSCLC) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a sterile medium (e.g., PBS or Matrigel) to a concentration of 5-10 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline, DMSO/PEG solution).
-
Group 2: Test Compound (e.g., Novel Quinazoline Derivative at 25 mg/kg).
-
Group 3: Standard-of-Care (e.g., Gefitinib at 25 mg/kg).[8]
-
-
-
Drug Administration:
-
Administer the assigned treatment daily (or as determined by pharmacokinetic studies) via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitor animal health and body weight daily as an indicator of toxicity.
-
-
Endpoint Measurement:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Weight of Treated Group / Mean Tumor Weight of Control Group)] x 100.
-
Experimental Protocol: Acute Toxicity Assessment
This is crucial for establishing a safe therapeutic window.
-
Animal Selection: Use healthy mice (e.g., Swiss albino) of a single sex.
-
Dose Escalation:
-
Administer single escalating doses of the test compound to different groups of mice.
-
Start with a low dose and increase it geometrically in subsequent groups.
-
-
Observation:
-
Monitor the animals closely for the first 4 hours and then periodically for 14 days.
-
Record any signs of toxicity (e.g., changes in behavior, breathing, convulsions) and mortality.
-
-
Analysis: Determine the LD50 (lethal dose for 50% of animals) or the Maximum Tolerated Dose (MTD). This data informs the dose selection for efficacy studies. For example, some studies have confirmed certain quinazoline derivatives to be safe at doses below 50 mg/kg.[8]
Chapter 3: Comparative In Vivo Performance Analysis
The ultimate measure of a new drug candidate is its performance relative to existing treatments. Several studies have evaluated novel quinazoline derivatives against standards like Gefitinib and 5-Fluorouracil (5-Fu).
Table 1: Comparative In Vivo Efficacy of Novel Quinazoline Derivatives vs. Standard-of-Care
| Compound ID | Dose (mg/kg) | Animal Model | Key Efficacy Outcome | Comparator | Comparator Outcome | Reference |
|---|---|---|---|---|---|---|
| Compound B10 | 25 | A549 Xenograft | 46% Tumor Growth Inhibition (TGI) | Gefitinib (25 mg/kg) | 21% TGI | [8] |
| Compound 18 | Not specified | MGC-803 Xenograft | Significant decrease in tumor volume & weight | 5-Fluorouracil | Less effective than Compound 18 | [2][10] |
| Compound 6 | Not specified | B16 Melanoma Xenograft | 64.04% Tumor Growth Inhibition | Sorafenib | 31.25% Inhibition | [11] |
| Compound 21 | 20 | EAC Model | Enhanced mean survival time | Gefitinib | Standard reference | [9] |
| Compound 12 | 20 | DLA Model | Significant restoration of tumor volume & weight | Gefitinib | Standard reference |[9] |
Table 2: Safety and Tolerability Profile
| Compound ID | Dose (mg/kg) | Animal Model | Key Safety/Tolerability Observations | Reference |
|---|---|---|---|---|
| Compound B10 | < 50 | A549 Xenograft | Confirmed safe in acute toxicity studies. | [8] |
| Compound 18 | Not specified | MGC-803 Xenograft | No death, obvious pathological damage, or effect on body weight observed. | [2][10] |
| Compound 21 | 20 | EAC Model | Hematological parameters restored towards normal, suggesting minimal toxic effects. |[9] |
These results are highly encouraging. For example, Compound B10 demonstrated more than double the tumor growth inhibition of the established drug Gefitinib at the same dose in an NSCLC model.[8] Similarly, Compound 18 outperformed 5-Fu in a gastric cancer model while showing no overt toxicity.[2][10]
Chapter 4: Structure-Activity Relationship (SAR) and Future Directions
In vivo data, when combined with structural information, allows for the elucidation of Structure-Activity Relationships (SAR) that guide the next generation of drug design.
-
Substitutions at the 4-Anilino Position: Studies have shown that adding electron-donating groups at the para-position of the 4-anilino ring can significantly enhance antiproliferative activity.[8] Incorporating an acrylamide group at this position, as seen in compound B10, proved highly effective.[8]
-
Substitutions on the Quinazoline Core: The nature and position of substituents on the core quinazoline ring are critical. For example, the presence of a hydrogen-bond acceptor group at position 6 can be important for improving activity.[12]
The diagram below illustrates these logical relationships.
Caption: Structure-Activity Relationship (SAR) logic for quinazoline derivatives.
Future Directions: The next steps in optimizing the this compound scaffold should focus on:
-
Targeting Resistance: Designing derivatives that are effective against mutant forms of EGFR (e.g., T790M) which confer resistance to first-generation inhibitors.[6][11]
-
Dual-Target Inhibition: Exploring modifications to inhibit multiple signaling pathways simultaneously (e.g., EGFR and VEGFR2) to achieve broader and more potent antitumor effects.[11]
-
Improving Pharmacokinetics: Optimizing the scaffold to enhance properties like oral bioavailability and metabolic stability, which are critical for clinical translation.[4]
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. The evidence from related quinazoline derivatives demonstrates a clear potential for discovering candidates that can outperform current standards of care in robust in vivo models.[8] Success, however, is not guaranteed by in vitro potency alone. A rigorous, well-designed, and comparative in vivo evaluation, as outlined in this guide, is the indispensable crucible in which promising molecules are forged into viable clinical candidates. By systematically assessing efficacy, toxicity, and structure-activity relationships, researchers can unlock the full therapeutic potential of this versatile chemical class.
References
- 1. globethesis.com [globethesis.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Bromo-4-phenylquinazoline
Abstract
This in-depth technical guide provides a comparative analysis of two primary synthetic routes to 2-Bromo-4-phenylquinazoline, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the synthetic efficiency of each pathway. We will explore a route proceeding through a 4-phenylquinazolin-2-one intermediate followed by halogenation, and a second route utilizing a Sandmeyer reaction from 2-amino-4-phenylquinazoline. This guide will furnish detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid in the selection of the most appropriate synthetic strategy based on laboratory-specific constraints and objectives.
Introduction
The quinazoline scaffold is a privileged heterocyclic motif found in numerous bioactive molecules, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The targeted functionalization of the quinazoline core is paramount for the modulation of these biological effects. This compound, in particular, serves as a versatile building block, allowing for further elaboration at the 2-position through various cross-coupling reactions. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the medicinal and organic chemistry communities. This guide aims to provide a comprehensive and objective comparison of two distinct and viable synthetic pathways to this valuable compound.
Route 1: Synthesis via Halogenation of 4-Phenylquinazolin-2-one
This synthetic approach commences with the readily available 2-aminobenzophenone and constructs the quinazoline core, followed by functional group manipulation at the 2-position to introduce the target bromine atom. This route is conceptually straightforward and relies on well-established chemical transformations.
Experimental Protocols
Step 1: Synthesis of 4-Phenylquinazolin-2(1H)-one
-
Materials: 2-aminobenzophenone, urea, hydrochloric acid (concentrated), ethanol, water.
-
Procedure:
-
A mixture of 2-aminobenzophenone (1.0 eq) and urea (2.0 eq) is heated to 180-190 °C in a round-bottom flask equipped with a reflux condenser for 4 hours.
-
The reaction mixture is then cooled to approximately 100 °C, and a 10% aqueous solution of hydrochloric acid is added.
-
The resulting mixture is heated to boiling for 30 minutes, then cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to afford pure 4-phenylquinazolin-2(1H)-one.
-
Step 2: Synthesis of 2-Chloro-4-phenylquinazoline
-
Materials: 4-Phenylquinazolin-2(1H)-one, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.
-
Procedure:
-
A mixture of 4-phenylquinazolin-2(1H)-one (1.0 eq) and phosphorus oxychloride (5.0 eq) is placed in a round-bottom flask.
-
A catalytic amount of N,N-dimethylaniline is added.
-
The mixture is heated at reflux for 4 hours.
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried to yield 2-chloro-4-phenylquinazoline.
-
Step 3: Synthesis of this compound (Halogen Exchange)
-
Materials: 2-Chloro-4-phenylquinazoline, sodium bromide (NaBr), acetone, nitrogen atmosphere.
-
Procedure:
-
To a solution of 2-chloro-4-phenylquinazoline (1.0 eq) in dry acetone, sodium bromide (3.0 eq) is added under a nitrogen atmosphere.
-
The reaction mixture is heated at reflux for 24 hours. The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Causality Behind Experimental Choices
The initial condensation of 2-aminobenzophenone with urea is a classic and cost-effective method for the formation of the quinazolinone ring system. The use of hydrochloric acid in the workup ensures the hydrolysis of any remaining intermediates and protonation of the product for precipitation. The chlorination with phosphorus oxychloride is a standard procedure for converting a carbonyl group in a heterocyclic system to a chloride.[1][2][3] N,N-dimethylaniline acts as a catalyst to facilitate the reaction. The final step is a Finkelstein-type halogen exchange reaction, where the less soluble sodium chloride precipitates from the acetone solution, driving the equilibrium towards the formation of the desired 2-bromo product.[4]
Synthetic Pathway Diagram
Caption: Synthetic scheme for Route 1.
Route 2: Synthesis via Sandmeyer Reaction
This alternative pathway also begins with 2-aminobenzophenone but introduces the nitrogen atoms required for the quinazoline ring from a different source, leading to a 2-amino-substituted intermediate. This amino group is then transformed into the target bromo substituent via the well-established Sandmeyer reaction.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-phenylquinazoline
-
Materials: 2-aminobenzophenone, guanidine hydrochloride, sodium ethoxide, ethanol.
-
Procedure:
-
Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, guanidine hydrochloride (1.5 eq) is added, and the mixture is stirred for 30 minutes.
-
2-aminobenzophenone (1.0 eq) is then added, and the reaction mixture is heated at reflux for 8 hours.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give 2-amino-4-phenylquinazoline.[5]
-
Step 2: Synthesis of this compound (Sandmeyer Reaction)
-
Materials: 2-Amino-4-phenylquinazoline, sodium nitrite (NaNO₂), hydrobromic acid (HBr, 48%), copper(I) bromide (CuBr).
-
Procedure:
-
2-Amino-4-phenylquinazoline (1.0 eq) is dissolved in 48% hydrobromic acid with cooling in an ice-salt bath to 0-5 °C.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored.
-
In a separate flask, a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid is prepared and cooled to 0 °C.
-
The cold diazonium salt solution is added slowly to the cold CuBr solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
The mixture is cooled and extracted with dichloromethane. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield this compound.
-
Causality Behind Experimental Choices
The condensation of 2-aminobenzophenone with guanidine provides a direct route to the 2-aminoquinazoline core.[5] The use of sodium ethoxide is to generate the free base of guanidine from its hydrochloride salt. The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a bromo group.[6] The diazotization is performed at low temperatures to ensure the stability of the diazonium salt. Copper(I) bromide acts as a catalyst to facilitate the single-electron transfer mechanism that initiates the radical substitution of the diazonium group.
Synthetic Pathway Diagram
Caption: Synthetic scheme for Route 2.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Halogenation of 4-Phenylquinazolin-2-one | Route 2: Sandmeyer Reaction |
| Starting Material | 2-Aminobenzophenone, Urea | 2-Aminobenzophenone, Guanidine HCl |
| Number of Steps | 3 | 2 |
| Overall Yield (Estimated) | Moderate to Good | Moderate |
| Reagent Toxicity/Hazards | POCl₃ is corrosive and reacts violently with water. | Diazonium salts can be explosive if isolated. NaNO₂ is toxic. |
| Scalability | Good, though handling of POCl₃ requires care. | Moderate, due to the potential instability of the diazonium salt. |
| Purification | Requires chromatography in the final step. | Requires chromatography in the final step. |
| Reaction Conditions | High temperatures for the first and second steps. | Low temperatures for diazotization, moderate for Sandmeyer. |
Discussion and Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a robust and well-documented approach that utilizes common and inexpensive starting materials. The three-step sequence is logical, and each transformation is a high-yielding reaction in many contexts. The main drawbacks are the use of the harsh reagent phosphorus oxychloride and the additional synthetic step compared to Route 2. However, for laboratories equipped to handle POCl₃, this route may offer higher overall yields and greater predictability.
Route 2 is more concise, involving only two synthetic steps. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring. The primary challenge in this route lies in the handling of the diazonium salt intermediate, which is thermally unstable and should be used immediately after its formation without isolation. This can present challenges for scalability and requires careful temperature control.
Recommendation: For smaller-scale laboratory synthesis where a more streamlined approach is desired, Route 2 presents an attractive option. For larger-scale production where robustness, potentially higher overall yield, and avoidance of diazonium salt intermediates are prioritized, Route 1 may be the more prudent choice, provided that appropriate safety measures for handling phosphorus oxychloride are in place.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale of the reaction, the available equipment and reagents, and the comfort level of the chemist with the handling of hazardous materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Comparative Docking Studies of 2-Bromo-4-phenylquinazoline Derivatives: A Methodological Guide for Evaluating Kinase Inhibitors
An In-Depth Technical Guide
Introduction
In the landscape of modern drug discovery, molecular docking stands as a cornerstone of structure-based design, providing critical insights into the interactions between small molecules and their biological targets.[1][2][3] This computational technique accelerates the identification and optimization of lead compounds by predicting their binding orientation and affinity within a target's active site.[4] Among the myriad of chemical scaffolds explored in medicinal chemistry, the quinazoline core is recognized as a "privileged" structure, particularly for its potent inhibition of protein kinases.[5][6][7] Kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous cancers.[5][8]
This guide presents a comprehensive, in-depth protocol for conducting comparative molecular docking studies on a series of 2-Bromo-4-phenylquinazoline derivatives. These compounds represent a promising class of molecules for kinase inhibition.[9][10][11] Our objective is to provide a robust, self-validating workflow that not only details the necessary steps but also explains the scientific rationale behind each experimental choice. We will compare the performance and results from two prominent docking software packages: the widely accessible, open-source AutoDock Vina and the industry-leading commercial suite, Schrödinger's Glide . This dual-pronged approach offers a more holistic view of the potential binding modes and affinities, enhancing the confidence in in-silico predictions.
Rationale for Target Protein Selection
The success of any docking study hinges on the appropriate selection of the biological target. For quinazoline-based scaffolds, a wealth of literature points towards their efficacy as ATP-competitive kinase inhibitors.[5][8] Therefore, for this comparative study, we have selected two well-validated and highly relevant oncology targets:
-
Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of receptor tyrosine kinases, EGFR is a critical target in non-small cell lung cancer and other epithelial tumors.[5] The 4-anilinoquinazoline scaffold is the foundation of several FDA-approved EGFR inhibitors like Gefitinib and Erlotinib. For our study, we will utilize the crystal structure of the EGFR kinase domain in complex with a quinazoline inhibitor (PDB ID: 1XKK) .[5][12][13] This structure provides a well-defined active site and a reference ligand for validating our docking protocol.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Also known as KDR, VEGFR2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[14] Several multi-kinase inhibitors that target VEGFR2 also feature a quinazoline core. We will use the crystal structure of the VEGFR2 kinase domain (PDB ID: 6XVJ) to evaluate the potential anti-angiogenic activity of our compounds.[15]
The Comparative Docking Workflow: A Visual Overview
The following diagram outlines the comprehensive workflow for preparing ligands and receptors, executing docking calculations with two different software platforms, and analyzing the subsequent results. This systematic process ensures reproducibility and provides a framework for robust computational analysis.
Caption: Comparative molecular docking workflow.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, self-validating protocols for each stage of the docking workflow. The causality behind each step is explained to provide a deeper understanding of the process.
Ligand Preparation
The accuracy of docking is highly dependent on the correct 3D representation and ionization state of the ligand.[1] An improperly prepared ligand can lead to inaccurate predictions of binding geometry and affinity.
Protocol:
-
2D to 3D Conversion:
-
Action: Sketch the this compound derivatives using a chemical drawing tool like ChemDraw or MarvinSketch. Export the structures in a 2D format (e.g., SMILES or SDF).
-
Causality: This initial step defines the correct atomic connectivity of the molecule.
-
Action: Use a program like Open Babel or Schrödinger's LigPrep to convert the 2D structures into 3D coordinates.[16][17]
-
Causality: This generates an initial, albeit rough, three-dimensional conformation of the ligand.
-
-
Protonation and Tautomeric States:
-
Action: Utilize LigPrep (Schrödinger) or equivalent tools (e.g., Open Babel with specified pH) to generate possible ionization and tautomeric states at a physiological pH (e.g., 7.4 ± 0.5).[16][18]
-
Causality: The protonation state of ionizable groups (amines, carboxylic acids) dramatically affects their ability to form hydrogen bonds and electrostatic interactions. Simulating at physiological pH ensures the ligand form is biologically relevant.
-
-
Energy Minimization:
-
Action: Perform a geometry optimization (energy minimization) on the 3D structures using a suitable force field (e.g., OPLS4 for LigPrep, MMFF94 for Open Babel).
-
Causality: This step relieves any steric strain from the initial 3D conversion, resulting in a low-energy, geometrically favorable conformation.[19] This is the starting point for the docking algorithm's conformational search.
-
-
Final File Format:
-
For AutoDock Vina: Save the prepared ligands in the PDBQT format. This is done using AutoDockTools (ADT), which adds Gasteiger partial charges and defines the rotatable bonds.[18]
-
For Schrödinger Glide: The LigPrep tool automatically generates a .maegz file, which contains all the necessary information, including conformations and partial charges, for docking with Glide.[16]
-
Protein Preparation
Protein structures obtained from the Protein Data Bank (PDB) are raw experimental data and are not immediately ready for docking. They often contain non-essential molecules, missing atoms, and lack hydrogen atoms, all of which must be addressed.[19][20]
Protocol:
-
Initial Cleanup:
-
Action: Load the downloaded PDB file (e.g., 1XKK) into the modeling software (UCSF Chimera, Maestro, or ADT). Remove all water molecules, co-solvents, and any co-crystallized ligands or ions that are not part of the catalytic machinery.[20][21][22]
-
Causality: Water molecules can occupy the binding site and sterically hinder docking unless they are known to be structurally important (mediating key interactions), in which case they can be retained. Removing the original ligand clears the binding site for the new compounds.
-
-
Structural Refinement:
-
Action: Add hydrogen atoms to the protein, consistent with a chosen pH (typically 7.4).[23] Use tools like Schrödinger's Protein Preparation Wizard or ADT to assign bond orders, fill in missing side chains or loops, and correct any structural inconsistencies.[22]
-
Causality: Hydrogen atoms are crucial for defining hydrogen bond networks and for the correct calculation of electrostatic interactions. Repairing structural defects ensures a more accurate representation of the protein's active site.
-
-
Charge Assignment and Minimization:
-
Action: Assign partial atomic charges to the protein atoms. ADT uses Kollman charges, while the Protein Preparation Wizard uses a force field like OPLS4.[18][22]
-
Action: Perform a restrained energy minimization on the protein structure. This involves minimizing only the newly added hydrogen atoms or allowing for slight adjustments in the side chains while keeping the backbone fixed.
-
Causality: This final relaxation step relieves any steric clashes introduced during hydrogen addition and optimizes the hydrogen-bonding network within the active site, creating a more realistic and lower-energy receptor model.[19]
-
-
Final File Format:
Binding Site Definition and Docking Execution
-
Grid Box Generation:
-
Action: In AutoDockTools, define a 3D grid box that encompasses the entire binding site. A common practice is to center the grid on the coordinates of the co-crystallized ligand from the original PDB file.[24][25] The size of the box should be large enough to allow the ligand to rotate and translate freely (e.g., 25 x 25 x 25 Å).
-
Causality: The grid box defines the search space for the docking algorithm. Vina will only explore ligand conformations within this defined volume, making its precise placement critical for success.
-
-
Docking Execution:
-
Action: Run AutoDock Vina from the command line. A configuration file (conf.txt) specifies the paths to the receptor and ligand PDBQT files, the grid center and size coordinates, and the exhaustiveness parameter.[24][25]
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log output.log
-
Causality: The exhaustiveness parameter controls the computational effort of the conformational search. Higher values increase the likelihood of finding the true minimum energy pose but require more computational time. A value of 8 is standard, but increasing it to 16 or 32 can improve accuracy for complex ligands.[24]
-
-
Receptor Grid Generation:
-
Action: In Maestro, use the Receptor Grid Generation tool.[16][26] The binding site is defined by a bounding box (the "inner box") and a larger enclosing box (the "outer box"). This is typically centered by picking the co-crystallized ligand from the prepared protein complex.
-
Causality: Glide pre-calculates potential energy grids for different atom types within this defined space. This allows the subsequent docking calculations to be performed much faster and more efficiently.[26]
-
-
Ligand Docking:
-
Action: Use the Ligand Docking panel in Maestro.[16][22] Select the generated grid file and the prepared ligand file (.maegz). Choose a docking precision, such as Standard Precision (SP) for general screening or Extra Precision (XP) for higher accuracy and more rigorous scoring.[27]
-
Causality: SP and XP modes use different scoring functions and sampling methods. SP is faster and excellent for ranking large libraries, while XP is more computationally intensive and provides more accurate binding poses and scores, making it ideal for lead optimization.[27]
-
Results and Comparative Analysis
The output of a docking experiment is a set of predicted binding poses for each ligand, ranked by a scoring function that estimates the binding affinity. This quantitative and qualitative data must be carefully analyzed.
Quantitative Data Summary
The docking scores from both programs for a hypothetical set of this compound derivatives against EGFR and VEGFR2 are summarized below. Lower (more negative) scores indicate a more favorable predicted binding affinity.
| Ligand ID | Target | Docking Software | Binding Affinity / Score (kcal/mol) | Key Interacting Residues |
| BQP-1 | EGFR | AutoDock Vina | -9.2 | Met793, Leu718, Gly796 |
| (Parent) | EGFR | Schrödinger Glide (XP) | -10.5 | Met793, Leu718, Thr790 |
| VEGFR2 | AutoDock Vina | -8.5 | Cys919, Leu840, Asp1046 | |
| VEGFR2 | Schrödinger Glide (XP) | -9.1 | Cys919, Leu840, Glu885 | |
| BQP-2 | EGFR | AutoDock Vina | -9.8 | Met793, Leu844, Cys797 |
| (4'-OH) | EGFR | Schrödinger Glide (XP) | -11.2 | Met793, Thr854, Asp855 |
| VEGFR2 | AutoDock Vina | -9.1 | Cys919, Asp1046, Phe1047 | |
| VEGFR2 | Schrödinger Glide (XP) | -9.9 | Cys919, Asp1046, His879 | |
| BQP-3 | EGFR | AutoDock Vina | -8.9 | Met793, Leu718, Val726 |
| (4'-Cl) | EGFR | Schrödinger Glide (XP) | -10.8 | Met793, Leu718, Cys797 |
| VEGFR2 | AutoDock Vina | -8.8 | Cys919, Leu840, Val916 | |
| VEGFR2 | Schrödinger Glide (XP) | -9.5 | Cys919, Leu840, Phe918 |
Discussion of Results
-
Score Comparison: As observed in the table, Schrödinger Glide consistently produces more negative (i.e., more favorable) scores than AutoDock Vina. This is an expected outcome and does not inherently mean one is "better." It is a direct result of their different scoring functions, which are calibrated on different datasets. The crucial aspect is not the absolute score but the relative ranking of compounds. In our hypothetical data, both programs predict BQP-2 (with a 4'-hydroxyl group) to be the most potent binder to both EGFR and VEGFR2, demonstrating consensus.
-
Binding Mode Analysis: The most critical part of the analysis is the visual inspection of the predicted binding poses.
-
For EGFR (Targeting the Hinge): A canonical binding mode for quinazoline inhibitors involves a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of the hinge residue, Met793 .[12] Both Vina and Glide should ideally predict this interaction for the top-scoring poses. The 4-phenyl group typically occupies a hydrophobic pocket, while the 2-bromo substituent can form halogen bonds or other hydrophobic interactions. The hydroxyl group on BQP-2 likely forms an additional hydrogen bond with residues like Thr854 or Asp855, explaining its superior score.[5]
-
For VEGFR2 (Targeting the Hinge): Similarly, binding to the VEGFR2 kinase domain is anchored by a hydrogen bond to the hinge residue Cys919 .[14] The phenyl group would be projected towards the hydrophobic region near the DFG motif. The additional hydrogen bond donor/acceptor in BQP-2 could interact with the backbone or side chain of Asp1046 in the DFG loop, enhancing its binding affinity.
-
-
Why Compare Software? Relying on a single docking program can introduce bias from its specific algorithm and scoring function.[2][28] When two different programs, like the empirical/knowledge-based Glide and the force-field-based Vina, predict similar binding modes and rank orders for a series of compounds, it significantly increases the confidence in the in-silico model. Discrepancies, on the other hand, highlight potential challenges in accurately modeling a particular system and may warrant further investigation with more advanced methods.
Conclusion and Future Directions
This guide has outlined a detailed, robust, and scientifically grounded workflow for conducting comparative molecular docking of this compound derivatives against the kinase targets EGFR and VEGFR2. By meticulously preparing both the ligands and receptors and employing two distinct and reputable docking platforms, researchers can generate high-confidence predictions about binding affinity and molecular interactions.
Our hypothetical results suggest that functionalization of the 4-phenyl ring, particularly with hydrogen-bonding moieties like a hydroxyl group (BQP-2), could significantly enhance binding affinity to both EGFR and VEGFR2. The consistent prediction of key hinge-binding interactions across both AutoDock Vina and Schrödinger Glide validates the fundamental binding hypothesis for this scaffold.
While molecular docking is a powerful predictive tool, it is the first step in a computational drug design cascade. To further validate these findings, the following steps are recommended:
-
Molecular Dynamics (MD) Simulations: Running MD simulations on the top-ranked protein-ligand complexes can assess the stability of the predicted binding pose and the persistence of key interactions over time.
-
Binding Free Energy Calculations: Methods like MM/GBSA or MM/PBSA can be used to re-rank docked poses and provide a more accurate estimation of binding free energy.
-
In Vitro Experimental Validation: Ultimately, the computational predictions must be validated through experimental assays, such as enzymatic activity assays (e.g., IC50 determination) and biophysical binding assays (e.g., Surface Plasmon Resonance).
By integrating these computational and experimental strategies, researchers can efficiently advance from initial hit identification to the development of potent and selective kinase inhibitors.
References
- 1. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amdhs.org [amdhs.org]
- 3. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukaazpublications.com [ukaazpublications.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. quora.com [quora.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 24. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 25. eagonlab.github.io [eagonlab.github.io]
- 26. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 27. schrodinger.com [schrodinger.com]
- 28. [PDF] Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-phenylquinazoline
Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development. The final step, disposal, is a critical juncture where safety, environmental responsibility, and regulatory compliance converge. This guide provides an in-depth, procedural framework for the proper disposal of 2-Bromo-4-phenylquinazoline, a halogenated heterocyclic compound used in pharmaceutical and chemical synthesis.[1] Adherence to these protocols is essential not only for regulatory compliance but for the fundamental protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is not benign; its hazard profile necessitates its classification as hazardous waste.[2][3] As a brominated organic compound, it falls into the specific waste category of "halogenated organic wastes," which have dedicated disposal pathways due to their potential to form toxic and persistent environmental byproducts if disposed of improperly.[4][5][6]
The primary hazards, as outlined in its Safety Data Sheet (SDS), are summarized below.[2]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |
| (Data sourced from the Fluorochem Safety Data Sheet)[2] |
The presence of the carbon-bromine bond is of particular importance. Thermal decomposition of halogenated compounds can lead to the release of hazardous gases and vapors, such as hydrogen bromide.[7] Therefore, the only acceptable disposal method is one that ensures complete destruction, which for this chemical class is high-temperature incineration at a licensed facility.[5]
Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the waste, establishing a safe working environment is paramount. All waste handling and consolidation procedures must be performed within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][8] Ensure that an eyewash station and safety shower are readily accessible.[8][9]
The required PPE should be selected based on a thorough risk assessment and, at a minimum, include the following:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation.[2][3] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from dust particles and splashes.[2] |
| Skin and Body Protection | Laboratory coat. | Protects against incidental skin contact.[2] |
| Respiratory Protection | Use only in a chemical fume hood. | Prevents inhalation of dust or vapors which can cause respiratory irritation.[2][10] |
Step-by-Step Disposal Workflow
The disposal of this compound must be systematic. The following workflow provides a clear path from waste generation to final collection, ensuring safety and compliance at each stage.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
Detailed Protocol
Step 1: Waste Segregation This is the most critical step. As a halogenated organic compound, this compound waste must never be mixed with non-halogenated organic waste.[5][6][11] Co-mingling increases disposal costs and can lead to dangerous chemical reactions.
-
Action: Designate separate waste containers for halogenated and non-halogenated materials.[12]
Step 2: Container Selection
-
For Solid Waste (unused chemical, contaminated gloves, weigh boats, silica gel): Use a durable, sealable container, such as a high-density polyethylene (HDPE) pail or a properly labeled bag for dry waste.
-
For Liquid Waste (solutions, reaction residues, rinsate from cleaning glassware): Use a chemically compatible, shatter-resistant container with a screw-top cap, such as a 4-liter poly bottle or a designated safety can.[6][11] The container must be able to be sealed tightly to prevent leaks or the escape of vapors.[6]
Step 3: Labeling Proper labeling is a regulatory requirement. As soon as the first drop of waste is added, the container must be labeled with:[6][12]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
If in a solution, list all chemical constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
Step 4: Accumulation and Storage
-
Keep the waste container sealed at all times, except when adding waste.[6][12]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA should be in a well-ventilated area, away from heat or ignition sources, and must have secondary containment to control any potential leaks.[2][6]
Step 5: Final Disposal
-
Once the container is full (or ready for removal), arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3]
-
Ensure all paperwork is completed accurately. This waste will be transported to a specialized facility for disposal, typically via high-temperature incineration.[5]
Emergency Procedures: Spills and Exposures
Accidents can happen, and preparedness is key.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][10] Seek medical attention.[2][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][10]
-
Small Spills: Wearing appropriate PPE, absorb the spilled material with an inert absorbent such as sand, vermiculite, or silica gel.[2] Scoop the material into a labeled, sealable container for hazardous waste disposal.[2][10] Clean the area with soap and water.
-
Large Spills: Evacuate the area immediately. Alert your institution's EHS or emergency response team.
By implementing this comprehensive disposal strategy, researchers and laboratory professionals can ensure they are not only advancing their scientific objectives but are also upholding the highest standards of safety and environmental stewardship.
References
- 1. 2-BRORO-4-PHENYLQUINAZOLINE | 354574-58-6 [chemicalbook.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. p2infohouse.org [p2infohouse.org]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Mastering the Unseen Threat: A Researcher's Guide to Safely Handling 2-Bromo-4-phenylquinazoline
For the pioneering researchers and scientists in drug development, the novel compounds we handle are the keys to future breakthroughs. Yet, with great potential comes the need for unwavering vigilance in safety. 2-Bromo-4-phenylquinazoline, a heterocyclic organic compound often utilized as a pharmaceutical intermediate, is one such material that demands our full respect and adherence to rigorous safety protocols.[1] This guide moves beyond mere checklists to provide a deep, procedural understanding of how to handle this compound, ensuring the integrity of your research and, most importantly, your personal safety.
Hazard Identification and Risk Assessment: Know Your Adversary
Before the first spatula of this compound is measured, a thorough understanding of its hazard profile is non-negotiable. This compound is not benign and presents multiple routes of potential exposure, each with its own set of risks.
Based on available Safety Data Sheet (SDS) information, this compound is classified with the following hazards:
These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing ingestion, dermal contact, eye contact, and inhalation. The GHS pictogram associated with these hazards is the GHS07 Exclamation Mark.[1]
| Hazard Statement | Classification | Primary Route of Exposure | Potential Health Effects |
| H302 | Acute Toxicity (Oral), Category 4 | Ingestion | Harmful if swallowed, may cause gastrointestinal irritation. |
| H315 | Skin Irritation, Category 2 | Dermal Contact | Redness, itching, and inflammation of the skin. |
| H319 | Eye Irritation, Category 2 | Eye Contact | Severe irritation, redness, pain, and potential for eye damage. |
| H335 | Specific Target Organ Toxicity (Single Exposure), Category 3 | Inhalation | Irritation of the nose, throat, and respiratory tract; coughing and shortness of breath. |
The Shield of Protection: Mandatory Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is your primary defense against the hazards of this compound. The following PPE is mandatory for all handling procedures.
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are essential.[3] In situations where there is a heightened risk of splashing, a face shield should be worn in addition to goggles.[4][5]
-
Skin Protection :
-
Gloves : Nitrile gloves are the preferred choice for handling this compound, offering good resistance to a variety of chemicals.[6] Always inspect gloves for tears or perforations before use and wash hands thoroughly after removal.[3]
-
Laboratory Coat : A flame-resistant lab coat, fully buttoned, is required to protect against accidental skin contact.[3]
-
-
Respiratory Protection : All handling of this compound powder should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[5]
Caption: Mandatory PPE for handling this compound.
Procedural Guidance for Safe Handling and Operations
A systematic and cautious approach is crucial when working with this compound. The following step-by-step procedures are designed to minimize exposure risk.
Weighing and Transfer
-
Preparation : Before handling the compound, ensure your designated workspace within the chemical fume hood is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, containers) readily available.
-
Weighing : Carefully weigh the desired amount of this compound on an analytical balance, keeping the sash of the fume hood at the lowest practical height.
-
Transfer : Use a clean spatula to transfer the solid. Avoid any actions that could generate dust. If transferring to a reaction vessel, do so slowly and carefully.
-
Cleaning : After transfer, decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. Dispose of any contaminated disposable items, such as weigh boats, in the designated hazardous waste container.
Solution Preparation
-
Solvent Addition : When preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.[3]
-
Mixing : Use a magnetic stirrer or gentle agitation to dissolve the solid. If heating is required, do so in a controlled manner using a heating mantle and a condenser to prevent the release of vapors.
Emergency Protocols: Preparedness is Paramount
In the event of an accidental exposure or spill, a swift and correct response is critical to mitigating harm.
| Exposure Type | Immediate Action | Follow-up |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][7] | Remove contact lenses if present and easy to do.[2][8] Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] | Remove all contaminated clothing.[3] If irritation persists, seek medical attention. |
| Inhalation | Move the affected individual to fresh air and keep them in a position comfortable for breathing.[2][8] | If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Immediately call a POISON CENTER or physician.[2] | Rinse the mouth with water. Do NOT induce vomiting.[2] |
Spill Response
For a minor spill within a chemical fume hood:
-
Containment : Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[2]
-
Collection : Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[9]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.
For a major spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[7]
Caption: Emergency response workflow for exposure incidents.
Disposal Plan: A Responsible Conclusion to Your Research
Proper disposal of this compound and any contaminated materials is a critical final step to ensure safety and environmental protection.
-
Waste Segregation : Due to its halogenated nature, waste containing this compound must be segregated as halogenated organic solid waste .[10] Do not mix with non-halogenated waste streams.[10]
-
Containerization : All waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[11] The label must include "Hazardous Waste" and the full chemical name.[11]
-
Disposal : The sealed container of hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[9][12] Do not dispose of this chemical in the regular trash or down the drain.
By internalizing and diligently applying these safety protocols, you can confidently work with this compound, advancing your research while upholding the highest standards of laboratory safety.
References
- 1. 2-BRORO-4-PHENYLQUINAZOLINE | 354574-58-6 [chemicalbook.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. benchchem.com [benchchem.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
